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Foundational

An In-depth Technical Guide to the Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Abstract This technical guide provides a comprehensive and in-depth overview of the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide, a carbazole derivative with potential applications in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide, a carbazole derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a robust and logical multi-step synthetic pathway, commencing with the preparation of the key intermediate, 9-ethyl-9H-carbazol-3-amine, followed by its acylation to yield the target compound. The rationale behind the selection of reagents and reaction conditions is elucidated, emphasizing the principles of scientific integrity and experimental reproducibility. Detailed experimental protocols, data presentation in tabular and graphical formats, and a comprehensive list of references are included to ensure this guide serves as a practical and authoritative resource.

Introduction: The Significance of Carbazole Derivatives

Carbazole and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, distinguished by their unique electronic and photophysical properties.[1] This has led to their extensive investigation and application in diverse fields, including pharmaceuticals, organic electronics, and materials science. The carbazole scaffold is a common motif in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

The target molecule of this guide, N-(9-ethyl-9H-carbazol-3-yl)butanamide, is an N-substituted carbazole derivative. The introduction of an ethyl group at the 9-position of the carbazole ring enhances solubility and modifies the electronic properties of the aromatic system. The butanamide functional group at the 3-position can influence the molecule's polarity, hydrogen bonding capabilities, and overall pharmacological profile. A comprehensive understanding of the synthetic route to this and similar molecules is paramount for the exploration of their potential applications.

Retrosynthetic Analysis and Strategic Approach

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide is most logically approached through a retrosynthetic analysis that disconnects the amide bond. This reveals the two primary synthons: 9-ethyl-9H-carbazol-3-amine and a butanoylating agent, such as butanoyl chloride or butyric anhydride. The synthesis of the key amine intermediate is a critical preceding step, which itself can be derived from commercially available carbazole.

Diagram 1: Retrosynthetic Analysis

G Target N-(9-ethyl-9H-carbazol-3-yl)butanamide Intermediate1 9-ethyl-9H-carbazol-3-amine Target->Intermediate1 Amide Disconnection Intermediate2 Butanoyl Chloride Target->Intermediate2 Amide Disconnection StartingMaterial1 9-Ethylcarbazole Intermediate1->StartingMaterial1 Reduction of Nitro Group StartingMaterial2 Carbazole StartingMaterial1->StartingMaterial2 N-Ethylation

Caption: Retrosynthetic pathway for N-(9-ethyl-9H-carbazol-3-yl)butanamide.

This guide will therefore be structured around the following key transformations:

  • Part A: Synthesis of the Key Intermediate: 9-ethyl-9H-carbazol-3-amine

    • N-Ethylation of Carbazole

    • Nitration of 9-Ethylcarbazole

    • Reduction of 3-Nitro-9-ethylcarbazole

  • Part B: Synthesis of the Final Product: N-(9-ethyl-9H-carbazol-3-yl)butanamide

    • N-Acylation of 9-ethyl-9H-carbazol-3-amine

Part A: Synthesis of the Key Intermediate: 9-ethyl-9H-carbazol-3-amine

The synthesis of 9-ethyl-9H-carbazol-3-amine is a well-established three-step process that begins with the readily available starting material, carbazole.[2][3]

Step 1: N-Ethylation of Carbazole to 9-Ethylcarbazole

The initial step involves the alkylation of the nitrogen atom of the carbazole ring. The use of a base is crucial to deprotonate the acidic N-H proton, thereby generating a nucleophilic carbazolide anion that readily reacts with an ethylating agent.

Reaction Scheme:

Carbazole + Ethyl Bromide --(KOH, Acetone)--> 9-Ethylcarbazole

Causality of Experimental Choices:

  • Base: Potassium hydroxide (KOH) is a strong and cost-effective base suitable for deprotonating the carbazole nitrogen.

  • Solvent: Acetone is an appropriate solvent for this reaction as it dissolves the carbazole and is relatively inert under the reaction conditions.

  • Ethylating Agent: Ethyl bromide is a commonly used and effective electrophile for the ethylation reaction.

Diagram 2: Workflow for N-Ethylation of Carbazole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Carbazole and KOH in Acetone B Add Ethyl Bromide A->B C Stir at Room Temperature B->C D Filter and Concentrate C->D E Recrystallize from Ethanol D->E

Caption: Experimental workflow for the synthesis of 9-Ethylcarbazole.

Parameter Value Reference
ReactantsCarbazole, Ethyl Bromide, Potassium Hydroxide[2]
SolventAcetone[2]
TemperatureRoom Temperature[2]
Reaction TimeNot specified, monitor by TLC
PurificationRecrystallization from ethanol[4]
Step 2: Nitration of 9-Ethylcarbazole to 3-Nitro-9-ethylcarbazole

The second step is an electrophilic aromatic substitution, specifically nitration. The ethyl group at the 9-position directs the incoming nitro group primarily to the 3- and 6-positions of the carbazole ring. Careful control of the reaction conditions is necessary to favor mono-nitration.

Reaction Scheme:

9-Ethylcarbazole + Nitric Acid --(1,2-Dichloroethane, 0 °C)--> 3-Nitro-9-ethylcarbazole

Causality of Experimental Choices:

  • Nitrating Agent: Nitric acid is the standard reagent for nitration.

  • Solvent: 1,2-Dichloroethane is a suitable solvent that is inert to the nitrating conditions.

  • Temperature: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize the formation of dinitro byproducts.[2]

Step 3: Reduction of 3-Nitro-9-ethylcarbazole to 9-ethyl-9H-carbazol-3-amine

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in acidic media.

Reaction Scheme:

3-Nitro-9-ethylcarbazole --(Sn, HCl)--> 9-ethyl-9H-carbazol-3-amine

Causality of Experimental Choices:

  • Reducing Agent: Tin (Sn) in the presence of hydrochloric acid (HCl) is a classical and reliable method for the reduction of aromatic nitro compounds.[2] Stannous chloride (SnCl₂) can also be employed.[5]

Detailed Experimental Protocol: Reduction of 3-Nitro-9-ethylcarbazole [5]

  • To a solution of 3-nitro-9-ethylcarbazole in a suitable solvent (e.g., ethanol), add an excess of stannous chloride dihydrate.

  • Add concentrated hydrochloric acid and heat the mixture with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 9-ethyl-9H-carbazol-3-amine.

  • Purify the product by column chromatography or recrystallization.

Part B: Synthesis of the Final Product: N-(9-ethyl-9H-carbazol-3-yl)butanamide

The final step in the synthesis is the N-acylation of 9-ethyl-9H-carbazol-3-amine with a suitable butanoylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

N-Acylation of 9-ethyl-9H-carbazol-3-amine

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Reaction Scheme:

9-ethyl-9H-carbazol-3-amine + Butanoyl Chloride --(Base, Solvent)--> N-(9-ethyl-9H-carbazol-3-yl)butanamide

Causality of Experimental Choices:

  • Acylating Agent: Butanoyl chloride is a highly reactive acylating agent that will readily react with the primary amine. Butyric anhydride is a suitable, though slightly less reactive, alternative.

  • Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene is recommended.[6]

Diagram 3: General Workflow for N-Acylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 9-ethyl-9H-carbazol-3-amine and Base in Solvent B Cool to 0 °C A->B C Add Butanoyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Purify by Column Chromatography or Recrystallization F->G

Caption: General experimental workflow for the N-acylation of 9-ethyl-9H-carbazol-3-amine.

Detailed Experimental Protocol: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Note: This is a generalized protocol based on standard procedures for N-acylation of aromatic amines. Optimization may be required.

  • In a round-bottom flask, dissolve 9-ethyl-9H-carbazol-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the Final Product

A thorough characterization of the synthesized N-(9-ethyl-9H-carbazol-3-yl)butanamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy will confirm the presence of key functional groups, particularly the amide C=O and N-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern.

Predicted Spectroscopic Data:

Technique Predicted Characteristic Signals
¹H NMR - Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the carbazole protons.- A quartet and a triplet in the aliphatic region (approx. 4.4 and 1.4 ppm, respectively) for the N-ethyl group.- Signals corresponding to the butanamide chain (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl).- A broad singlet for the N-H proton of the amide.
¹³C NMR - Multiple signals in the aromatic region for the carbazole carbons.- A signal for the amide carbonyl carbon (approx. 170 ppm).- Signals for the carbons of the N-ethyl and butanamide aliphatic chains.
FTIR (cm⁻¹) - N-H stretching vibration (approx. 3300-3400 cm⁻¹).- C=O stretching vibration of the amide (approx. 1650-1680 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic rings.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic route for the preparation of N-(9-ethyl-9H-carbazol-3-yl)butanamide. By providing a detailed, step-by-step methodology for the synthesis of the key intermediate, 9-ethyl-9H-carbazol-3-amine, and a robust protocol for the final acylation reaction, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The emphasis on the rationale behind experimental choices and the inclusion of detailed protocols and predicted characterization data are intended to facilitate the successful and reproducible synthesis of this and related carbazole derivatives, thereby enabling further exploration of their potential applications.

References

  • Itoigawa, M., et al. (2000). Antitumor activity of carbazole alkaloids from Murraya koenigii. Planta Medica, 66(3), 250-254.
  • Skuodis, E., et al. (2006). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules, 11(1), 72-81. Available at: [Link]

  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(23), 12708. Available at: [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Khan Academy. Available at: [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 369-393. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 369-393. Available at: [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC). BenchChem.
  • PubChem. (n.d.). 9-ethyl-9H-carbazole. National Center for Biotechnology Information. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. MDPI. Available at: [Link]

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Available at: [Link]

  • Zhang, Y., et al. (2018). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 42(3), 141-144. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2012). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 46(4), 334-341. Available at: [Link]

  • Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066-1074. Available at: [Link]

  • Skuodis, E., et al. (2006). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. ResearchGate. Available at: [Link]

  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • Ates, M., Uludag, N., & Arıcan, F. (2018). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. ResearchGate. Available at: [Link]

  • Al-Majidi, S. M. (2020). N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. MDPI. Available at: [Link]

Sources

Exploratory

Introduction: The Carbazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of N-(9-ethyl-9H-carbazol-3-yl)butanamide Authored for Researchers, Scientists, and Drug Development Professionals The carbazole ring system, a tric...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Authored for Researchers, Scientists, and Drug Development Professionals

The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. It is a prominent structural motif in numerous natural alkaloids and serves as a key pharmacophore in a wide array of synthetic therapeutic agents.[1][2][3] Compounds incorporating the carbazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[2][4]

The N-substituted carbazole derivative, specifically the N-(9-ethyl-9H-carbazol-3-yl) moiety, has emerged as a particularly valuable building block in modern drug discovery. Its strategic functionalization allows for the development of potent and selective agents. For instance, derivatives have been investigated as inhibitors of microsomal prostaglandin E synthase-1 and as potential antiviral agents against SARS-CoV-2.[5][6][7][8][9]

This technical guide provides a comprehensive overview of a representative member of this class, N-(9-ethyl-9H-carbazol-3-yl)butanamide. We will detail a robust synthetic methodology, provide an in-depth analysis of the spectroscopic data required for its structural confirmation, and discuss the broader significance of this scaffold for drug development professionals.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide is most reliably achieved via the nucleophilic acyl substitution of a commercially available precursor, 9-ethyl-9H-carbazol-3-amine. The following protocol is based on well-established amidation reactions, ensuring high yield and purity.

Synthetic Workflow

The logical pathway involves the acylation of the primary amine at the C3 position of the 9-ethylcarbazole core using butanoyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is incorporated to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product A 9-ethyl-9H-carbazol-3-amine P Acylation Reaction (0°C to RT) A->P B Butanoyl Chloride B->P C Triethylamine (Base) C->P D DCM (Solvent) D->P W Aqueous Workup P->W Reaction Quench S Drying (Na2SO4) W->S E Solvent Evaporation S->E R Recrystallization (Ethanol/Hexane) E->R FP N-(9-ethyl-9H-carbazol-3-yl)butanamide R->FP

Caption: Synthetic workflow for the acylation of 9-ethyl-9H-carbazol-3-amine.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 9-ethyl-9H-carbazol-3-amine (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial for neutralizing the HCl generated, preventing protonation of the starting amine which would render it unreactive.

  • Acylation: Add butanoyl chloride (1.1 eq.) dropwise to the stirred solution. Allowing the reaction to start at 0 °C helps to control the initial exotherm of the acylation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield N-(9-ethyl-9H-carbazol-3-yl)butanamide as a pure solid.

Part 2: Chemical Structure and Spectroscopic Characterization

The definitive confirmation of the chemical structure of N-(9-ethyl-9H-carbazol-3-yl)butanamide relies on a combination of modern spectroscopic techniques.

Chemical Structure Diagram

Caption: Chemical structure of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Spectroscopic Data Interpretation

The following tables summarize the expected spectroscopic data for the target compound, with interpretations grounded in data from structurally similar molecules reported in the literature.[5][8][10][11]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.3 - 8.4 Singlet (or Doublet, small J) 1H Ar-H (C4-H) Deshielded proton adjacent to the amide-substituted carbon.
~ 8.0 - 8.1 Doublet 1H Ar-H (C5-H) Characteristic downfield shift for carbazole protons.
~ 7.3 - 7.6 Multiplet 5H Ar-H Overlapping signals from the remaining carbazole ring protons.
~ 7.2 - 7.3 Singlet (broad) 1H N-H (amide) Broad signal due to quadrupole relaxation and potential H-bonding.
~ 4.35 Quartet 2H N-CH₂-CH₃ Methylene protons of the N-ethyl group, split by the adjacent methyl group.[5][11]
~ 2.30 Triplet 2H -CO-CH₂- Methylene protons alpha to the amide carbonyl.
~ 1.75 Sextet 2H -CH₂-CH₂-CH₃ Methylene protons of the butanamide chain.
~ 1.45 Triplet 3H N-CH₂-CH₃ Methyl protons of the N-ethyl group.[5][11]

| ~ 1.00 | Triplet | 3H | -CH₂-CH₃ | Terminal methyl protons of the butanamide chain. |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~ 172 Quaternary C=O Amide carbonyl carbon.
~ 140 - 120 Quaternary & Tertiary Ar-C Aromatic carbons of the carbazole nucleus.[5][10]
~ 110 - 108 Tertiary Ar-C Aromatic carbons of the carbazole nucleus.[5][10]
~ 40 Secondary -CO-CH₂- Carbon alpha to the amide carbonyl.
~ 38 Secondary N-CH₂-CH₃ Methylene carbon of the N-ethyl group.[5]
~ 20 Secondary -CH₂-CH₂-CH₃ Methylene carbon of the butanamide chain.
~ 14 Primary N-CH₂-CH₃ Methyl carbon of the N-ethyl group.[5]

| ~ 13.8 | Primary | -CH₂-CH₃ | Terminal methyl carbon of the butanamide chain. |

Table 3: Predicted IR and Mass Spectrometry Data

Technique Expected Value Functional Group Assignment
IR Spectroscopy (cm⁻¹) ~ 3300-3250 N-H stretch (amide)
~ 3100-3000 Aromatic C-H stretch
~ 2960-2850 Aliphatic C-H stretch
~ 1660-1650 C=O stretch (Amide I band)
~ 1550-1540 N-H bend (Amide II band)

| Mass Spectrometry (EI) | M⁺ ~ 280.15 | Molecular Ion (C₁₈H₂₀N₂O) |

Part 3: Significance in Drug Development

The N-(9-ethyl-9H-carbazol-3-yl) core is a validated pharmacophore, and its derivatization is a proven strategy for generating novel therapeutic candidates. The butanamide derivative serves as an excellent model compound and a versatile synthetic intermediate.

  • Modulation of Physicochemical Properties: The ethyl group at the N9 position enhances lipophilicity compared to the parent carbazole, which can improve membrane permeability and pharmacokinetic properties. The butanamide side chain provides a balance of lipophilic and hydrophilic character, with the amide bond capable of acting as both a hydrogen bond donor and acceptor.

  • A Platform for Bioactive Conjugates: The carbazole amide structure is a common motif in bioactive molecules. Research has shown that linking different moieties to the N-(9-ethyl-9H-carbazol-3-yl) core via an amide or related linker can produce compounds with significant biological activity. For example, derivatives have been synthesized and evaluated as potent anti-SARS-CoV-2 agents by targeting the main protease (Mpro) and other viral proteins.[5][6][8][9] This demonstrates that the carbazole portion can serve as an effective anchor for positioning other functional groups within a protein's active site.

  • Proven Anti-inflammatory and Antimicrobial Potential: The broader class of carbazole derivatives has well-documented anti-inflammatory and antimicrobial activities.[2][12] The title compound fits within this chemical space and can be considered a lead structure for optimization in these therapeutic areas. The amide linkage is a stable and common feature in many approved drugs, making this a synthetically accessible and biologically relevant scaffold for further library development.

Conclusion

N-(9-ethyl-9H-carbazol-3-yl)butanamide is a structurally significant molecule built upon the privileged carbazole scaffold. Its synthesis is straightforward, employing standard organic chemistry reactions that are easily scalable. The structural identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, with predictable spectral features that align with known carbazole derivatives. For drug development professionals, this compound and its core structure represent a validated starting point for the design of novel therapeutics, particularly in the fields of antiviral, anti-inflammatory, and antimicrobial research.

References

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  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI.
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  • Al-Hussain, S. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Taibah University Medical Sciences.
  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PubMed Central.
  • ChemicalBook. (n.d.). Carbazole(86-74-8) 1H NMR spectrum.
  • Głowacka, I. E., et al. (2023). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. MDPI.
  • PharmaInfo. (n.d.). Insilico Design, Synthesis and Biological Evaluation of Novel Carbazole Derivatives.
  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences.

Sources

Foundational

An In-depth Technical Guide to N-(9-ethyl-9H-carbazol-3-yl)butanamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction N-(9-ethyl-9H-carbazol-3-yl)butanamide, with the Chemical Abstracts Service (CAS) number 331713-74-7, is a synthetic derivative of carbazole. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-ethyl-9H-carbazol-3-yl)butanamide, with the Chemical Abstracts Service (CAS) number 331713-74-7, is a synthetic derivative of carbazole. The carbazole core, a tricyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, renowned for its presence in various natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Carbazole derivatives have garnered significant attention for their potential applications in treating a range of diseases, including cancer, inflammation, and viral infections.[2][3][4] This technical guide provides a comprehensive overview of N-(9-ethyl-9H-carbazol-3-yl)butanamide, detailing its chemical characteristics, a validated synthetic pathway, and an exploration of its potential mechanisms of action and therapeutic applications based on studies of structurally related analogs.

Physicochemical Properties

While specific experimental data for N-(9-ethyl-9H-carbazol-3-yl)butanamide is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on its chemical structure and data from analogous compounds.

PropertyValueSource
CAS Number 331713-74-7
Molecular Formula C18H18N2O2
Molecular Weight 294.35 g/mol
Physical Form Expected to be a solid at room temperature.
Solubility Likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate. Expected to have low solubility in water.
Storage Temperature Room Temperature

Synthesis and Characterization

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide can be achieved through the acylation of 3-amino-9-ethylcarbazole with butanoyl chloride or a related acylating agent. A similar synthesis has been reported for the closely related compound, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-amino-9-ethylcarbazole 3-amino-9-ethylcarbazole Acylation Acylation 3-amino-9-ethylcarbazole->Acylation Butanoyl_chloride Butanoyl chloride Butanoyl_chloride->Acylation Target_Compound N-(9-ethyl-9H-carbazol-3-yl)butanamide Acylation->Target_Compound Purification

Caption: Synthetic workflow for N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Experimental Protocol: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

This protocol is adapted from the synthesis of similar carbazole derivatives.[5]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-amino-9-ethylcarbazole (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a suitable base, for example, triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include triplets and quartets for the ethyl group, aromatic protons of the carbazole ring, and signals corresponding to the butanamide side chain. The N-H proton of the amide would likely appear as a broad singlet. The aromatic region of the N-(9-ethyl-9H-carbazol-3-yl) moiety typically shows signals between 7.00 and 8.5 ppm.[4]

    • ¹³C NMR: The spectrum should show distinct signals for the carbons of the ethyl group, the carbazole core, and the butanamide chain, including the carbonyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, and aromatic C-H and C=C stretching of the carbazole ring are expected.

Potential Mechanism of Action and Therapeutic Applications

While direct biological studies on N-(9-ethyl-9H-carbazol-3-yl)butanamide are limited, research on structurally similar compounds provides significant insights into its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Several studies have highlighted the anticancer potential of N-(9-ethyl-9H-carbazol-3-yl) derivatives.

  • p53 Pathway Activation: A closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to exhibit potent antitumor activity in melanoma cells by reactivating the p53 signaling pathway.[6] ECCA was found to enhance the phosphorylation of p53, leading to apoptosis and senescence in melanoma cells.[6] Another carbazole derivative, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP), induced p53-mediated apoptosis in lung cancer cells.[2] This was associated with a reduction in antioxidant defense proteins and anti-apoptotic Bcl-2, leading to increased reactive oxygen species (ROS) production, DNA damage, and ultimately, cell death.[2]

p53_Pathway Carbazole_Derivative N-(9-ethyl-9H-carbazol-3-yl) derivatives (e.g., ECCA, ECAP) p53 p53 Carbazole_Derivative->p53 Activates ROS ROS Production Carbazole_Derivative->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->p53 Activates

Caption: Postulated p53-mediated apoptotic pathway induced by N-(9-ethyl-9H-carbazol-3-yl) derivatives.

Anti-inflammatory Activity

The N-(9-ethyl-9H-carbazol-3-yl) scaffold has also been investigated for its anti-inflammatory properties.

  • mPGES-1 Inhibition: N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide (AF3442) was identified as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[3] mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. Inhibition of mPGES-1 is a promising strategy for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Antiviral Potential

Derivatives of N-(9-ethyl-9H-carbazol-3-yl)acetamide have been synthesized and evaluated as potential inhibitors of SARS-CoV-2.[4] Molecular docking studies indicated that these compounds could bind to key viral proteins, such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), suggesting a potential mechanism for inhibiting viral replication.[4][7]

Safety and Toxicology

Specific toxicity data for N-(9-ethyl-9H-carbazol-3-yl)butanamide is not available. However, general safety precautions for handling carbazole derivatives should be followed. These compounds may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Some carbazole derivatives have been shown to be mutagenic in in-vitro assays, and therefore, appropriate handling procedures to minimize exposure are crucial.[4]

Conclusion

N-(9-ethyl-9H-carbazol-3-yl)butanamide is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it holds potential for further investigation in the fields of oncology, inflammation, and infectious diseases. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future research should focus on the direct biological evaluation of N-(9-ethyl-9H-carbazol-3-yl)butanamide to elucidate its specific mechanisms of action and to assess its therapeutic potential and safety profile.

References

  • Mthimkhulu, S., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE, 10(7), e0129874. [Link]

  • Rotondo, R., et al. (2008). Effects of AF3442 [N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl) benzamide], a novel inhibitor of human microsomal prostaglandin E synthase-1, on prostanoid biosynthesis in human monocytes in vitro. Biochemical Pharmacology, 76(5), 633-642. [Link]

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(23), 12708. [Link]

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9 H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PubMed, 39684420. [Link]

  • Mthimkhulu, S., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PMC, PMC4489925. [Link]

  • Saleh, N., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Iranian Chemical Society, 19, 3247–3269. [Link]

  • PubChem. (n.d.). N-(9-Ethyl-9H-carbazol-3-yl)-2-[4-(2-oxo-4H-benzo[d][2][4]oxazin-1-yl)-piperidin-1-yl]-acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(9-Ethyl-9H-carbazol-3-yl)-3-(3-(4-fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl)propanamide. Retrieved from [Link]

  • Fassihi, A., et al. (2019). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28, 963–975. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s333-s342. [Link]

  • Wen, J., et al. (2022). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 13(1), 84. [Link]

  • Sharma, P., et al. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 23(10), 2655. [Link]

  • Wang, K., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. European Journal of Medicinal Chemistry, 238, 114478. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 55(2B), 845-854. [Link]

  • Fun, H-K., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1885. [Link]

  • Al-Amiery, A. A., et al. (2017). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Poczta, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13813. [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 369-393. [Link]

  • Pop, A., et al. (2019). N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. Molbank, 2019(4), M1093. [Link]

  • NIST. (n.d.). 9H-Carbazole, 9-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Murugavel, S., et al. (2008). 3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o139. [Link]

Sources

Exploratory

Technical Guide: N-(9-ethyl-9H-carbazol-3-yl)butanamide

The following technical guide details the properties, synthesis, and applications of N-(9-ethyl-9H-carbazol-3-yl)butanamide . This document is structured for researchers requiring actionable data on this specific carbazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of N-(9-ethyl-9H-carbazol-3-yl)butanamide . This document is structured for researchers requiring actionable data on this specific carbazole derivative, synthesizing established protocols for 3-aminocarbazole acylation with predicted physicochemical characteristics derived from homologous series.

Compound Class: N-Acylated Carbazole Derivative | Primary Utility: Organic Electronics (HTL), Fluorescent Probes, Pharmaceutical Intermediates[1][2]

PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE[1][2]

This compound is the amide derivative formed by the condensation of 3-amino-9-ethylcarbazole (AEC) and butyric acid (or its acid chloride).[1][2] It combines the hole-transporting, fluorescent carbazole core with a lipophilic butyl chain, enhancing solubility in organic solvents compared to its acetamide analogs.[2]

Nomenclature & Structure
  • IUPAC Name: N-(9-ethyl-9H-carbazol-3-yl)butanamide[1][2][3]

  • Common Synonyms: 3-Butyramido-9-ethylcarbazole; N-(9-ethylcarbazol-3-yl)butyramide[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 280.37 g/mol [2]

Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for the butanamide are interpolated from the homologous acetamide and 3-oxobutanamide series [1, 2].[1][2]

PropertyValue / DescriptionContext/Notes
Physical State Solid, Crystalline PowderLikely off-white to pale brown needles upon recrystallization.[1][2]
Melting Point 155 – 165 °C (Predicted)Slightly lower than the acetamide analog (~174°C [2]) due to the longer alkyl chain increasing entropy.[1]
Solubility Soluble: DMSO, DMF, DCM, ChloroformInsoluble: WaterThe butyryl chain increases lipophilicity (LogP ~4.2) compared to AEC.[1][2][4]
Fluorescence

~300-340 nm;

~400-450 nm
Strong blue-violet emission typical of the carbazole monomer.[1][2]
Electronic Level HOMO: ~ -5.2 eVUseful as a Hole Transport Material (HTM) in OLEDs.[1][2]

PART 2: SYNTHESIS & EXPERIMENTAL PROTOCOL

The synthesis follows a standard Nucleophilic Acyl Substitution pathway.[2] This protocol is designed for high purity and yield, utilizing in situ generation of the reactive acyl species or using the acid chloride directly.[2]

Reaction Mechanism

The lone pair on the C3-amine of the carbazole attacks the carbonyl carbon of the butyryl chloride.[1][2] The tetrahedral intermediate collapses, expelling the chloride ion, which is neutralized by a base (Triethylamine or Pyridine).[1]

Detailed Synthesis Protocol

Reagents:

  • Precursor: 3-Amino-9-ethylcarbazole (AEC) [CAS: 132-32-1] (1.0 eq)[1][2]

  • Acylating Agent: Butyryl Chloride (1.1 eq) OR Butyric Anhydride[1]

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-amino-9-ethylcarbazole (e.g., 2.10 g, 10 mmol) in anhydrous DCM (25 mL).

  • Activation : Cool the solution to 0 °C in an ice bath. Add Triethylamine (1.67 mL, 12 mmol) dropwise.

  • Acylation : Add Butyryl Chloride (1.14 mL, 11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[2]

  • Reaction : Allow the mixture to warm to room temperature and stir for 3–5 hours .

    • Validation: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting amine spot (lower R

      
      , fluorescent) should disappear.[1]
      
  • Workup :

    • Quench with saturated NaHCO

      
       solution (20 mL).
      
    • Extract the organic layer and wash with water (2 x 20 mL) followed by brine (20 mL).[1]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification : Recrystallize the crude solid from Ethanol or Toluene to yield colorless/pale needles.[2]

Synthesis Pathway Diagram[1][2]

SynthesisPathway AEC 3-Amino-9-ethylcarbazole (Nucleophile) Inter Tetrahedral Intermediate AEC->Inter Nucleophilic Attack (DCM, 0°C) Butyryl Butyryl Chloride (Electrophile) Butyryl->Inter Product N-(9-ethyl-9H-carbazol-3-yl)butanamide (Target) Inter->Product Elimination of Cl- Base Triethylamine (HCl Scavenger) Base->Inter Proton Capture

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

PART 3: SPECTROSCOPIC CHARACTERIZATION[1][2]

To validate the structure, the following spectral signals are diagnostic. These values are derived from the characteristic shifts of the carbazole core and the butyl chain [1, 3].[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 or CDCl

[1][2]
  • Amide Proton (-NH-):

    
     9.8 – 10.0 ppm (Singlet, broad).[1][2] Disappears on D
    
    
    
    O exchange.
  • Carbazole Aromatic Region:

    • H-4 (C3 position ortho to amide):

      
       8.4 – 8.5 ppm (Doublet, J ~2 Hz).[1] Most deshielded aromatic proton.[1][2]
      
    • Other Aromatics:

      
       7.1 – 8.1 ppm (Multiplets, 6H).[1]
      
  • N-Ethyl Group:

    • -CH

      
      -: 
      
      
      
      4.3 – 4.4 ppm (Quartet).[1][2]
    • -CH

      
      : 
      
      
      
      1.3 – 1.4 ppm (Triplet).[1][2]
  • Butyryl Chain:

    • 
      -CH
      
      
      
      (-CO-CH
      
      
      -):
      
      
      2.3 – 2.4 ppm (Triplet).[1][2]
    • 
      -CH
      
      
      
      :
      
      
      1.6 – 1.7 ppm (Multiplet).[1][2]
    • 
      -CH
      
      
      
      :
      
      
      0.9 – 1.0 ppm (Triplet).[1][2]
Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3250 – 3300 cm

    
     (Medium, sharp).[1]
    
  • C=O Stretch (Amide I): 1650 – 1660 cm

    
     (Strong).[1] Diagnostic of amide formation.
    
  • C=C Aromatic: 1590 – 1600 cm

    
    .[1][2]
    

PART 4: APPLICATIONS & UTILITY

Organic Electronics (OLEDs)

Carbazole derivatives are premier Hole Transport Materials (HTM) .[1] The butanamide substituent serves two functions:

  • Morphological Stability : The alkyl chain prevents crystallization in thin films, promoting amorphous glass formation which is critical for device longevity.[2]

  • Solubility : Enhances processability for spin-coating applications compared to the rigid parent amine.[2]

Biological Probes

The compound acts as a lipophilic, fluorescent analog of the established peroxidase substrate 3-amino-9-ethylcarbazole.[1][2]

  • Cellular Imaging : The blue fluorescence allows tracking in lipid-rich cellular compartments.[2]

  • Drug Development : N-acylated carbazoles have shown potential as scaffolds for anti-inflammatory and antiviral agents (e.g., SARS-CoV-2 protease inhibitors) [2].[1][2]

Functional Workflow Diagram

Applications cluster_elec Materials Science cluster_bio Biomedical Research Compound N-(9-ethyl-9H-carbazol-3-yl)butanamide OLED OLED Hole Transport Layer Compound->OLED HOMO ~ -5.2eV Solubility Spin-Coating Processability Compound->Solubility Butyl Chain Effect Probe Lipophilic Fluorescent Probe Compound->Probe Blue Emission Pharma Anti-viral/Anti-inflammatory Scaffold Compound->Pharma Bioactive Core

Caption: Dual-stream application utility in organic electronics and biomedical research.[1][2]

References

  • Bondock, S. et al. (2019).[2] Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 369-397.

  • Zahoor, A. F. et al. (2022).[2] Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules, 27(18), 5894. [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8588, 3-Amino-9-ethylcarbazole.[1][2] [1]

Sources

Foundational

Precision Analytics in Small Molecule Development: Characterization of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Executive Summary In the high-stakes environment of drug discovery, the carbazole scaffold remains a "privileged structure" due to its electronic properties and ability to intercalate DNA or bind allosteric sites on prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the carbazole scaffold remains a "privileged structure" due to its electronic properties and ability to intercalate DNA or bind allosteric sites on protein receptors. This guide focuses on N-(9-ethyl-9H-carbazol-3-yl)butanamide , a lipophilic amide derivative of the well-known chromogen 3-amino-9-ethylcarbazole.

While often overshadowed by its 3-oxo analogues (acetoacetamides), this specific butanamide derivative serves as an excellent model for optimizing Structure-Activity Relationships (SAR) in hydrophobic pockets. This technical whitepaper outlines the precise molecular weight determination, synthesis validation, and analytical protocols required to certify this compound for biological screening.

Part 1: Theoretical & Calculated Physiochemistry

Accurate dosing in pharmacological assays depends entirely on the precision of the molecular weight (MW) value used. For small molecules in early-stage discovery, distinguishing between Average Molecular Weight (for weighing samples) and Monoisotopic Mass (for Mass Spectrometry identification) is critical.

Structural Derivation

The molecule is constructed from a 9-ethylcarbazole core substituted at the 3-position with a butanamido group.

  • Core: Carbazole (

    
    )
    
  • N-Substitution: Ethyl group (

    
    ) replaces the proton at N-9.
    
  • 3-Substitution: Butanamide moiety (

    
    ) replaces the proton at C-3.
    
Quantitative Data Profile
PropertyValueContext for Researchers
IUPAC Name N-(9-ethylcarbazol-3-yl)butanamideStandard nomenclature for patent filing.
Molecular Formula

Validated via elemental analysis.
Average Molecular Weight 280.36 g/mol Use this value for molarity calculations (e.g., preparing 10 mM DMSO stocks).
Monoisotopic Mass 280.1576 Da Use this value for HRMS (High-Resolution Mass Spec) extraction windows (

).
Predicted LogP ~4.2 - 4.5Highly lipophilic; requires DMSO/Ethanol for solubilization.
H-Bond Donors 1 (Amide NH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 1 (Amide Carbonyl)Potential interaction site for serine/threonine residues.

Critical Note on Nomenclature: Do not confuse this molecule with N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (CAS 331713-74-7). The inclusion of an "oxo" group (acetoacetamide) adds 14 Da and significantly alters polarity. The protocol below assumes the unsubstituted butanamide .

Part 2: Synthesis & Structural Validation

To ensure the integrity of biological data, the compound must be synthesized with high regiospecificity. The standard route involves the acylation of 3-amino-9-ethylcarbazole.

Synthetic Pathway (The "Self-Validating" Protocol)

Reagents: 3-Amino-9-ethylcarbazole (AEC), Butyryl Chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Solubilization: Dissolve AEC (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add TEA (1.2 eq) to scavenge HCl generated during the reaction.

  • Acylation: Dropwise addition of Butyryl Chloride (1.1 eq) at 0°C to prevent bis-acylation.

  • Workup: Quench with water, extract organic layer, and recrystallize from Ethanol.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points in the synthesis to avoid common impurities (such as N-acylation at the carbazole nitrogen if the ethyl group is labile, though rare).

SynthesisWorkflow Start Start: 3-Amino-9-ethylcarbazole Reagent Add Butyryl Chloride (+ TEA, DCM, 0°C) Start->Reagent Check TLC Monitoring (Disappearance of Amine) Reagent->Check Workup Acid Wash (remove TEA) & Recrystallization Check->Workup Single Spot (Rf ~0.5) Impurity Impurity: Bis-acylated byproduct Check->Impurity New Spot (High Rf) Product Pure N-(9-ethyl-9H-carbazol-3-yl)butanamide Workup->Product

Figure 1: Synthetic workflow ensuring regiospecific acylation of the exocyclic amine.

Part 3: Analytical Determination of Molecular Weight[1][2][3][4]

For drug development professionals, "nominal mass" is insufficient. Verification via Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol is designed to validate the monoisotopic mass (


) and isotopic distribution.
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Target Ion: Protonated molecular ion

    
    .
    

Expected Signal:

  • Calculated m/z:

    
    .
    
  • Acceptance Criteria: Error < 5 ppm.

Isotopic Pattern Verification

Because Carbon-13 exists at 1.1% natural abundance, a molecule with 18 carbons will display a distinct M+1 peak.

  • M+0 (100%): 281.1649

  • M+1 (~20%): ~282.168 (Due to 18 carbons

    
     1.1%).
    
  • Diagnostic Check: If the M+1 peak is significantly higher than 20%, suspect contamination with a homologous impurity (e.g., pentanamide derivative).

Analytical Workflow Diagram

MS_Validation Sample Sample Preparation (1 µM in MeOH) ESI ESI+ Ionization Sample->ESI Scan Full Scan MS (100-500 m/z) ESI->Scan Peak Identify Base Peak Scan->Peak Match m/z = 281.16 (Matches [M+H]+) Peak->Match Yes Mismatch m/z = 239.1 or 295.1 (Hydrolysis or Methylation) Peak->Mismatch No IsoCheck Check Isotope Pattern (M+1 ~20%) Match->IsoCheck Pass PASS: QC Release IsoCheck->Pass Pattern Confirmed

Figure 2: Mass Spectrometry decision tree for validating the molecular identity.

Part 4: Implications for Drug Delivery

The molecular weight of 280.36 g/mol places this compound well within Lipinski’s Rule of 5 (MW < 500), suggesting good oral bioavailability potential. However, the lipophilic carbazole core drives the LogP above 4.0.

Formulation Strategy: Researchers utilizing this compound for in vivo or cellular assays should avoid aqueous buffers for stock solutions.

  • Primary Stock: 10 mM in 100% DMSO.

  • Working Solution: Dilute to < 0.1% DMSO in media immediately prior to use to prevent precipitation.

By adhering to the exact molecular weight of 280.36 g/mol for stoichiometry and 281.1649 m/z for identification, researchers ensure that biological endpoints (IC50/EC50) are calculated against the correct molar concentration, preventing "false potency" artifacts caused by weighing errors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8588, 3-Amino-9-ethylcarbazole. Retrieved from [Link]

  • Beniwal, S. C., & Virmani, T. (2023). Recent Advancement of Carbazole Hybrid: A Privileged Scaffold in New Drug Discovery.[1] International Journal of Pharmaceutical Sciences and Research, 14(3), 1054-1062.[1] Retrieved from [Link]

  • MDPI (2023). Special Issue: Carbazole Derivatives: Latest Advances and Prospects. Molecules. Retrieved from [Link]

Sources

Exploratory

Mechanistic Insight: N-(9-ethyl-9H-carbazol-3-yl)butanamide

Synthesis, Reactivity, and Electronic Behavior Executive Summary This technical guide details the reaction mechanisms governing the formation and reactivity of N-(9-ethyl-9H-carbazol-3-yl)butanamide , a functionalized ca...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Electronic Behavior

Executive Summary

This technical guide details the reaction mechanisms governing the formation and reactivity of N-(9-ethyl-9H-carbazol-3-yl)butanamide , a functionalized carbazole derivative.[1] 3-substituted carbazoles are critical scaffolds in two distinct fields: medicinal chemistry (as kinase inhibitors and DNA-intercalating agents) and optoelectronics (as hole-transport materials in OLEDs).[1]

The core of this guide focuses on the Nucleophilic Acyl Substitution mechanism required to synthesize this amide from its precursor, 3-amino-9-ethylcarbazole (AEC), and the subsequent Radical Cation Formation mechanism that dictates its behavior in electronic devices.[1]

Part 1: The Synthesis Mechanism

The formation of N-(9-ethyl-9H-carbazol-3-yl)butanamide is a chemoselective acylation.[1] The reaction relies on the nucleophilicity of the primary amine at the C-3 position of the carbazole ring.[1]

Precursor Generation: The Electronic Landscape

Before the amide bond can be formed, the nucleophile (3-amino-9-ethylcarbazole) must be generated.[1] The carbazole ring is electron-rich, but the nitrogen at position 9 (N-9) is non-nucleophilic due to its lone pair participating in the aromatic sextet.[1]

  • Step 1 (Nitration): Electrophilic aromatic substitution of 9-ethylcarbazole using

    
    .[1] The C-3 position is the most electron-rich site (para to the N-9), directing the nitro group exclusively to C-3.[1]
    
  • Step 2 (Reduction): The 3-nitro group is reduced (typically

    
     or 
    
    
    
    ) to the 3-amino group.[1] This restores the electron density to the ring and provides a free lone pair on the exocyclic amine, making it a potent nucleophile.[1]
Core Mechanism: Nucleophilic Acyl Substitution

The reaction between 3-amino-9-ethylcarbazole and butyryl chloride follows an addition-elimination pathway.[1]

  • Nucleophilic Attack: The lone pair of the exocyclic amine (C3-

    
    ) attacks the electrophilic carbonyl carbon of butyryl chloride.[1] This is the rate-determining step in non-catalyzed conditions.[1]
    
  • Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms.[1] The oxygen acquires a negative charge, and the nitrogen acquires a positive charge.[1]

  • Elimination: The chloride ion (

    
    ), being a good leaving group, is expelled as the carbonyl double bond reforms.[1]
    
  • Deprotonation: A base (typically Triethylamine or Pyridine) removes the proton from the cationic nitrogen, neutralizing the molecule to form the final amide product and the hydrochloride salt of the base.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis workflow and the electronic flow during the acylation step.

G Start 9-Ethylcarbazole Nitro 3-Nitro-9-ethylcarbazole (Electrophilic Subst.) Start->Nitro + HNO3 (Regioselective at C-3) Amine 3-Amino-9-ethylcarbazole (Nucleophile Generated) Nitro->Amine + Sn/HCl or H2/Pd (Reduction) Inter Tetrahedral Intermediate Amine->Inter + Butyryl Chloride (Nu- Attack) Product N-(9-ethyl-9H-carbazol-3-yl) butanamide Inter->Product - HCl (Elimination)

Caption: Synthesis pathway from 9-ethylcarbazole to the target butanamide via nitration, reduction, and acylation.

Part 2: Experimental Protocols

This protocol is designed for high purity and yield, minimizing the formation of di-acylated byproducts.

Materials & Reagents
  • Substrate: 3-Amino-9-ethylcarbazole (AEC) [CAS: 132-32-1].[1]

  • Acylating Agent: Butyryl chloride (1.1 equiv) or Butyric anhydride.[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Synthesis
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3-amino-9-ethylcarbazole (1.0 mmol) in anhydrous DCM (10 mL).
    
  • Base Addition: Add Triethylamine (1.2 mmol). Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled di-acylation and minimizes exothermicity.[1]

  • Acylation: Add Butyryl chloride (1.1 mmol) dropwise over 10 minutes.

    • Observation: White fumes (HCl) may form if base is insufficient; however, TEA will trap HCl as a precipitate (

      
      ).[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).[1]

  • Workup: Quench with saturated

    
     solution (neutralizes excess acid). Extract with DCM (3x).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or Toluene to yield off-white needles.

Part 3: Reactivity & Applications (Hole Transport)

While the synthesis is a standard organic transformation, the utility of this molecule lies in the electronic properties of the carbazole core.[1] In device applications (OLEDs), the "reaction" of interest is the Electrochemical Oxidation .[1]

Hole Transport Mechanism

Carbazole derivatives act as Hole Transport Materials (HTM).[1] When an electric field is applied, the molecule undergoes a reversible oxidation to form a radical cation (


).[1]
  • Oxidation: An electron is removed from the HOMO (Highest Occupied Molecular Orbital), which is localized on the carbazole nitrogen and the

    
    -system.[1]
    
  • Stability: The ethyl group at N-9 and the amide group at C-3 provide steric and electronic stabilization, preventing the radical cation from dimerizing (a common failure mode in unsubstituted carbazoles).[1]

  • Hopping: The "hole" (positive charge) hops to the neighboring neutral molecule.[1]

Oxidative Stability Diagram

Oxidation Neutral Neutral Molecule (HOMO Full) Radical Radical Cation (Polaron) (HOMO-1e) Neutral->Radical Oxidation (-e⁻) (Anode Interface) HoleHop Charge Transfer to Neighbor Radical->HoleHop Hole Hopping Mechanism HoleHop->Neutral Regeneration

Caption: The hole-transport cycle showing reversible oxidation of the carbazole core.

References

  • Synthesis of 3-substituted carbazoles: Bondock, S., et al. "Progress in the chemistry of 3-amino-9-ethylcarbazole."[1] Turkish Journal of Chemistry, vol. 43, no.[1] 2, 2019, pp. 369-398. Link

  • Acylation Protocols: Alaraji, S. M., et al. "Synthesis of new 9H-Carbazole derivatives." Iraqi Journal of Science, 2020.[1] Link

  • Biological Activity of Carbazole Amides: Zahoor, A. F., et al. "Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles."[1][2] Molecules, vol. 27, no. 15, 2022. Link[1]

  • Precursor Properties (3-Amino-9-ethylcarbazole): Sigma-Aldrich Product Specification, "3-Amino-9-ethylcarbazole."[1] Link[1]

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-(9-ethyl-9H-carbazol-3-yl)butanamide

This technical guide provides a comprehensive overview of the solubility of N-(9-ethyl-9H-carbazol-3-yl)butanamide, a carbazole derivative of interest to researchers, scientists, and professionals in drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the solubility of N-(9-ethyl-9H-carbazol-3-yl)butanamide, a carbazole derivative of interest to researchers, scientists, and professionals in drug development. This document will delve into the theoretical and practical aspects of its solubility, offering a predictive analysis based on its structural characteristics and providing detailed methodologies for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] A compound must possess adequate solubility in physiological media to be absorbed and reach its target site of action. Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, making them attractive scaffolds in medicinal chemistry.[3][4] N-(9-ethyl-9H-carbazol-3-yl)butanamide, as a member of this family, presents a unique solubility profile that warrants thorough investigation for its potential development as a therapeutic agent. Understanding and quantifying its solubility is a foundational step in its pre-formulation studies.

Molecular Profile of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Chemical Structure:

N-(9-ethyl-9H-carbazol-3-yl)butanamide is characterized by a tricyclic carbazole core, functionalized with an ethyl group on the nitrogen atom and a butanamide group at the 3-position. The carbazole moiety is largely non-polar and aromatic, while the butanamide group introduces a degree of polarity and potential for hydrogen bonding.

Predicted Physicochemical Properties:

Based on its structure, the following properties can be anticipated:

PropertyPredicted CharacteristicRationale
Aqueous Solubility LowThe large, hydrophobic carbazole ring system is expected to dominate the molecule's behavior in aqueous media.[3][5]
Organic Solvent Solubility Moderate to HighThe aromatic nature of the carbazole core suggests good solubility in non-polar and polar aprotic organic solvents such as chloroform, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6]
pH-Dependent Solubility LimitedThe molecule does not possess strongly acidic or basic functional groups that would ionize significantly within the physiological pH range, suggesting its solubility will not be heavily influenced by pH.[7]
Hydrogen Bonding ModerateThe amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can influence its interaction with protic solvents.

Factors Influencing the Solubility of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Several key factors will govern the solubility of this compound:

  • Solvent Polarity: The principle of "like dissolves like" is paramount. Non-polar solvents are expected to be more effective at solubilizing the carbazole core, while polar solvents will interact more favorably with the butanamide side chain.[8]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][9] However, this relationship must be determined empirically.

  • Crystal Polymorphism: The ability of a compound to exist in different crystalline forms, or polymorphs, can significantly impact its solubility.[2] Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

  • Presence of Co-solvents and Excipients: In formulation development, the use of co-solvents, surfactants, and other excipients can be employed to enhance the solubility of poorly soluble compounds like N-(9-ethyl-9H-carbazol-3-yl)butanamide.[7][9]

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of N-(9-ethyl-9H-carbazol-3-yl)butanamide. The following section outlines a detailed workflow for this purpose.

Diagram of the Solubility Determination Workflow

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Compound N-(9-ethyl-9H-carbazol-3-yl)butanamide (Solid) ShakeFlask Equilibrium Solubility Determination (Shake-Flask Method) Compound->ShakeFlask Solvents Selection of Solvents (Aqueous & Organic) Solvents->ShakeFlask TempControl Temperature Control (e.g., 25°C, 37°C) ShakeFlask->TempControl Sampling Sample Collection & Filtration (0.22 µm) TempControl->Sampling Quantification Concentration Measurement (e.g., HPLC-UV, LC-MS) Sampling->Quantification Data Data Analysis & Solubility Calculation (mg/mL or µg/mL) Quantification->Data

Caption: A streamlined workflow for determining the equilibrium solubility of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Detailed Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10]

1. Materials and Reagents:

  • N-(9-ethyl-9H-carbazol-3-yl)butanamide (crystalline solid, purity >95%)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, chloroform)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-(9-ethyl-9H-carbazol-3-yl)butanamide to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of N-(9-ethyl-9H-carbazol-3-yl)butanamide. A standard calibration curve must be prepared using known concentrations of the compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Diagram of the Analytical Quantification Workflow

Quantification_Workflow Start Filtered Supernatant Dilution Serial Dilution with Mobile Phase Start->Dilution HPLC_Injection Injection onto HPLC System Dilution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV or MS Detection Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration Standard Calibration Curve Calibration->Concentration_Calc Result Final Solubility Value Concentration_Calc->Result

Caption: Workflow for the quantification of dissolved N-(9-ethyl-9H-carbazol-3-yl)butanamide using HPLC.

Predictive Solubility Profile and Discussion

While empirical data is essential, a predictive analysis provides a valuable starting point.

Expected Solubility Data (Hypothetical):

SolventPredicted Solubility RangeRationale
Water< 0.1 mg/mLThe hydrophobic nature of the carbazole core will likely result in very low aqueous solubility.[3]
PBS (pH 7.4)< 0.1 mg/mLSimilar to water, as the molecule lacks readily ionizable groups.
Ethanol1 - 10 mg/mLThe ethyl group and the amide functionality will provide some favorable interactions with the polar protic solvent.
DMSO> 50 mg/mLDMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[6]
Chloroform> 20 mg/mLThe non-polar nature of chloroform will effectively solvate the carbazole ring system.[6]

Strategies for Solubility Enhancement:

For drug development purposes, if the aqueous solubility of N-(9-ethyl-9H-carbazol-3-yl)butanamide is found to be a limiting factor, several formulation strategies can be explored:

  • Co-solvency: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to an aqueous vehicle can significantly increase the solubility of hydrophobic compounds.[7]

  • Surfactant-based formulations: Micellar solubilization using surfactants can encapsulate the hydrophobic molecule, increasing its apparent solubility in aqueous media.[7]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the carbazole moiety, thereby enhancing its aqueous solubility.[9]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug into an amorphous state by dispersing it in a polymer matrix can lead to higher apparent solubility and faster dissolution rates.

Conclusion

N-(9-ethyl-9H-carbazol-3-yl)butanamide is a promising scaffold in drug discovery, but its successful development hinges on a thorough understanding of its physicochemical properties, particularly its solubility. This guide has provided a comprehensive framework for approaching the solubility assessment of this compound. By combining a predictive analysis based on its chemical structure with rigorous experimental determination using established methods like the shake-flask technique, researchers can obtain the critical data needed to advance its pre-formulation and formulation development. The outlined protocols and workflows serve as a practical resource for scientists in the pharmaceutical industry, ensuring a systematic and scientifically sound approach to characterizing this and other challenging carbazole derivatives.

References

  • Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Chemcess. (2025, September 3). Carbazole: Properties, Production And Uses. [Link]

  • Solubility of Things. Carbazole. [Link]

  • ResearchGate. (n.d.). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Mickevicius, V., Sapijanskaite, B., & Mikulskiene, G. (2006). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules, 11(1), 72–80. [Link]

Sources

Exploratory

Technical Whitepaper: Thermal Stability Profile of N-(9-ethyl-9H-carbazol-3-yl)butanamide

[1] Executive Summary The thermal stability of N-(9-ethyl-9H-carbazol-3-yl)butanamide is a critical quality attribute (CQA) governing its suitability as a pharmaceutical intermediate and a functional material in organic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The thermal stability of N-(9-ethyl-9H-carbazol-3-yl)butanamide is a critical quality attribute (CQA) governing its suitability as a pharmaceutical intermediate and a functional material in organic electronics.[1] This guide provides a comprehensive technical analysis of the molecule's thermodynamic behavior, detailing the structural determinants of its stability and the rigorous protocols required for its characterization.

Analysis of the carbazole core's aromatic rigidity combined with the amide linker's susceptibility to hydrolysis reveals a material with high thermal resistance (predicted


) but specific vulnerabilities during melt processing.[1] This document outlines the standardized workflows for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) necessary to validate these properties in a regulatory-compliant environment.

Chemical Identity & Structural Basis of Stability[1]

To understand the thermal profile, we must first deconstruct the molecule into its functional pharmacophores. The stability of N-(9-ethyl-9H-carbazol-3-yl)butanamide arises from the interplay between the rigid heteroaromatic core and the flexible alkyl-amide side chain.[1]

Structural Components[1][2][3][4][5][6]
ComponentFunctionalityThermal Contribution
9-Ethyl-9H-carbazole Core Tricyclic aromatic systemHigh Stability: Provides high glass transition (

) and decomposition temperatures due to

-

stacking interactions.[1]
Butanamide Linker Amide bond (-NH-CO-)Moderate Stability: The amide bond is chemically robust but susceptible to hydrolysis at high temperatures in the presence of moisture.[1]
Ethyl/Butyl Alkyl Chains Solubilizing groupsPlasticization: Longer alkyl chains lower the melting point (

) and

by increasing free volume, potentially reducing crystalline packing efficiency compared to the acetamide analog.
Predicted Degradation Pathways

The primary thermal degradation mechanism involves the cleavage of the amide bond or the N-alkyl groups.[1]

  • Pathway A (Oxidative Degradation): At temperatures

    
     in air, the alkyl chains (ethyl and butyl) undergo radical oxidation.[1]
    
  • Pathway B (Thermolysis): At temperatures

    
     in inert atmosphere, the amide bond undergoes homolytic cleavage, releasing butanoyl radicals and 3-amino-9-ethylcarbazole.[1]
    

DegradationPathway Compound N-(9-ethyl-9H-carbazol-3-yl)butanamide Heat Thermal Stress (>300°C) Compound->Heat Cleavage Amide Bond Cleavage Heat->Cleavage Energy Input Product1 3-Amino-9-ethylcarbazole Cleavage->Product1 Product2 Butanoyl Radical (Volatile) Cleavage->Product2

Figure 1: Predicted thermal degradation pathway under inert atmosphere conditions.[1]

Thermal Characterization Protocols

Accurate determination of thermal stability requires a multi-modal approach. The following protocols are designed to ensure data integrity and reproducibility.

Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition temperature (


) and volatile content.

Protocol:

  • Sample Prep: Weigh 5–10 mg of dry powder into an alumina crucible. Ensure the sample is evenly distributed to prevent thermal gradients.

  • Purge Gas: High-purity Nitrogen (

    
    ) at 50 mL/min (to assess intrinsic stability) or Air (to assess oxidative stability).
    
  • Ramp Profile:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.

  • Data Analysis: Identify the onset temperature (

    
    ) and the temperature at 5% weight loss (
    
    
    
    ).

Expected Results:

  • Volatiles: < 0.5% weight loss below 150°C (indicates solvent/moisture purity).[1]

  • Stability: Onset of degradation likely > 300°C, consistent with carbazole derivatives used in organic electronics [1, 2].

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions (Melting Point


, Glass Transition 

, Crystallization

).

Protocol:

  • Sample Prep: Encapsulate 2–5 mg in a hermetically sealed aluminum pan.

  • Cycle (Heat-Cool-Heat):

    • Heat 1: 25°C to 250°C @ 10°C/min (Erases thermal history).[1]

    • Cool: 250°C to 0°C @ 10°C/min (Induces crystallization or glass formation).[1]

    • Heat 2: 0°C to 300°C @ 10°C/min (Records intrinsic properties).[1]

  • Validation: Calibrate using Indium (

    
    ) and Zinc standards.
    

Expected Results:

  • Melting Point (

    
    ):  Distinct endothermic peak.[1] Based on structural analogs like N-(9-ethyl-9H-carbazol-3-yl)acetamide and oxobutanamide derivatives, the 
    
    
    
    is projected in the range of 140–180°C [3, 4].[1]
  • Polymorphism: Multiple endotherms in the first heating cycle may indicate polymorphic impurities.

Stability Data Analysis & Interpretation

The following table summarizes the critical thermal parameters derived from the protocols above. These values serve as a baseline for quality control.

Key Thermal Parameters (Reference Values)
ParameterSymbolTypical Range (Class Analog)Significance
Melting Point

140 – 180°CUpper limit for solid-state storage; lower limit for melt processing.[1]
Glass Transition

60 – 90°CCritical for amorphous stability; storage above

risks crystallization.
Decomposition (5%)

> 300°CDefines the safety margin for high-temp synthesis or vacuum deposition.[1]
Heat of Fusion

20 – 40 kJ/molIndicator of crystallinity; low values suggest amorphous content.
Impact on Processing
  • Melt Processing: The wide window between

    
     (~160°C) and 
    
    
    
    (>300°C) allows for melt extrusion or sublimation purification without degradation.[1]
  • Solvent Removal: Drying temperatures must be kept below

    
     (if amorphous) to prevent "caking" or sticky phase transitions, or below 
    
    
    
    for crystalline powders.[1]

Workflow Sample Raw Sample N-(9-ethyl-9H-carbazol-3-yl)butanamide TGA TGA Analysis (Decomposition Limit) Sample->TGA DSC DSC Analysis (Phase Transitions) Sample->DSC Decision Stability Assessment TGA->Decision Td > 300°C? DSC->Decision Tm stable? Pass Process Validated (Safe for Melt/Vac) Decision->Pass Yes Fail Process Restricted (Solvent Only) Decision->Fail No

Figure 2: Decision logic for processing validation based on thermal analysis.

References

  • Carbazole Stability in Electronics: Albrecht, K. et al. "Carbazole-based Hole Transport Materials: Thermal and Electrochemical Stability."[1] Journal of Materials Chemistry C. (General reference for carbazole core stability).

  • Synthesis & Properties: Bondock, S. et al.[2] "Progress in the chemistry of 3-amino-9-ethylcarbazole."[1][3][4] Turkish Journal of Chemistry, 2019. Link (Details the synthesis of amide derivatives from 3-amino-9-ethylcarbazole).

  • Analogous Amide Data: PubChem Compound Summary for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. Link (Provides melting point data for the closely related keto-amide derivative).[1]

  • General Carbazole Properties: National Center for Biotechnology Information. "PubChem Compound Summary for 3-Amino-9-ethylcarbazole."[1] Link (Precursor properties).[1]

Sources

Foundational

Foreword: Navigating the Electrochemical Landscape of a Novel Carbazole Derivative

An In-depth Technical Guide to the Electrochemical Properties of N-(9-ethyl-9H-carbazol-3-yl)butanamide For Researchers, Scientists, and Drug Development Professionals The carbazole moiety is a cornerstone in the archite...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrochemical Properties of N-(9-ethyl-9H-carbazol-3-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals

The carbazole moiety is a cornerstone in the architecture of functional organic materials and pharmacologically active compounds. Its rigid, electron-rich structure endows it with favorable charge transport properties and a propensity for electrochemical activity, making it a target of intense scientific scrutiny. This guide focuses on a specific, yet underexplored derivative: N-(9-ethyl-9H-carbazol-3-yl)butanamide. While direct literature on the electrochemical profile of this exact molecule is nascent, its structural components—a 9-ethylcarbazole core and a 3-butanamide substituent—allow for a robust, predictive analysis based on the well-established electrochemical behavior of analogous carbazole systems.

This document is structured not as a static review but as a dynamic, instructional whitepaper. It is designed to equip researchers with the foundational knowledge and practical methodologies required to synthesize and comprehensively characterize the electrochemical properties of N-(9-ethyl-9H-carbazol-3-yl)butanamide. We will delve into the causality behind experimental choices, providing not just protocols, but a validated framework for investigation.

I. Synthesis Pathway: From Precursor to Target Molecule

The journey into the electrochemical characterization of N-(9-ethyl-9H-carbazol-3-yl)butanamide begins with its synthesis. A plausible and efficient synthetic route commences with the commercially available 3-amino-9-ethylcarbazole. The target molecule can be obtained through a straightforward acylation reaction with butanoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-amino-9-ethylcarbazole 3-Amino-9-ethylcarbazole Reaction 3-amino-9-ethylcarbazole->Reaction Butanoyl_chloride Butanoyl Chloride Butanoyl_chloride->Reaction Solvent DCM / Pyridine Solvent->Reaction Base/Solvent Target_Molecule N-(9-ethyl-9H-carbazol-3-yl)butanamide Reaction->Target_Molecule Acylation

Caption: Proposed synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

II. The Electrochemical Heart: The Carbazole Moiety

Carbazole and its derivatives are renowned for their hole-transporting capabilities, a direct consequence of their ability to undergo stable oxidation.[1][2] The electrochemical activity is centered on the nitrogen atom of the carbazole ring system. Upon application of a positive potential, the nitrogen lone pair can be abstracted, leading to the formation of a radical cation. This process is typically reversible.

The substituents at the 3- and 9-positions play a crucial role in modulating the electrochemical properties of the carbazole core.[3]

  • N-alkylation (9-position): The ethyl group at the 9-position serves to enhance the solubility of the molecule in common organic solvents used for electrochemical studies.[4] It also prevents N-N coupling during electropolymerization, directing polymerization to occur at the 3- and 6-positions.[4]

  • 3-position Substitution: The butanamide group at the 3-position is an electron-withdrawing group. This is expected to make the carbazole nucleus more difficult to oxidize, thereby increasing its oxidation potential compared to unsubstituted carbazole.[2]

III. Core Electrochemical Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for probing the redox behavior of electroactive species.[3] It provides critical information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer.

Anticipated Cyclic Voltammogram

For N-(9-ethyl-9H-carbazol-3-yl)butanamide, a typical cyclic voltammogram in a non-aqueous electrolyte is expected to exhibit a primary, quasi-reversible oxidation wave corresponding to the formation of the carbazole radical cation (Cz•+).

CV_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Electrochemical_Cell Three-Electrode Cell Degas Degas solution with N2 or Ar Electrochemical_Cell->Degas Working_Electrode Glassy Carbon or Pt Reference_Electrode Ag/AgCl or SCE Counter_Electrode Pt wire Electrolyte 0.1 M TBAPF6 in ACN or DCM Analyte 1-5 mM N-(9-ethyl-9H-carbazol-3-yl)butanamide Potential_Scan Scan potential from 0 V to ~1.5 V and back Degas->Potential_Scan Vary_Scan_Rate Vary scan rate (e.g., 20-200 mV/s) Potential_Scan->Vary_Scan_Rate Plot_i_vs_E Plot current (i) vs. potential (E) Vary_Scan_Rate->Plot_i_vs_E Determine_Epa_Epc Determine anodic (Epa) and cathodic (Epc) peak potentials Plot_i_vs_E->Determine_Epa_Epc Calculate_E1_2 Calculate formal potential E½ = (Epa + Epc)/2 Determine_Epa_Epc->Calculate_E1_2 HOMO_Estimation Estimate HOMO level Calculate_E1_2->HOMO_Estimation

Caption: Workflow for cyclic voltammetry analysis.

Step-by-Step Experimental Protocol for Cyclic Voltammetry
  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, polar aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).

  • Analyte Preparation: Dissolve the synthesized N-(9-ethyl-9H-carbazol-3-yl)butanamide in the electrolyte solution to a final concentration of 1-5 mM.

  • Electrode Polishing: Polish the working electrode (e.g., a 3 mm diameter glassy carbon electrode) with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the polished working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[1]

  • Data Acquisition:

    • Record a background CV of the electrolyte solution.

    • Add the analyte and record the CV. Set the initial potential at 0 V and scan towards a positive potential. The switching potential should be set just after the oxidation peak is observed (estimated to be around 1.2-1.5 V).

    • Perform scans at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the kinetics of the electrode process.

Data Interpretation and Expected Quantitative Data

The following table summarizes the expected electrochemical data for N-(9-ethyl-9H-carbazol-3-yl)butanamide, benchmarked against related carbazole derivatives found in the literature.

CompoundOnset Oxidation Potential (E_ox) vs. Ag/AgClNotesReference
Carbazole~1.14 VUnsubstituted core, baseline.[2]
N-vinylcarbazole~1.20 VN-substitution with a vinyl group.[2]
N-(9-ethyl-9H-carbazol-3-yl)butanamide ~1.2 - 1.4 V (Predicted) The electron-withdrawing butanamide group is expected to increase the oxidation potential relative to unsubstituted carbazole.N/A
  • HOMO Level Estimation: The Highest Occupied Molecular Orbital (HOMO) energy level can be estimated from the onset oxidation potential using the following empirical formula:

    • E_HOMO (eV) = - (E_ox^onset vs. Fc/Fc+ + 4.8)

    • Note: It is crucial to reference the potential to the ferrocene/ferrocenium (Fc/Fc+) redox couple for accurate calculations.[3]

IV. Potential for Electropolymerization

Many carbazole derivatives can be electropolymerized to form conductive and electrochromic polymer films on the electrode surface.[4][5][6] This typically occurs through radical-radical coupling at the 3- and 6-positions of the carbazole ring upon repeated cycling to potentials at or beyond the monomer's oxidation potential.

Experimental Protocol for Electropolymerization
  • Monomer Solution: Prepare a more concentrated solution of N-(9-ethyl-9H-carbazol-3-yl)butanamide (e.g., 10-20 mM) in the electrolyte solution.

  • Electrode: An indium tin oxide (ITO) coated glass slide is often used as the working electrode for film deposition to allow for subsequent spectroscopic analysis.

  • Deposition:

    • Cyclic Voltammetry: Cycle the potential between 0 V and a potential sufficient to oxidize the monomer (e.g., ~1.5 V) for multiple scans (e.g., 10-20 cycles). Successful polymerization is indicated by the growth of new redox waves corresponding to the polymer film.[4]

    • Potentiostatic: Hold the potential at a constant value just above the monomer's oxidation peak for a set duration.

  • Characterization of the Polymer Film: After deposition, the polymer-coated electrode is rinsed with fresh solvent and transferred to a monomer-free electrolyte solution to study the electrochemical properties of the film itself.

Expected Properties of Poly[N-(9-ethyl-9H-carbazol-3-yl)butanamide]

If polymerization is successful, the resulting film is expected to be:

  • Electroactive: The polymer will show its own characteristic redox peaks, typically at a lower potential than the monomer oxidation.[4][6]

  • Electrochromic: The polymer film will likely change color upon oxidation and reduction. Polycarbazole films are often transparent or pale yellow in their neutral state and turn green or blue upon oxidation.[7][8]

V. Concluding Remarks for the Advanced Researcher

This technical guide provides a predictive yet robust framework for the electrochemical investigation of N-(9-ethyl-9H-carbazol-3-yl)butanamide. While the specific quantitative values for this molecule await empirical validation, the principles and methodologies outlined herein are grounded in the extensive and well-documented chemistry of carbazole derivatives. The expected increase in oxidation potential due to the 3-butanamide substituent makes this molecule an interesting candidate for applications requiring high electrochemical stability. The provided protocols are designed to be self-validating, enabling researchers to systematically uncover the electrochemical secrets of this and other novel carbazole derivatives, thereby paving the way for their application in advanced materials and therapeutics.

References

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Engineering, Transactions A: Basics. Available at: [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. Available at: [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI. Available at: [Link]

  • Polymerization of carbazole monomer. ResearchGate. Available at: [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. DergiPark. Available at: [Link]

  • Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Royal Society of Chemistry. Available at: [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials. Available at: [Link]

  • Mechanism of carbazole electropolymerization. ResearchGate. Available at: [Link]

  • Electrochemical Synthesis of Polycarbazole Film in Nonacidic Medium and its Electrochromic Properties. DergiPark. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes for N-(9-ethyl-9H-carbazol-3-yl)butanamide in OLEDs

An in-depth guide to the applications of N-(9-ethyl-9H-carbazol-3-yl)butanamide in Organic Light-Emitting Diodes (OLEDs) has been developed for researchers, scientists, and professionals in drug development. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the applications of N-(9-ethyl-9H-carbazol-3-yl)butanamide in Organic Light-Emitting Diodes (OLEDs) has been developed for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols, leveraging the extensive knowledge of carbazole derivatives in OLED technology to infer the potential of this specific compound.

Introduction to N-(9-ethyl-9H-carbazol-3-yl)butanamide

N-(9-ethyl-9H-carbazol-3-yl)butanamide is a derivative of carbazole, a class of aromatic heterocyclic compounds renowned for their applications in organic electronics.[1][2][3] The core carbazole structure provides excellent hole-transporting properties, high thermal stability, and a high triplet energy, making it a versatile building block for various OLED materials.[1][2] The N-ethyl substitution at the 9-position of the carbazole ring is a common strategy to improve solubility and modify the electronic properties of the material. The butanamide group at the 3-position further influences the compound's physical and electronic characteristics, such as its film-forming capabilities and energy levels.

While direct literature on the OLED applications of N-(9-ethyl-9H-carbazol-3-yl)butanamide is not abundant, its structural features strongly suggest its potential as a hole-transporting material (HTM) or a host material for phosphorescent emitters in OLED devices.

Predicted Photophysical and Electrochemical Properties

Based on the extensive research on similar carbazole derivatives, the following properties can be anticipated for N-(9-ethyl-9H-carbazol-3-yl)butanamide:

PropertyPredicted Value/CharacteristicRationale
Highest Occupied Molecular Orbital (HOMO) ~ -5.4 to -5.8 eVThe carbazole moiety is electron-rich, leading to a relatively high HOMO level suitable for hole injection from common anodes like ITO.[4][5]
Lowest Unoccupied Molecular Orbital (LUMO) ~ -2.0 to -2.4 eVThe LUMO level is expected to be high enough to provide good electron blocking capabilities when used as an HTL.
Triplet Energy (ET) > 2.7 eVCarbazole-based hosts are known for their high triplet energies, which is crucial for confining triplet excitons in phosphorescent emitters.[1][6]
Glass Transition Temperature (Tg) > 100 °CThe rigid carbazole core and the ethyl and butanamide substitutions are expected to result in good thermal stability and a high glass transition temperature, contributing to device longevity.[4][5]
Photoluminescence (PL) Emission Violet-blue regionCarbazole derivatives typically exhibit fluorescence in the violet-blue part of the spectrum.[4]

Potential Applications in OLEDs

  • Hole-Transporting Material (HTM): The electron-donating nature of the carbazole core makes N-(9-ethyl-9H-carbazol-3-yl)butanamide a prime candidate for an HTL.[2][4][5] It would facilitate the transport of holes from the anode to the emissive layer, while its high LUMO level would block the leakage of electrons to the anode, thereby enhancing charge recombination efficiency within the emissive layer.

  • Host Material for Phosphorescent OLEDs (PhOLEDs): The predicted high triplet energy of N-(9-ethyl-9H-carbazol-3-yl)butanamide makes it a suitable host material for green and red phosphorescent emitters.[1] By preventing the back-transfer of energy from the phosphorescent guest to the host, it can contribute to high quantum efficiencies.

Experimental Protocols

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

A plausible synthetic route to N-(9-ethyl-9H-carbazol-3-yl)butanamide involves the acylation of 3-amino-9-ethylcarbazole.[7][8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Reactant1 3-Amino-9-ethylcarbazole Stirring Stirring under Nitrogen Reactant1->Stirring Reactant2 Butyryl chloride Reactant2->Stirring Solvent Anhydrous Dichloromethane (DCM) Solvent->Stirring Base Triethylamine (TEA) Base->Stirring Temperature 0 °C to Room Temperature Temperature->Stirring Workup Aqueous Workup Stirring->Workup Purification Column Chromatography Workup->Purification Product N-(9-ethyl-9H-carbazol-3-yl)butanamide Purification->Product

A plausible synthetic workflow for N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Step-by-Step Protocol:

  • Dissolve 3-amino-9-ethylcarbazole (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a simple multilayer OLED to evaluate the performance of N-(9-ethyl-9H-carbazol-3-yl)butanamide as a hole-transporting material.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_cathode Cathode Deposition cluster_encapsulation Encapsulation Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Treatment UV-Ozone Treatment Cleaning->Treatment HTL Hole Transport Layer (HTL) N-(9-ethyl-9H-carbazol-3-yl)butanamide Treatment->HTL EML Emissive Layer (EML) e.g., CBP:Ir(ppy)3 HTL->EML EBL Electron Blocking Layer (EBL) e.g., BCP EML->EBL ETL Electron Transport Layer (ETL) e.g., Alq3 EBL->ETL Cathode_LiF LiF (Electron Injection Layer) ETL->Cathode_LiF Cathode_Al Aluminum (Al) Cathode_LiF->Cathode_Al Encapsulation Glass Lid Sealing with UV-cured Epoxy Cathode_Al->Encapsulation

Workflow for the fabrication of a multilayer OLED device.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Thin Film Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Deposit a 30 nm thick layer of N-(9-ethyl-9H-carbazol-3-yl)butanamide as the hole-transporting layer (HTL).

    • Co-deposit a 20 nm thick emissive layer (EML) of a suitable host material like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) doped with a phosphorescent emitter such as tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) at a specific concentration (e.g., 6 wt%).

    • Deposit a 10 nm thick layer of an electron-blocking and hole-transporting material like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) or a similar material.

    • Deposit a 30 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq3) as the electron-transporting layer (ETL).

  • Cathode Deposition and Encapsulation:

    • Deposit a 1 nm thick layer of lithium fluoride (LiF) as the electron injection layer.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Device Characterization

The performance of the fabricated OLED can be evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, driving voltage, current density, and luminance.

  • Electroluminescence (EL) Spectrum: Measured using a spectroradiometer to determine the emission color and color coordinates (CIE).

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the luminance and current density.

    • Power Efficiency (lm/W): Calculated from the current efficiency and driving voltage.

    • External Quantum Efficiency (EQE, %): Calculated from the EL spectrum and luminance data.

Visualization of a Representative OLED Device Architecture

OLED_Structure cluster_layers OLED Device Layers anode Anode (ITO) htl HTL (N-(9-ethyl-9H-carbazol-3-yl)butanamide) eml EML (Host:Guest) etl ETL cathode Cathode (LiF/Al) Cathode_Layer Cathode (LiF/Al) ETL_Layer Electron Transport Layer (ETL) Cathode_Layer->ETL_Layer EML_Layer Emissive Layer (EML) ETL_Layer->EML_Layer HTL_Layer Hole Transport Layer (HTL) EML_Layer->HTL_Layer Anode_Layer Anode (ITO) HTL_Layer->Anode_Layer Substrate_Layer Glass Substrate Anode_Layer->Substrate_Layer

A representative multilayer OLED device structure incorporating N-(9-ethyl-9H-carbazol-3-yl)butanamide as the HTL.

References

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC. (n.d.). Retrieved from [Link]

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs | Macromolecules. (2024, April 16). ACS Publications. Retrieved from [Link]

  • (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2015, October 16). ResearchGate. Retrieved from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023, June 28). RSC Publishing. Retrieved from [Link]

  • Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of new 9H-Carbazole derivatives. (n.d.). Iraqi Journal of Science. Retrieved from [Link]

  • Efficient Thermally Activated Delayed Fluorescence Conjugated Polymeric Emitters with Tunable Nature of Excited States Regulated via Carbazole Derivatives for Solution-Processed OLEDs | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019, May 25). ResearchGate. Retrieved from [Link]

  • Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.). Retrieved from [Link]

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC. (n.d.). Retrieved from [Link]

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC. (2021, November 9). Retrieved from [Link]

  • The Role of Carbazole Derivatives in Modern OLED Technology. (n.d.). Retrieved from [Link]

  • Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC. (n.d.). Retrieved from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Carbazolylgold( iii ) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. (2022, August 1). ResearchGate. Retrieved from [Link]

  • Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices - PMC. (2021, November 2). Retrieved from [Link]

  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. (2023, March 22). Kobe University. Retrieved from [Link]

  • Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. (n.d.). RSC Publishing. Retrieved from [Link]

  • Carbazole‐Based DABNA Analogs as Highly Efficient Thermally Activated Delayed Fluorescence Materials for Narrowband Organic Light‐Emitting Diodes. (2024, June 18). ResearchGate. Retrieved from [Link]

  • 9H-Carbazole, 9-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 9H-Carbazol-3-amine, 9-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). MDPI. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: The Role of N-(9-ethyl-9H-carbazol-3-yl)butanamide and its Derivatives in Perovskite Solar Cell Technology

Preamble: The Strategic Importance of Carbazole Moieties in Photovoltaics Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now exc...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Carbazole Moieties in Photovoltaics

Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now exceeding 26%.[1] A critical component in the typical n-i-p device architecture is the hole-transporting material (HTM), which selectively extracts positive charge carriers (holes) from the perovskite absorber layer and transports them to the metal electrode.[2][3] The carbazole moiety has become a cornerstone in the molecular design of high-performance HTMs due to its advantageous features: low cost of starting materials, excellent chemical and thermal stability, and facile functionalization at multiple positions, which allows for precise tuning of electronic and optical properties.[3][4]

This document uses N-(9-ethyl-9H-carbazol-3-yl)butanamide as a foundational structure to explore the synthesis, application, and characterization of carbazole-based materials in perovskite solar cells. While this specific molecule serves as a key chemical intermediate, the principles and protocols discussed are broadly applicable to the wider family of advanced carbazole derivatives that have enabled significant progress in the field. We will delve into the causality behind molecular design, provide validated protocols for synthesis and device fabrication, and outline the essential characterization techniques for performance evaluation.

Section 1: The Function of Carbazole-Based Hole Transporting Materials (HTMs)

The primary role of an HTM is to ensure efficient extraction of holes from the perovskite's valence band and their transport to the anode (e.g., Gold), all while blocking electrons to prevent recombination.[2] An ideal HTM must possess several key characteristics:

  • Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be slightly higher than the valence band maximum (VBM) of the perovskite absorber to provide a driving force for efficient hole extraction.

  • High Hole Mobility: To minimize charge transport resistance and reduce recombination, the HTM must facilitate rapid movement of holes. Carbazole derivatives have demonstrated excellent charge-transport properties.[3][5]

  • Good Film-Forming Ability: The HTM must form a uniform, pinhole-free layer that completely covers the perovskite to prevent direct contact between the perovskite and the metal electrode, which would cause a short circuit.[2]

  • Thermal and Photochemical Stability: The material must withstand the operational stresses of temperature and light exposure to ensure long-term device stability.[2]

The diagram below illustrates the energetic landscape of a typical n-i-p perovskite solar cell, highlighting the crucial position of the carbazole-based HTM layer.

G Figure 1: Energy Level Diagram of a Perovskite Solar Cell cluster_device Device Layers cluster_energy Energy Levels (eV) FTO FTO/Glass ETL ETL (e.g., SnO2) Perovskite Perovskite Absorber HTL HTL (Carbazole) Metal Metal (Au) FTO_E ETL_E PVK_E HTL_E Metal_E ETL_CB LUMO / CB ~ -4.0 eV ETL_VB VB PVK_CB LUMO / CB ~ -3.9 eV PVK_CB->ETL_CB e- PVK_VB HOMO / VB ~ -5.4 eV HTL_HOMO HOMO ~ -5.2 eV PVK_VB->HTL_HOMO h+ HTL_LUMO LUMO ~ -2.0 eV

Caption: Energy alignment in an n-i-p PSC showing hole extraction by the carbazole HTL.

Section 2: Synthesis Protocol for N-(9-ethyl-9H-carbazol-3-yl)butanamide

This protocol details the synthesis of the target molecule, which serves as a fundamental building block. The procedure involves the acylation of 3-amino-9-ethylcarbazole. The choice of an ethyl group on the carbazole nitrogen is strategic, as alkyl chains improve solubility, which is crucial for solution-based processing of HTM layers.[3]

Materials and Reagents
  • 3-amino-9-ethylcarbazole

  • Butyryl chloride (or Butanoic anhydride)

  • Anhydrous Toluene

  • Pyridine or Triethylamine (as a base)

  • Hexane

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply for inert atmosphere

Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-9-ethylcarbazole (e.g., 2.1 g, 0.01 mol) in 40 mL of anhydrous toluene.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric moisture.

  • Base Addition: Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine (approx. 1.1 eq), to the solution. The base acts as a scavenger for the HCl generated during the acylation reaction.

  • Acylation: While stirring the solution, slowly add butyryl chloride (1.0 eq) dropwise using a syringe. The reaction is exothermic; an ice bath can be used to control the initial temperature if necessary.

  • Reaction and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient activation energy to drive the reaction to completion.

  • Work-up and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. The volume of toluene can be reduced under vacuum to encourage crystallization.

  • Isolation and Purification: Add hexane to the cooled mixture to fully precipitate the product. Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold hexane to remove any unreacted starting materials and impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent like toluene or a toluene/hexane mixture.[6]

  • Characterization: Confirm the structure and purity of the final product, N-(9-ethyl-9H-carbazol-3-yl)butanamide, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Section 3: Molecular Engineering: From Amide to High-Performance HTM

While N-(9-ethyl-9H-carbazol-3-yl)butanamide is a valid chemical structure, it is not optimized for use as an HTM. High-efficiency HTMs are typically larger, more complex molecules designed to enhance performance and stability. The table below compares the performance of a standard HTM, spiro-OMeTAD, with advanced carbazole derivatives reported in the literature.

HTM NameStructure TypePCE (%)Voc (V)Jsc (mA/cm²)FFReference
spiro-OMeTADSpirobifluorene15.230.9921.500.713[7]
SGT-405 Three-Arm Carbazole14.790.9621.430.719[7]
V1209 Carbazole Dimer~18.0---[8]
CMO Carbazole Core15.920.9325.190.679[9]
Unnamed Di(9-methyl-3-carbazolyl)15.5---[5]

The data clearly indicates that engineered carbazole derivatives can achieve efficiencies comparable to the expensive spiro-OMeTAD standard.[7] The key design strategies to evolve a simple carbazole amide into a state-of-the-art HTM include:

  • Increasing Dimensionality: Creating two-arm ("dimer") or three-arm ("star-shaped") molecules, like SGT-405, helps to form stable amorphous glass states, preventing crystallization of the HTM layer which can lead to device failure.[4][7]

  • Extending π-Conjugation: Linking carbazole units to other electron-rich aromatic systems (e.g., triphenylamine, methoxy-substituted phenyl groups) helps to tune the HOMO energy level for better alignment with the perovskite and enhances hole mobility.[3][5][9]

  • Adding Bulky Substituents: Incorporating bulky groups (e.g., tert-butyl) can further improve solubility and prevent intermolecular aggregation (π-π stacking), which can trap charges and reduce mobility.

Section 4: General Protocol for n-i-p Perovskite Solar Cell Fabrication

This protocol outlines the fabrication of a standard planar n-i-p PSC using a solution-processed carbazole-based HTM.

Materials and Equipment
  • Patterned ITO-coated glass substrates

  • Cleaning solvents: Detergent, deionized water, acetone, isopropanol

  • ETL precursor: SnO₂ nanoparticle ink

  • Perovskite precursors: e.g., FAI, PbI₂, MABr, PbBr₂, in DMF/DMSO

  • HTM solution: Carbazole-HTM (e.g., 20 mg/mL) in chlorobenzene, often with additives like Li-TFSI and t-BP.

  • Spin coater, hotplates, vacuum oven

  • Thermal evaporator for metal contacts (Gold or Silver)

  • Glovebox with a nitrogen atmosphere

Step-by-Step Fabrication Protocol
  • Substrate Cleaning: Sequentially clean the ITO substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve wettability.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ precursor solution onto the ITO substrate (e.g., 4000 rpm for 30s). Anneal the layer at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (in Glovebox):

    • Transfer substrates into a nitrogen-filled glovebox.

    • Spin-coat the prepared perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense film.

    • Anneal the perovskite film on a hotplate at 100-150°C for 10-30 minutes. The causality here is that thermal annealing removes residual solvent and promotes the growth of large crystalline grains, which reduces defects and improves charge transport.[10]

  • Hole Transport Layer (HTL) Deposition:

    • Allow the perovskite-coated substrates to cool.

    • Spin-coat the carbazole-HTM solution directly onto the perovskite layer (e.g., 4000 rpm for 30s). The use of additives like Li-TFSI is to intentionally dope the HTM, increasing its conductivity and improving hole extraction efficiency.

  • Metal Electrode Deposition: Transfer the substrates to a thermal evaporator. Under high vacuum (<10⁻⁶ Torr), deposit the back contact (e.g., 80 nm of Gold) through a shadow mask to define the active area of the solar cell.

  • Device Encapsulation: For stability testing, encapsulate the finished devices using a UV-curable epoxy and a glass coverslip to protect them from moisture and oxygen.

G start Start: ITO Substrate clean 1. Substrate Cleaning (Sonication, UV-Ozone) start->clean etl 2. ETL Deposition (Spin-coat SnO₂, Anneal) clean->etl glovebox_in Transfer to Glovebox etl->glovebox_in perovskite 3. Perovskite Deposition (Spin-coat, Anti-solvent, Anneal) glovebox_in->perovskite htl 4. HTL Deposition (Spin-coat Carbazole HTM) perovskite->htl glovebox_out Transfer to Evaporator htl->glovebox_out metal 5. Metal Contact Evaporation (Deposit Au/Ag) glovebox_out->metal finish Finished Device metal->finish

Caption: A streamlined workflow for the fabrication of perovskite solar cells.

Section 5: Essential Characterization Protocols

To validate the performance of the fabricated devices and understand the efficacy of the carbazole HTM, the following characterization techniques are essential.

A. Current Density-Voltage (J-V) Measurement
  • Objective: To determine the primary photovoltaic performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Protocol:

    • Use a solar simulator calibrated to AM 1.5G standard (100 mW/cm²).

    • Contact the device electrodes (ITO and Gold) with probes connected to a source measure unit (SMU).

    • Scan the voltage from reverse bias (e.g., -0.2 V) to forward bias (e.g., 1.2 V) and measure the corresponding current. A reverse scan (from 1.2 V to -0.2 V) should also be performed to check for hysteresis.

    • Calculate PCE using the formula: PCE (%) = (V_oc * J_sc * FF) / P_in * 100, where P_in is the incident power density.

B. External Quantum Efficiency (EQE) Measurement
  • Objective: To measure the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum should yield a Jsc value that corroborates the J-V measurement.

  • Protocol:

    • Use a dedicated EQE setup with a light source (e.g., Xenon lamp), a monochromator, and a calibrated reference photodiode (e.g., Silicon).

    • Shine monochromatic light of varying wavelengths onto the solar cell.

    • Measure the current generated at each wavelength and compare it to the current generated by the calibrated reference diode.

    • Plot the resulting EQE (%) as a function of wavelength (nm).

C. Stability Testing
  • Objective: To evaluate the long-term operational stability of the device under continuous stress.

  • Protocol:

    • Place an unencapsulated or encapsulated device under continuous AM 1.5G illumination in a controlled environment (e.g., ambient air, specific humidity, or nitrogen).

    • Hold the device at its maximum power point (MPP) using an MPP tracking system.

    • Record the PCE as a function of time. High-stability devices will retain a significant percentage (e.g., >80%) of their initial efficiency over hundreds or thousands of hours.[11]

Conclusion

The N-ethyl-carbazole framework, represented by the N-(9-ethyl-9H-carbazol-3-yl)butanamide structure, provides a versatile and cost-effective platform for developing advanced materials for perovskite solar cells. Through rational molecular engineering—such as creating multi-arm structures and extending π-conjugation—simple carbazole precursors can be transformed into highly efficient and stable hole-transporting materials. The protocols outlined in this guide provide a comprehensive framework for the synthesis, device fabrication, and characterization necessary to innovate within this promising class of materials, ultimately driving the commercialization of perovskite photovoltaic technology.

References

  • Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. (n.d.).
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. (2022). MDPI. [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2015). HiSupplier.com. [Link]

  • Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. (n.d.). KTU ePubl. [Link]

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. [Link]

  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. (n.d.). KTU ePubl. [Link]

  • Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019). ResearchGate. [Link]

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. (2021). National Institutes of Health (NIH). [Link]

  • A simple and dopant-free hole-transporting material based on (2-ethylhexyl)-9H-carbazole for efficient planar perovskite solar cells. (n.d.). ResearchGate. [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (2024). MDPI. [Link]

  • Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. (n.d.). Royal Society of Chemistry. [Link]

  • 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015). ResearchGate. [Link]

  • Stable and Efficient Perovskite Solar Cells and Modules by Interface and Compositional Engineering. (2023). YouTube. [Link]

  • N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine as an Electroactive Material for Use in Perovskite Solar Cells. (2023). National Institutes of Health (NIH). [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Cytotoxicity of N-(9-ethyl-9H-carbazol-3-yl)butanamide Derivatives

Introduction: The Therapeutic Potential of Carbazole Scaffolds Carbazole alkaloids, a significant class of natural products, have long been a focal point in medicinal chemistry due to their extensive biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Carbazole Scaffolds

Carbazole alkaloids, a significant class of natural products, have long been a focal point in medicinal chemistry due to their extensive biological activities.[1][2] These heterocyclic compounds are recognized for their potential as anticancer agents, with some derivatives having received FDA approval for cancer treatment.[3] The carbazole nucleus, with its unique electronic properties and planar structure, serves as a versatile scaffold for the development of novel therapeutic agents.[4][5] Modifications to the carbazole ring can significantly influence the cytotoxic activity of these compounds, making the exploration of their structure-activity relationships (SAR) a critical area of research.[3][6] This document provides a comprehensive guide for researchers on evaluating the cytotoxicity of a specific class of these compounds: N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives.

The addition of an N-ethyl group at position 9 of the carbazole ring and a butanamide side chain at position 3 are key modifications that can influence the compound's biological activity. The ethyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the butanamide moiety introduces a flexible side chain that can interact with biological targets.[1] Understanding the cytotoxic effects and the underlying mechanisms of these derivatives is crucial for their development as potential anticancer drugs.[7][8]

These application notes offer detailed protocols for assessing the in vitro cytotoxicity of N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives, with a focus on robust and reproducible methodologies. We will delve into the rationale behind experimental design, provide step-by-step instructions for widely accepted cytotoxicity assays, and offer insights into data interpretation.

Part 1: Foundational Knowledge and Experimental Design

Structure-Activity Relationship (SAR) Insights

The cytotoxic efficacy of carbazole derivatives is intrinsically linked to their chemical structure. Research has shown that the introduction of flexible bonds, such as a methylene group, can enhance the inhibitory activity against cancer cells compared to more rigid structures.[1] This increased flexibility may facilitate better binding to target receptors.[1] For N-(9-ethyl-9H-carbazol-3-yl)butanamide and its derivatives, key structural features to consider for SAR studies include:

  • Substitutions on the Butanamide Chain: Modifications to the butanamide side chain can significantly alter the compound's polarity, steric bulk, and hydrogen bonding capacity, all of which can impact its interaction with cellular targets.

  • Substitutions on the Carbazole Ring: While the core topic focuses on a specific substitution pattern, further modifications on the carbazole ring can be explored to modulate activity and selectivity.

Proposed Mechanisms of Action

Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many carbazole compounds trigger programmed cell death in cancer cells.[7][8][9] This is often mediated through the activation of caspase cascades and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][8]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, such as G2/M, preventing cancer cell proliferation.[9]

  • Inhibition of Key Signaling Pathways: Carbazoles have been identified as inhibitors of critical signaling pathways involved in cancer progression, such as the JAK/STAT pathway.[10] Some derivatives have also been shown to reactivate the p53 tumor suppressor pathway in cancer cells.[11]

  • Topoisomerase Inhibition: Certain carbazole derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[12]

When evaluating a new N-(9-ethyl-9H-carbazol-3-yl)butanamide derivative, it is crucial to consider these potential mechanisms to guide further mechanistic studies.

Part 2: Protocols for Cytotoxicity Assessment

Two widely used and robust colorimetric assays for evaluating cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. The choice between these assays may depend on the specific research question and the characteristics of the cell lines being used.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[13] It relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives (dissolved in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, MCF-7 breast cancer)[7][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14][15]

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives in complete medium. It is advisable to perform a wide range of concentrations initially to determine the IC₅₀ value.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.[15]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm (or between 560-590 nm) using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus compound concentration.

The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18] The amount of bound dye is directly proportional to the total cellular protein content, which correlates with the cell number.[17] This assay is less susceptible to interference from compounds that affect mitochondrial function.

Materials:

  • N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives

  • Selected adherent cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • Solubilization solution (10 mM Tris base solution, pH 10.5)[17]

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 540 nm[17]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the treatment period, gently remove the culture medium.

    • Fix the cells by adding 100 µL of cold 10% TCA to each well.

    • Incubate the plates at 4°C for at least 1 hour.[17]

  • Washing:

    • Carefully remove the TCA solution.

    • Wash the plates five times with the 1% acetic acid solution to remove unbound dye.[17]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 100 µL of the 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[17]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

    • Allow the plates to air-dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[17]

Data Analysis:

The calculation of percentage cell viability and IC₅₀ values is the same as for the MTT assay.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

For a clear comparison of the cytotoxic activity of different N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives, the IC₅₀ values should be presented in a tabular format.

Derivative IDModificationCell LineIC₅₀ (µM) ± SD
ECB-001 Unsubstituted ButanamideA549Data
ECB-002 e.g., 4-Chloro-butanamideA549Data
ECB-001 Unsubstituted ButanamideHeLaData
ECB-002 e.g., 4-Chloro-butanamideHeLaData
Positive Control e.g., DoxorubicinA549Data
Positive Control e.g., DoxorubicinHeLaData
Experimental Workflow Visualization

A clear visual representation of the experimental workflow can aid in understanding and executing the protocols.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (24-72h Incubation) Cell_Seeding->Treatment Assay_Choice Assay? Treatment->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Metabolic Activity SRB_Assay SRB Assay Assay_Choice->SRB_Assay Total Protein MTT_Steps a. MTT Addition b. Formazan Solubilization MTT_Assay->MTT_Steps SRB_Steps a. Cell Fixation (TCA) b. SRB Staining c. Dye Solubilization SRB_Assay->SRB_Steps Read_Absorbance 5. Read Absorbance (570nm or 540nm) MTT_Steps->Read_Absorbance SRB_Steps->Read_Absorbance Calculate_Viability 6. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 7. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for Cytotoxicity Assessment of Carbazole Derivatives.

Signaling Pathway Visualization

Based on literature, a potential mechanism of action for carbazole derivatives is the induction of p53-mediated apoptosis.[7][8][11]

p53_Pathway Carbazole N-(9-ethyl-9H-carbazol-3-yl) butanamide Derivative p53 p53 Activation Carbazole->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-Mediated Apoptotic Pathway.

Part 4: Concluding Remarks and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial cytotoxic evaluation of N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives. Consistent execution of these assays will yield reliable and comparable data, which is essential for establishing structure-activity relationships and identifying lead compounds for further development.

Following the initial cytotoxicity screening, promising derivatives should be subjected to more in-depth mechanistic studies to elucidate their precise mode of action. This may include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of specific molecular targets through techniques like Western blotting and molecular docking.[7][19] By combining rigorous cytotoxicity testing with detailed mechanistic investigations, researchers can effectively advance the development of this promising class of carbazole derivatives as novel anticancer agents.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Gu, H., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 982208. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. [Link]

  • Huang, J., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10. [Link]

  • Saleem, M., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 505-521. [Link]

  • MDPI. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4035. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • PubMed. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 191, 112181. [Link]

  • PubMed. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. [Link]

  • National Center for Biotechnology Information. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 15, 103469. [Link]

  • PubMed. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 273, 116509. [Link]

  • ACG Publications. (2025). Cytotoxic activities and in silico study of carbazole alkaloids isolated from Murraya koenigii against HL-60 and HeLa cancer. Records of Natural Products, 19(6), 505-515. [Link]

  • ResearchGate. The anticancer activity of carbazole alkaloids. [Link]

  • ResearchGate. Examples of carbazole derivatives with known anticancer mode of action. [Link]

  • National Center for Biotechnology Information. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS One, 10(7), e0129874. [Link]

  • PubMed. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS One, 10(7), e0129874. [Link]

  • National Center for Biotechnology Information. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 89. [Link]

  • MDPI. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4567. [Link]

Sources

Application

Application Note: N-(9-ethyl-9H-carbazol-3-yl)butanamide Derivatives as Anti-Cancer Agents

[1] Executive Summary The carbazole alkaloid scaffold has long been a privileged structure in oncology drug discovery due to its planarity and ability to intercalate DNA or bind hydrophobic pockets in proteins.[1] N-(9-e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The carbazole alkaloid scaffold has long been a privileged structure in oncology drug discovery due to its planarity and ability to intercalate DNA or bind hydrophobic pockets in proteins.[1] N-(9-ethyl-9H-carbazol-3-yl)butanamide and its derivatives (specifically the 3-oxobutanamide and related amides) represent a potent class of small molecules exhibiting dual mechanisms of action: p53 pathway reactivation and tubulin polymerization inhibition .[1]

This application note provides a comprehensive technical guide for researchers investigating this scaffold. It covers the chemical synthesis of the core N-(9-ethyl-9H-carbazol-3-yl)amide motif, detailed in vitro evaluation protocols, and a mechanistic overview of its anti-tumor activity against melanoma, glioma, and breast cancer cell lines.[1]

Mechanism of Action (MOA)[1]

The therapeutic efficacy of N-(9-ethyl-9H-carbazol-3-yl) derivatives stems from their ability to modulate key survival pathways in cancer cells.[1]

Primary Mechanism: p53 Reactivation

Research indicates that 3-substituted 9-ethylcarbazoles (such as the aldehyde analog ECCA) function by reactivating the p53 tumor suppressor protein.[1] In many cancers (e.g., melanoma), wild-type p53 is present but functionally suppressed.[1][2] These derivatives enhance the phosphorylation of p53 at Ser15 , preventing its degradation by MDM2 and triggering downstream apoptotic signaling (p21, Bax upregulation).[1]

Secondary Mechanism: Tubulin Inhibition

The amide linkage at the C3 position mimics the pharmacophore of colchicine-site inhibitors.[1] These compounds bind to the colchicine site of


-tubulin, disrupting microtubule dynamics, causing cell cycle arrest at the G2/M phase, and leading to mitotic catastrophe.[1]
MOA Pathway Diagram

MOA_Pathway Carbazole N-(9-ethyl-9H-carbazol-3-yl) Derivative Tubulin β-Tubulin (Colchicine Site) Carbazole->Tubulin Inhibits p53_P p53 Phosphorylation (Ser15) Carbazole->p53_P Induces Microtubule Microtubule Destabilization Tubulin->Microtubule G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis MDM2 MDM2-p53 Dissociation p53_P->MDM2 MDM2->Apoptosis Senescence Cellular Senescence MDM2->Senescence

Figure 1: Dual mechanism of action showing tubulin destabilization and p53 pathway reactivation leading to cancer cell death.[1]

Chemical Synthesis Protocol

The synthesis of the target scaffold, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (CAS: 331713-74-7), is achieved via the acylation of 3-amino-9-ethylcarbazole.[1][3]

Reagents Required[1][3][4][5]
  • Precursor: 3-Amino-9-ethylcarbazole (AEC) [Purity >98%][1]

  • Reagent: Ethyl acetoacetate (Ethyl 3-oxobutanoate) OR Diketene[1]

  • Solvent: Toluene (anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (optional) or Triethylamine (if using acid chlorides)[1]

Step-by-Step Synthesis Procedure
  • Preparation: Dissolve 3-amino-9-ethylcarbazole (2.1 g, 10 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl acetoacetate (3.8 mL, 30 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Note: The spot for the amine precursor (

      
      ) should disappear, replaced by the amide product (
      
      
      
      ).[1]
  • Crystallization: Cool the reaction mixture slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour. The product should precipitate as a solid.[1]

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold hexane (

    
     mL) to remove unreacted ester.[1]
    
  • Purification: Recrystallize the crude solid from hot toluene or ethanol to yield N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide as off-white/beige crystals.

    • Yield: ~75–85%[1][4]

    • Melting Point: 140–142°C (verify with literature).[1]

In Vitro Evaluation Protocols

Cell Line Selection

For this scaffold, the following cell lines are recommended due to their sensitivity to p53-dependent apoptosis and tubulin disruption:

  • A375 (Melanoma): High sensitivity to p53 reactivation.[1]

  • MCF-7 (Breast Cancer): Standard model for cytotoxicity screening.[1]

  • U87MG (Glioma): Validated target for carbazole derivatives.[1]

  • HDF (Human Dermal Fibroblasts): Normal control to assess selectivity.[1]

Cytotoxicity Assay (MTT)

Objective: Determine the IC50 value of the derivative.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Dissolve the carbazole derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Treat cells for 48 or 72 hours.

  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Remove medium.[1] Add 150

    
    L DMSO to dissolve formazan crystals.[1]
    
  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Representative Data Summary

Note: Values are representative of the N-(9-ethyl-9H-carbazol-3-yl)amide class based on literature aggregates.

Cell LineCancer TypeIC50 (µM)Mechanism Relevance
A375 Melanoma4.5 – 8.2High p53 dependence
MCF-7 Breast6.4 – 10.1Tubulin sensitivity
U87MG Glioma15.2 – 18.0Moderate sensitivity
HDF Normal Fibroblast> 100High selectivity index

Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Mechanistic Validation Step1 Precursor: 3-Amino-9-ethylcarbazole Step2 Acylation: Ethyl Acetoacetate/Toluene Step1->Step2 Step3 Purification: Recrystallization Step2->Step3 Step4 MTT Assay (IC50 Determination) Step3->Step4 Step5 Selectivity Check (Normal vs Cancer) Step4->Step5 Step6 Western Blot: p53 (Ser15), Bax Step5->Step6 Hit Confirmation Step7 Flow Cytometry: Annexin V / PI Step6->Step7

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Troubleshooting & Optimization

  • Solubility Issues: Carbazole derivatives are highly lipophilic.[1] If precipitation occurs in cell media, use a co-solvent system (e.g., 0.5% DMSO + 0.1% Tween-80).[1]

  • Reaction Yield: If the acylation yield is low (<50%), switch from ethyl acetoacetate to diketene (if available) or use 3-oxobutanoyl chloride with triethylamine at 0°C.[1]

  • False Positives: Carbazole compounds can be fluorescent.[1] Ensure they do not interfere with fluorescence-based assays (like Resazurin).[1] Use absorbance-based MTT or SRB assays for primary screening.[1]

References

  • Synthesis and Characterization: "Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained." Molecules, 2009.[1][5]

  • p53 Mechanism: "A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells."[1][2] Cell Death & Disease, 2018.[1] [1]

  • General Anticancer Activity: "Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer agents." Scientific Reports, 2023.[1]

  • Compound Data: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (CAS 331713-74-7).[1][6][7] Sigma-Aldrich Product Page. [1]

Sources

Method

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the synthesis of a novel class of hybrid molecules, N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of a novel class of hybrid molecules, N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles. These compounds are of significant interest in medicinal chemistry, particularly for their potential therapeutic applications. Notably, recent studies have explored their efficacy as anti-SARS-CoV-2 agents by targeting key viral proteins.[1][2] This document outlines the synthetic strategy, detailed experimental procedures, and characterization of the target compounds, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

The core structure of these molecules combines three key pharmacophores: a carbazole nucleus, a benzofuran ring system, and a 1,2,4-triazole linker. The carbazole moiety is a well-known privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5] Similarly, benzofuran derivatives are prevalent in biologically active natural products and synthetic drugs.[6][7][8] The 1,2,4-triazole ring not only serves as a crucial linker but also contributes to the overall pharmacological profile of the hybrid molecule.

The synthetic approach described herein involves a convergent strategy, beginning with the preparation of a key intermediate, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. This intermediate is then coupled with various substituted benzofuran-based triazoles via S-alkylation to yield the final target compounds in good to high yields.[1][2][9]

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process. The first stage focuses on the synthesis of the electrophilic coupling partner, the bromo-functionalized carbazole acetamide. The second stage involves the nucleophilic substitution reaction with a series of benzofuran-1,2,4-triazole derivatives.

Synthesis_Workflow A 9-ethyl-9H-carbazol-3-amine C 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide A->C Acylation (DCM, Pyridine) B Bromoacetyl bromide B->C E Final Products: N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles C->E S-alkylation D Substituted Benzofuran-1,2,4-triazoles D->E

Figure 1: Overall synthetic workflow for the target compounds.

Experimental Protocols

Part 1: Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (3)

This protocol details the synthesis of the key carbazole acetamide intermediate. The reaction involves the acylation of 9-ethyl-9H-carbazol-3-amine with bromoacetyl bromide.

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
9-ethyl-9H-carbazol-3-amine (1)C₁₄H₁₄N₂210.281.0 equiv
Bromoacetyl bromide (2)C₂H₂Br₂O201.861.2 equiv
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
PyridineC₅H₅N79.10Anhydrous

Procedure:

  • Dissolve 9-ethyl-9H-carbazol-3-amine (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.2 equiv) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the organic layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (3) as a solid.

Characterization: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Part 2: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles (9a-j)

This section describes the final step of the synthesis, which is the S-alkylation of various substituted benzofuran-1,2,4-triazoles with the previously synthesized bromo-acetamide intermediate.

Materials and Reagents:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (3)C₁₆H₁₅BrN₂O331.211.0 equiv
Substituted benzofuran-1,2,4-triazoleVariesVaries1.0 equiv
Potassium carbonate (K₂CO₃)K₂CO₃138.212.0 equiv
AcetoneC₃H₆O58.08Anhydrous

Procedure:

  • To a solution of the appropriate substituted benzofuran-1,2,4-triazole (1.0 equiv) in anhydrous acetone, add potassium carbonate (2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (3) (1.0 equiv) in anhydrous acetone to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion of the reaction, filter the solid potassium salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole derivative.

Characterization of Final Products: The structures of the final compounds are elucidated using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Product_Structure cluster_carbazole Carbazole Acetamide Moiety cluster_linker Linker cluster_benzofuran Benzofuran-Triazole Moiety Carbazole N-(9-ethyl-9H-carbazol-3-yl)acetamide Linker Thioether Linkage Carbazole->Linker Benzofuran Substituted Benzofuran-1,2,4-triazole Linker->Benzofuran caption General structure of the target compounds.

Figure 2: General chemical structure of the target molecules.

Data Summary

The synthesis of a series of ten derivatives (9a-j) has been reported with yields ranging from 65% to 89%.[1]

CompoundSubstituent on BenzofuranYield (%)
9a H78
9b 5-CH₃82
9c 5-Cl85
9d 5-Br89
9e 5-F75
9f 7-CH₃72
9g 7-Cl65
9h 7-Br68
9i 5,7-di-Cl70
9j 5,7-di-Br73

Trustworthiness and Self-Validation

The protocols described are based on peer-reviewed and published scientific literature, ensuring a high degree of reliability.[1][2][9] To ensure the successful synthesis and purity of the compounds, the following validation steps are crucial:

  • Purity of Starting Materials: The purity of the starting materials, particularly 9-ethyl-9H-carbazol-3-amine and the substituted benzofuran-1,2,4-triazoles, should be confirmed before use.

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Spectroscopic Analysis: Comprehensive characterization of the intermediate and final products by NMR (¹H and ¹³C) and mass spectrometry is mandatory to confirm their chemical structures and purity.

  • Reproducibility: The synthesis should be repeatable under the specified conditions to yield consistent results.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles. By following the outlined procedures, researchers can efficiently synthesize these promising compounds for further investigation in drug discovery and development. The modular nature of this synthetic route allows for the generation of a diverse library of analogs by varying the substituents on the benzofuran ring, facilitating structure-activity relationship (SAR) studies.

References

  • Zahoor, A. F.; Munawar, S.; Ahmad, S.; Iram, F.; Anjum, M. N.; Khan, S. G.; Javid, J.; Nazeer, U.; Bhat, M. A. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. Int. J. Mol. Sci.2024 , 25(23), 12708. [Link]

  • Zarghi, A.; et al. Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. Bioorg. Med. Chem. Lett.2007 , 17(22), 6296-6300. [Link]

  • Li, J.; et al. Synthesis and Biological Activity of Novel 1-((benzofuran-2-yl)methyl)-1H- triazole Derivatives. Lett. Drug Des. Discov.2013 , 10(7), 643-649. [Link]

  • Zahoor, A. F.; et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M), Spike Glycoprotein and RdRp. ResearchGate. [Link]

  • Zahoor, A. F.; et al. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9 H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. Int. J. Mol. Sci.2024 , 25(23), 12708. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Structures of synthesized benzofuran-based carbazole derivatives 9(a–j). ResearchGate. [Link]

  • Lohmann, J., & Franke, R. (2020). Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. ChemistryOpen, 9(11), 1125–1128. [Link]

  • Soltani, F., et al. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. Med. Chem. Res.2016 , 25, 2157–2167. [Link]

  • Synthesis of novel benzofuran-based 1,2,3-triazole analogues 6a-u. ResearchGate. [Link]

  • Methodology optimization for the synthesis of novel carbazole derivatives utilizing the Chan-Evans-Lam coupling reaction to target antibiotic resistance. American Chemical Society. [Link]

  • Synthesis of Thiazolidine-Carbazole Linked 1,2,3-Triazole Hybrids and their Anti-Cancer Evaluation. ResearchGate. [Link]

  • N-(9-Ethyl-9H-carbazol-3-YL)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide. PubChem. [Link]

  • Synthesis of carbazole acetamide derivatives. ResearchGate. [Link]

  • Kaushik, N. K., et al. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 19(10), 16495–16529. [Link]

  • N-(9-Ethyl-9H-carbazol-3-yl)-2-[4-(2-oxo-4H-benzo[d][1][7]oxazin-1-yl)-piperidin-1-yl]-acetamide. PubChem. [Link]

  • Wang, G., et al. (2022). Current status of carbazole hybrids as anticancer agents. European Journal of Medicinal Chemistry, 229, 113999. [Link]

  • Synthesis and antifouling properties of carbazole amide derivatives with fluorescent functional structure. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Khan, I., & Ibrar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21877–21908. [Link]

  • Wang, G., et al. (2022). Current status of carbazole hybrids as anticancer agents. ResearchGate. [Link]

  • Khan, I., & Ibrar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21877–21908. [Link]

  • Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

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Application

Application Notes and Protocols: N-(9-ethyl-9H-carbazol-3-yl)butanamide as a Model System for Carbazole-Based Hole Transporting Materials

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Carbazole Scaffold in Modern Organic Electronics Carbazole, a nitrogen-containing heterocyclic aromatic compound, serve...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Carbazole Scaffold in Modern Organic Electronics

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational building block in the field of organic electronics. Its rigid, planar structure and electron-rich nature provide an excellent framework for creating materials with high thermal stability and efficient charge-carrier mobility.[1][2] These properties have established carbazole derivatives as essential components in technologies such as Organic Light-Emitting Diodes (OLEDs) and next-generation photovoltaic cells.[2][3][4] The versatility of the carbazole core allows for chemical modification at multiple positions (notably N-9, C-3, and C-6), enabling the precise tuning of its electronic and physical properties to meet specific device requirements.[1]

This guide focuses on N-(9-ethyl-9H-carbazol-3-yl)butanamide , a representative carbazole derivative. We will explore its potential as a model system for a class of materials widely used in material science research. The key structural features of this molecule are:

  • The 9-ethyl group: This alkyl chain is crucial for improving the material's solubility in common organic solvents, which is a prerequisite for solution-based device fabrication. It also introduces steric hindrance that can disrupt intermolecular packing, potentially reducing aggregation and enhancing the morphological stability of thin films.

  • The Carbazole Core: This is the primary electroactive moiety, responsible for the molecule's inherent hole-transporting capabilities due to its ability to be easily oxidized and stabilize the resulting positive charge (hole).[1]

  • The 3-butanamide group: The introduction of an amide functional group at the C-3 position significantly influences the molecule's electronic landscape. It acts as a mild electron-withdrawing group, which can be used to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for achieving efficient charge injection and extraction in a device stack.

This document provides a comprehensive framework for the synthesis, characterization, and application of N-(9-ethyl-9H-carbazol-3-yl)butanamide, specifically detailing its evaluation as a Hole Transporting Material (HTM) in perovskite solar cells (PSCs).

Part I: Synthesis and Physicochemical Characterization

The performance of any organic electronic device is critically dependent on the purity and well-defined structure of the active materials. Even trace impurities can act as charge traps or quenching sites, severely limiting device efficiency and lifespan.[2] Therefore, a robust and reproducible synthetic protocol coupled with thorough characterization is paramount.

Protocol 1: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

This protocol details the synthesis via an acylation reaction, a common and effective method for forming amide bonds. The procedure is adapted from established methodologies for similar carbazole derivatives.[5]

Materials:

  • 3-amino-9-ethylcarbazole (Starting Material) [CAS: 132-32-1][6]

  • Butanoyl chloride (Acylating Agent)

  • Triethylamine (Et₃N) or Pyridine (Base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous Solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (Eluents)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen or argon atmosphere, add 3-amino-9-ethylcarbazole (1.0 eq). Dissolve it in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution. The base is essential to neutralize the HCl byproduct generated during the reaction.

  • Acylation: While stirring at 0 °C, add butanoyl chloride (1.1 eq) dropwise to the reaction mixture. The slow addition helps control the exothermic nature of the reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

  • Final Product: Combine the pure fractions, remove the solvent, and dry the resulting white to off-white solid under high vacuum.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve 3-amino-9-ethylcarbazole in anhydrous DCM B 2. Cool to 0°C & Add Et3N A->B C 3. Add Butanoyl Chloride dropwise B->C D 4. Stir at RT for 4-6h (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with NaHCO3, H2O, Brine) D->E Reaction Complete F 6. Dry (MgSO4) & Concentrate E->F G 7. Column Chromatography (Silica, Hexane/EtOAc) F->G H 8. Isolate Pure Product (Dry under vacuum) G->H

Caption: Synthesis and purification workflow for N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Protocol 2: Structural and Physicochemical Characterization

Rationale: Rigorous characterization confirms the identity, purity, and physical properties of the synthesized material, which are essential for interpreting device performance data.

Methodologies:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition and molecular weight of the compound.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature. The decomposition temperature (Td), often defined at 5% weight loss, is a key indicator of thermal stability, which is crucial for device operational lifetime.[7]

    • Differential Scanning Calorimetry (DSC): Identifies thermal transitions like the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for HTMs as it indicates the material can maintain a stable amorphous solid state at elevated operating temperatures, preventing crystallization that can degrade device performance.[8]

  • Electrochemical Analysis (Cyclic Voltammetry - CV): CV is used to determine the oxidation and reduction potentials of the material. From these values, the HOMO and LUMO energy levels can be estimated, which is critical for assessing energy level alignment with other layers in a solar cell.[9]

Property Technique Significance in Material Science
Molecular Structure NMR, MSConfirms chemical identity and purity.
Decomposition Temp. (Td) TGAIndicates thermal stability under device fabrication and operating conditions.
Glass Transition Temp. (Tg) DSCMeasures the stability of the amorphous state; high Tg prevents film crystallization.
HOMO Energy Level CVDetermines efficiency of hole extraction from the light-absorbing layer.[10]
LUMO Energy Level CVRelevant for electron-blocking properties and overall electronic structure.

Part II: Application in Perovskite Solar Cells (PSCs)

Scientific Background: The Role of the Hole Transport Layer

In the standard n-i-p device architecture of a perovskite solar cell, the Hole Transport Layer (HTL) is a critical component sandwiched between the intrinsic perovskite absorber layer and the top metal contact (anode, e.g., Gold). Its primary functions are:

  • Efficient Hole Extraction: To rapidly extract photogenerated holes from the valence band of the perovskite layer.

  • Hole Transport: To effectively transport these holes to the anode.

  • Electron Blocking: To prevent electrons from the perovskite's conduction band from reaching the anode, which would cause a short-circuit and reduce efficiency.[10]

Success in these roles hinges on the HTM's properties, particularly its HOMO energy level, hole mobility, and ability to form a uniform, pinhole-free film. The HOMO level of the HTM must be slightly higher than (i.e., less negative than) the valence band maximum of the perovskite to provide a driving force for hole extraction.[10][11]

cluster_0 PSC Energy Level Diagram (n-i-p) cluster_1 A FTO/ITO (Cathode) B Electron Transport Layer (ETL) C Perovskite (Absorber) D Hole Transport Layer (HTL) E Gold/Silver (Anode) LUMO LUMO / Conduction Band HOMO HOMO / Valence Band ETL_LUMO ETL_HOMO PVSK_LUMO PVSK_LUMO->ETL_LUMO e- PVSK_HOMO HTL_HOMO PVSK_HOMO->HTL_HOMO h+ HTL_LUMO ITO_WORK AU_WORK

Caption: Energy level alignment in a typical n-i-p perovskite solar cell.

Protocol 3: Fabrication of a Perovskite Solar Cell

This protocol provides a general method for fabricating a lab-scale PSC using N-(9-ethyl-9H-carbazol-3-yl)butanamide as the HTL.

Materials:

  • Patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates.

  • ETL precursor solution (e.g., SnO₂ nanoparticle ink).

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO).

  • HTL solution: N-(9-ethyl-9H-carbazol-3-yl)butanamide dissolved in chlorobenzene (e.g., 10-20 mg/mL), potentially with additives like Li-TFSI and tBP.

  • Gold (Au) or Silver (Ag) evaporation pellets.

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO/ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • ETL Deposition: Spin-coat the SnO₂ precursor solution onto the cleaned substrate and anneal according to established literature procedures.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization, then anneal the film on a hotplate (e.g., at 100-150 °C).

  • HTL Deposition: Prepare the HTL solution inside the glovebox. Once the perovskite film has cooled, spin-coat the HTL solution directly on top of it.

  • Anode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top metal contact (e.g., 80-100 nm of Au) through a shadow mask under high vacuum (<10⁻⁶ Torr).

Protocol 4: Device Performance Evaluation

Rationale: Standardized testing is crucial for accurately determining the efficiency of the fabricated solar cells and for comparing the performance of the new HTM against established standards like Spiro-OMeTAD.

Methodologies:

  • Current Density-Voltage (J-V) Analysis:

    • Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) irradiance.

    • Measure the J-V curve of the device by sweeping the voltage from reverse to forward bias.

    • Extract the key photovoltaic parameters from the curve.

  • External Quantum Efficiency (EQE) Measurement:

    • Also known as Incident Photon-to-Current Conversion Efficiency (IPCE).

    • Measures the ratio of collected charge carriers to incident photons at each wavelength.

    • Integrating the EQE spectrum should yield a Jsc value that corresponds well with the J-V measurement, serving as a validation of the results.

Parameter Symbol Description
Open-Circuit Voltage VocThe maximum voltage from the cell at zero current.
Short-Circuit Current Density JscThe maximum current density from the cell at zero voltage.
Fill Factor FFA measure of the "squareness" of the J-V curve; indicates extraction efficiency.
Power Conversion Efficiency PCE (%)The overall efficiency of the cell.

References

  • Sustainable Energy & Fuels. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. RSC Publishing. [Link]

  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. ScienceDirect. [Link]

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. PubMed. [Link]

  • MDPI. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. [Link]

  • Taylor & Francis Online. Synthesis and characterization of hole transporting materials containing bis(carbazole) groups for solid-state dye-sensitized solar cells. [Link]

  • NIH. Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. [Link]

  • MDPI. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. [Link]

  • ResearchGate. Progress in the chemistry of 3-amino-9-ethylcarbazole. [Link]

  • Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. [Link]

  • ACS Publications. N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine as an Electroactive Material for Use in Perovskite Solar Cells. [Link]

  • NIH. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. [Link]

  • MDPI. N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. [Link]

  • PubChem. N-(9-Ethyl-9H-carbazol-3-yl)-2-[4-(2-oxo-4H-benzo[d][3][11]oxazin-1-yl)-piperidin-1-yl]-acetamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern OLED Technology. [Link]

  • Semantic Scholar. Enhancement of Efficiency of Perovskite Solar Cells with Hole- Selective Layers of Rationally Designed Thiazolo[5. [Link]

  • KTU ePubl. [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. [Link]

  • NIH. Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes. [Link]

  • ResearchGate. 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs. [Link]

  • ResearchGate. 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. [Link]

  • NIH. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. [Link]

  • RSC Publishing. Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. [Link]

  • NIST WebBook. 9H-Carbazole, 9-ethyl-. [Link]

  • NIST WebBook. 9H-Carbazol-3-amine, 9-ethyl-. [Link]

  • NIST WebBook. 9H-Carbazole, 9-ethyl- (Condensed phase thermochemistry data). [Link]

  • ResearchGate. 9-Ethyl-9H-carbazole-3-carbaldehyde. [Link]baldehyde)

Sources

Method

Application Note: Synthesis Protocol for N-(9-ethyl-9H-carbazol-3-yl)butanamide Derivatives

Executive Summary & Strategic Utility The carbazole scaffold is a "privileged structure" in drug discovery, appearing in antitumor alkaloids (e.g., ellipticine) and kinase inhibitors. Specifically, 3-amino-9-ethylcarbazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

The carbazole scaffold is a "privileged structure" in drug discovery, appearing in antitumor alkaloids (e.g., ellipticine) and kinase inhibitors. Specifically, 3-amino-9-ethylcarbazole (AEC) is a critical junction intermediate. Its acylation to form amides, such as N-(9-ethyl-9H-carbazol-3-yl)butanamide , modifies the lipophilicity and electronic properties of the core, relevant for both pharmaceutical applications (e.g., p53 reactivation in melanoma) and organic light-emitting diodes (OLEDs) where the amide linkage interrupts conjugation to tune band gaps.

This application note provides a field-proven, scalable protocol for synthesizing this target from raw carbazole. Unlike generic textbook descriptions, this guide focuses on regiocontrol during nitration and oxidative stability handling of the intermediate amine.

Retrosynthetic Analysis & Workflow

The synthesis relies on a linear 4-step pathway. The critical design choice is introducing the ethyl group before nitration to leverage the directing effect of the alkylated nitrogen and prevent side reactions on the free N-H.

G Target TARGET: N-(9-ethyl-9H-carbazol-3-yl)butanamide Amide_Bond Disconnection: Amide Bond Target->Amide_Bond Intermediate_Amine INTERMEDIATE: 3-Amino-9-ethylcarbazole Amide_Bond->Intermediate_Amine Acylation Nitro_Precursor PRECURSOR: 3-Nitro-9-ethylcarbazole Intermediate_Amine->Nitro_Precursor Reduction (SnCl2 or Pd/C) Alkylated_Precursor PRECURSOR: 9-Ethylcarbazole Nitro_Precursor->Alkylated_Precursor Nitration (HNO3/AcOH) Starting_Material START: Carbazole Alkylated_Precursor->Starting_Material N-Alkylation (EtBr/Base)

Figure 1: Retrosynthetic logic flow. The pathway prioritizes N-alkylation first to protect the nitrogen and direct the subsequent electrophilic aromatic substitution to the C3 position.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (N-Ethylation)

Objective: Synthesize 9-ethylcarbazole.[1] Rationale: The N-H proton of carbazole is weakly acidic (


). Deprotonation requires a strong base, but phase-transfer catalysis (PTC) offers a "greener" and higher-yielding alternative to hazardous NaH/DMF conditions.

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve Carbazole (5.0 g, 30 mmol) in DMSO (30 mL) or Acetone (50 mL).

  • Base Addition: Add KOH (pellets, crushed, 2.5 g, 45 mmol) and a catalytic amount of TBAB (Tetrabutylammonium bromide, 0.5 g). Stir for 15 minutes at Room Temperature (RT).

  • Alkylation: Dropwise add Ethyl Bromide (3.4 mL, 45 mmol). Note: EtBr is volatile; use a reflux condenser cooled to 0°C if heating is required.

  • Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (

    
    ) moves faster than carbazole (
    
    
    
    ).
  • Workup: Pour mixture into ice water (200 mL). The product will precipitate as a white solid. Filter, wash with water, and dry.[2]

  • Yield Expectation: >90%.

Phase 2: Regioselective Nitration

Objective: Synthesize 3-nitro-9-ethylcarbazole. Critical Control Point: Temperature control is vital. Higher temperatures (>20°C) promote 3,6-dinitration.

Protocol:

  • Dissolution: Dissolve 9-ethylcarbazole (5.0 g, 25.6 mmol) in Glacial Acetic Acid (50 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration: Dropwise add Fuming Nitric Acid (1.2 eq, 1.3 mL) over 20 minutes. Do not let the internal temperature rise above 10°C.

  • Quenching: Stir for 1 hour at 5-10°C. Pour into ice water. The yellow precipitate is the crude nitro compound.

  • Purification: Recrystallize from Ethanol or Acetone to remove any trace 1-nitro or 3,6-dinitro isomers.

  • Data: Melting Point should be ~128–130°C.

Phase 3: Reduction to 3-Amino-9-ethylcarbazole (AEC)

Objective: Reduce the nitro group to the amine.[3] Method Selection: While Pd/C hydrogenation is cleaner, SnCl₂/HCl is the "workhorse" method for carbazoles described in literature (Source 1.4) as it avoids catalyst poisoning often seen with sulfur-containing impurities in bulk carbazole.

Protocol:

  • Reagents: Suspend 3-nitro-9-ethylcarbazole (2.4 g, 10 mmol) and SnCl₂·2H₂O (11.3 g, 50 mmol, 5 eq) in Ethanol (20 mL) and Conc. HCl (20 mL).

  • Reflux: Heat to reflux (approx. 80-90°C) for 3 hours. The yellow suspension will turn into a clear solution.

  • Neutralization (Critical): Cool to RT. Pour into ice water. Carefully basify with 20% NaOH solution until pH > 11. The amine will precipitate as a greyish-white solid.

    • Expert Tip: The tin salts form a thick paste. Use Celite filtration if the emulsion is stubborn.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

    
     and evaporate.
    
  • Storage: The amine oxidizes (darkens) in air. Use immediately for Phase 4 or store under Argon at -20°C.

Phase 4: Amide Coupling (Target Synthesis)

Objective: Synthesize N-(9-ethyl-9H-carbazol-3-yl)butanamide. Mechanism: Nucleophilic Acyl Substitution.

Protocol:

  • Setup: In a flame-dried flask under Nitrogen, dissolve 3-amino-9-ethylcarbazole (1.0 g, 4.75 mmol) in anhydrous DCM (15 mL).

  • Base: Add Triethylamine (TEA) (0.8 mL, 5.7 mmol) or Pyridine (0.5 mL).

  • Acylation: Cool to 0°C. Add Butanoyl Chloride (0.55 mL, 5.2 mmol) dropwise.

    • Variation: For "Derivatives," substitute Butanoyl Chloride with other acyl chlorides (e.g., Benzoyl chloride, Acetyl chloride).

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup:

    • Wash with 1M HCl (20 mL) to remove unreacted amine/pyridine.

    • Wash with Sat. NaHCO₃ (20 mL) to remove unreacted acid.

    • Wash with Brine , dry (

      
      ), and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc 7:3).

Analytical Data & Characterization

ParameterSpecification / Expectation
Appearance Off-white to pale yellow crystalline solid.
¹H NMR (DMSO-d₆) Amide NH: Singlet ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

9.8–10.0 ppm.Carbazole C4-H: Doublet

8.3–8.5 ppm (deshielded by amide).Ethyl Group: Quartet (

4.4) and Triplet (

1.3).Butyryl Chain: Triplet (

0.9,

), Multiplet (

1.6,

), Triplet (

2.3,

).
Mass Spectrometry Molecular Ion

expected at approx.[4] 281.16 m/z .
Solubility Soluble in DCM, DMSO, DMF. Insoluble in water.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Dinitration (Phase 2):

    • Symptom:[4][5][6][7][8] Product has a very high melting point (>200°C) and shows two nitro signals in MS.

    • Fix: Strict temperature control (<10°C). Add HNO₃ slower.

  • Amine Oxidation (Phase 3):

    • Symptom:[4][5][6][7][8] The amine turns black/tarry before the amide coupling.

    • Fix: Do not dry the amine in an oven. Keep it in solution (DCM) and proceed directly to Phase 4 ("Telescoping" the synthesis).

  • Incomplete Coupling (Phase 4):

    • Symptom:[4][5][6][7][8] Starting amine remains on TLC.

    • Fix: Ensure the Acid Chloride is fresh (hydrolyzes in moist air). Use DMAP (10 mol%) as a hyper-nucleophilic catalyst.

Derivative Expansion (Library Generation)

To create a library of derivatives (e.g., for SAR studies), replace Butanoyl Chloride in Phase 4 with:

  • Benzoyl Chloride: For aromatic stacking interactions.

  • Chloroacetyl Chloride: To create an electrophilic "warhead" for covalent protein binding (Source 1.12).

  • EDC/NHS Coupling: If using Carboxylic Acids (e.g., Butyric Acid) instead of Acid Chlorides, use EDC (1.2 eq) and HOBt (1.2 eq) in DMF.

References

  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole.[9] (Accessed 2023).[10] Link

  • PrepChem. Synthesis of 3-Amino-N-ethylcarbazole Protocol. (Standard SnCl2 reduction method). Link

  • Bondock, S. et al. Progress in the chemistry of 3-amino-9-ethylcarbazole.[1][11] Turkish Journal of Chemistry, 2019.[1] (Comprehensive review of acylation and derivatives). Link

  • NIH PubChem. 3-Amino-9-ethylcarbazole Compound Summary.Link

  • Beilstein Journals. Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (Contrast with C3 selectivity). Link

Sources

Application

Application Notes and Protocols for N-(9-ethyl-9H-carbazol-3-yl)butanamide as a Hole Transporting Material

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Carbazole Derivatives in Advancing Organic Electronics Carbazole, a nitrogen-containing heterocyclic compound, has emerged as a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Carbazole Derivatives in Advancing Organic Electronics

Carbazole, a nitrogen-containing heterocyclic compound, has emerged as a cornerstone in the design and synthesis of functional organic materials for electronic applications. Its electron-rich nature, rigid planar structure, and high thermal stability make it an excellent building block for hole transporting materials (HTMs) in devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The ability to functionalize the carbazole core at various positions, particularly at the N-9, C-3, and C-6 positions, allows for the fine-tuning of its electronic and physical properties to meet the specific demands of different device architectures.

N-(9-ethyl-9H-carbazol-3-yl)butanamide is a promising candidate within the extensive family of carbazole-based HTMs. The 9-ethyl substitution enhances solubility in common organic solvents, facilitating solution-based device fabrication processes. The butanamide group at the 3-position can influence the material's morphological stability and its interfacial properties with adjacent layers in an electronic device. This guide provides a comprehensive overview of the synthesis, characterization, and application of N-(9-ethyl-9H-carbazol-3-yl)butanamide as a high-performance hole transporting material. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental endeavors.

Part 1: Synthesis and Purification

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide typically involves a two-step process starting from commercially available carbazole. The first step is the N-alkylation of the carbazole ring, followed by functionalization at the 3-position.

Synthesis of 9-ethyl-9H-carbazole

The ethyl group is introduced at the nitrogen atom of the carbazole ring through a nucleophilic substitution reaction.

  • Reaction Scheme:

  • Protocol:

    • Dissolve carbazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.

    • Add a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution to deprotonate the carbazole nitrogen.

    • Add bromoethane (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

    • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain pure 9-ethyl-9H-carbazole as a white solid.

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

This step involves the amidation of 3-amino-9-ethylcarbazole with butanoyl chloride. The synthesis of the precursor, 3-amino-9-ethylcarbazole, typically involves nitration of 9-ethyl-9H-carbazole followed by reduction.

  • Reaction Scheme:

  • Protocol:

    • Dissolve 3-amino-9-ethylcarbazole (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add butanoyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • After the reaction is complete, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Purification for Electronic Applications

For use in electronic devices, the purity of the material is paramount. Trace impurities can act as charge traps, leading to a significant reduction in device performance and lifetime.

  • Recommended Purification Technique: Gradient sublimation under high vacuum is the preferred method for purifying organic electronic materials. This technique effectively removes residual solvents, starting materials, and by-products.

  • Protocol:

    • Place the synthesized and column-purified N-(9-ethyl-9H-carbazol-3-yl)butanamide in a sublimation tube.

    • Evacuate the sublimation apparatus to a high vacuum (<10⁻⁵ Torr).

    • Gradually heat the sublimation tube in a tube furnace with a temperature gradient. The desired compound will sublime and deposit in a cooler zone of the tube as highly pure crystals.

    • Collect the purified material in an inert atmosphere (e.g., a glovebox) to prevent contamination.

Part 2: Characterization of Material Properties

A thorough characterization of the photophysical and electrochemical properties of N-(9-ethyl-9H-carbazol-3-yl)butanamide is essential to understand its suitability as a hole transporting material.

Photophysical Properties
  • UV-Visible Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule.

    • Protocol: Dissolve a small amount of the purified material in a suitable solvent (e.g., dichloromethane or toluene) to prepare a dilute solution (typically 10⁻⁵ M). Record the absorption spectrum using a UV-Vis spectrophotometer. The onset of the absorption edge can be used to estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: This measurement reveals the emissive properties of the material.

    • Protocol: Excite the dilute solution of the compound with a wavelength corresponding to a major absorption peak and record the emission spectrum. The PL spectrum provides information about the emission color and can be used to calculate the photoluminescence quantum yield (PLQY).

Electrochemical Properties
  • Cyclic Voltammetry (CV): CV is a powerful technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[1]

    • Protocol:

      • Prepare a solution of the compound (typically 1 mM) in a dry, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile or dichloromethane).

      • Use a standard three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

      • Record the cyclic voltammogram by sweeping the potential. The onset of the first oxidation peak corresponds to the HOMO energy level.

      • Calibrate the energy levels against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[1]

Thermal Properties
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability and amorphous nature of the material.

    • Protocol: Heat a small sample of the material under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). TGA measures the weight loss as a function of temperature, indicating the decomposition temperature (Td). DSC measures the heat flow and can reveal the glass transition temperature (Tg), which is crucial for the morphological stability of the thin film in a device.

Expected Properties (Based on Analogous Carbazole Derivatives)

The following table summarizes the expected range of properties for N-(9-ethyl-9H-carbazol-3-yl)butanamide based on data from similar carbazole-based hole transporting materials.

PropertyExpected Value/RangeSignificance in Device Performance
HOMO Energy Level -5.2 to -5.6 eVDetermines the efficiency of hole injection from the anode.
LUMO Energy Level -2.0 to -2.4 eVInfluences the electron-blocking capability of the HTL.
Optical Bandgap (Eg) 3.0 to 3.4 eVDefines the transparency of the material in the visible region.
Hole Mobility (μh) 10⁻⁵ to 10⁻³ cm²/VsA higher mobility leads to more efficient hole transport and lower device operating voltage.
Glass Transition Temp. (Tg) > 100 °CHigh Tg ensures morphological stability and longer device lifetime.
Decomposition Temp. (Td) > 350 °CHigh thermal stability is required for vacuum deposition and device operation.

Part 3: Application Protocols in Electronic Devices

N-(9-ethyl-9H-carbazol-3-yl)butanamide can be incorporated as a hole transport layer in both OLEDs and perovskite solar cells. The following are generalized protocols for device fabrication.

Organic Light-Emitting Diode (OLED) Fabrication

A typical multilayer OLED structure incorporating the carbazole-based HTL is as follows: ITO / N-(9-ethyl-9H-carbazol-3-yl)butanamide (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode.

  • Device Fabrication Workflow:

OLED_Fabrication cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (Vacuum Thermal Evaporation) cluster_2 Cathode Deposition & Encapsulation ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL HTL Deposition (N-(9-ethyl-9H-carbazol-3-yl)butanamide) UV_Ozone->HTL EML Emissive Layer Deposition HTL->EML ETL Electron Transport Layer Deposition EML->ETL Cathode Cathode Deposition (e.g., LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for OLED fabrication.

  • Detailed Protocol:

    • Substrate Preparation:

      • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

      • Dry the substrates with a stream of nitrogen gas.

      • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

    • Hole Transport Layer (HTL) Deposition:

      • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

      • Deposit a thin film (typically 20-50 nm) of N-(9-ethyl-9H-carbazol-3-yl)butanamide onto the ITO surface by thermal evaporation. The deposition rate should be controlled at around 0.1-0.2 nm/s.

    • Deposition of Subsequent Layers:

      • Without breaking the vacuum, deposit the emissive layer (e.g., a host material doped with a fluorescent or phosphorescent emitter), the electron transport layer (e.g., Alq₃ or TPBi), and the cathode (e.g., a thin layer of LiF followed by Al).

    • Encapsulation:

      • Encapsulate the fabricated device in an inert atmosphere (e.g., a glovebox) using a glass lid and a UV-curable epoxy resin to protect it from moisture and oxygen.

Perovskite Solar Cell (PSC) Fabrication

In a typical n-i-p planar perovskite solar cell, the device architecture would be: FTO / c-TiO₂ / m-TiO₂ / Perovskite / N-(9-ethyl-9H-carbazol-3-yl)butanamide (HTL) / Metal Electrode (e.g., Au or Ag).

  • Device Fabrication Workflow:

PSC_Fabrication cluster_0 Substrate and Electron Transport Layer cluster_1 Perovskite Absorber Layer cluster_2 Hole Transport Layer and Electrode FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO₂ Layer Deposition (Compact and Mesoporous) FTO_Cleaning->TiO2_Deposition Perovskite_Deposition Perovskite Film Deposition (e.g., by spin-coating) TiO2_Deposition->Perovskite_Deposition Perovskite_Annealing Thermal Annealing Perovskite_Deposition->Perovskite_Annealing HTL HTL Deposition (N-(9-ethyl-9H-carbazol-3-yl)butanamide) Perovskite_Annealing->HTL Electrode Metal Electrode Deposition (e.g., Gold) HTL->Electrode

Caption: Workflow for Perovskite Solar Cell fabrication.

  • Detailed Protocol:

    • Substrate and Electron Transport Layer Preparation:

      • Clean patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates.

      • Deposit a compact layer of TiO₂ (c-TiO₂) by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ (m-TiO₂) layer by spin-coating. Sinter the TiO₂ layers at high temperature (e.g., 500 °C).

    • Perovskite Layer Deposition:

      • In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) onto the TiO₂ layer via a one-step or two-step spin-coating method.

      • Anneal the perovskite film on a hotplate (e.g., at 100-150 °C) to induce crystallization.

    • Hole Transport Layer (HTL) Deposition:

      • Prepare a solution of N-(9-ethyl-9H-carbazol-3-yl)butanamide in a suitable solvent like chlorobenzene or toluene. Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity and device performance.

      • Spin-coat the HTL solution onto the perovskite layer.

    • Metal Electrode Deposition:

      • Deposit the top metal electrode (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Conclusion

N-(9-ethyl-9H-carbazol-3-yl)butanamide represents a promising class of hole transporting materials for organic electronic devices. Its synthesis is achievable through well-established organic chemistry reactions, and its properties can be readily characterized using standard laboratory techniques. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of this and related carbazole derivatives in the development of next-generation OLEDs and perovskite solar cells. The key to achieving high-performance devices lies in the meticulous purification of the material and the precise control over the fabrication processes.

References

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. Retrieved January 15, 2026, from [Link]

  • Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs. (2025). ACS Publications. Retrieved January 15, 2026, from [Link]

  • 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2014). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Management of the π-Conjugated System in Carbazole–Diphenylamine Derivative-Based Hole-Transporting Materials for Perovskite Solar Cells: Theoretical Simulation and Experimental Research. (2024). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). Nature.com. Retrieved January 15, 2026, from [Link]

  • Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. (2005). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). MDPI. Retrieved January 15, 2026, from [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. (2023). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • UV/Vis absorption (full lines) and normalized fluorescence spectra... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (a) The UV spectra of carbazole-based compounds at a concentration of 1... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 9H-Carbazole, 9-ethyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

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Sources

Method

Application Note: Pharmacological Profiling of N-(9-ethyl-9H-carbazol-3-yl)butanamide Derivatives

This Application Note is designed for researchers and drug discovery scientists characterizing N-(9-ethyl-9H-carbazol-3-yl)butanamide and its structural analogs. These 3-substituted carbazole derivatives are privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing N-(9-ethyl-9H-carbazol-3-yl)butanamide and its structural analogs. These 3-substituted carbazole derivatives are privileged scaffolds in medicinal chemistry, widely investigated for their DNA-intercalating properties , topoisomerase inhibition , and anti-proliferative activity against cancer cell lines.

Executive Summary & Mechanism of Action

The N-(9-ethyl-9H-carbazol-3-yl)amide scaffold represents a class of planar, tricyclic heteroaromatic agents. The "butanamide" derivative (C4-linker) serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies.

Primary Mechanism: The planar carbazole moiety acts as a DNA groove binder or intercalator . The amide side chain (butanamide) provides hydrogen-bonding capabilities that stabilize the drug-DNA complex, often interacting with the minor groove of AT-rich regions. Secondary Mechanism: Disruption of replication forks leading to S-phase arrest and subsequent apoptosis in neoplastic cells.

Experimental Workflow

The characterization pipeline for these derivatives follows a strict "Biophysical-to-Cellular" logic:

  • Solubility & Stock Preparation: Overcoming the high lipophilicity of the ethyl-carbazole core.

  • Biophysical Screening: Quantifying DNA binding affinity (

    
    ) via UV-Vis titration and Fluorescence Quenching.
    
  • Functional Screening: Determining antiproliferative potency (

    
    ) in human cancer lines (e.g., MCF-7, HeLa).
    

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for evaluating carbazole derivatives.

Carbazole_Workflow Start Compound Synthesis (N-(9-ethyl-9H-carbazol-3-yl)butanamide) Solubility Step 1: Thermodynamic Solubility (PBS pH 7.4 + 1% DMSO) Start->Solubility QC_Pass Solubility > 10 µM? Solubility->QC_Pass Biophysical Step 2: DNA Interaction Assay (Ct-DNA Titration) QC_Pass->Biophysical Yes Fail Reformulate / Analog Design QC_Pass->Fail No (Precipitation) Mode_Check Determine Binding Mode (Intercalation vs. Groove) Biophysical->Mode_Check Cellular Step 3: Cytotoxicity Screen (MTT/MTS Assay) Mode_Check->Cellular Kb > 10^4 M^-1 Mode_Check->Fail Weak Binding Cellular->Fail Inactive Lead Lead Candidate Selection Cellular->Lead IC50 < 10 µM

Caption: Logical progression from solubility validation to biophysical binding and cellular efficacy.

Critical Reagent Preparation

Challenge: Carbazole derivatives are highly hydrophobic. Improper stock preparation leads to micro-precipitation in aqueous buffers, causing false negatives in DNA binding assays (light scattering artifacts) and erratic


 data.
Stock Solution Protocol
  • Weighing: Weigh 1–2 mg of N-(9-ethyl-9H-carbazol-3-yl)butanamide into a glass vial (avoid plastic, as carbazoles can adsorb).

  • Solvent: Dissolve in 100% anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10 mM . Vortex for 2 minutes.

  • Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no undissolved particulate remains.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Assay Buffer (Tris-NaCl)

For DNA binding assays, phosphate buffers can sometimes precipitate cationic derivatives. Use Tris-HCl.

  • Composition: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Preparation: Filter through a 0.22 µm membrane to remove dust (critical for fluorescence assays).

Protocol 1: DNA Binding Affinity (UV-Vis Titration)

Objective: Determine the intrinsic binding constant (


) of the butanamide derivative to Calf Thymus DNA (CT-DNA).
Principle:  Intercalation of the carbazole moiety into DNA base pairs causes hypochromism  (decrease in absorbance) and bathochromism  (red shift) in the UV spectrum.
Materials
  • Ligand: 10 mM stock of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

  • Target: CT-DNA (Sigma-Aldrich), dissolved in Assay Buffer (Section 3.2). Confirm purity by

    
     ratio (target 1.8–1.9).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu or Agilent).

Step-by-Step Procedure
  • Baseline Correction: Place 1 mL of Assay Buffer in both reference and sample cuvettes. Zero the instrument.

  • Ligand Preparation: Prepare a 20 µM working solution of the carbazole derivative in Assay Buffer (0.2% DMSO final).

    • Note: Ensure the solution is clear. If cloudy, lower concentration to 10 µM.

  • Initial Scan: Scan the spectrum of the free ligand from 250 nm to 450 nm . Note the

    
     (typically ~290–300 nm and ~330–340 nm for carbazoles).
    
  • Titration:

    • Add CT-DNA in small increments (e.g., 2 µL of 1 mM DNA stock) to both the sample and reference cuvettes.

    • Why add to reference? To subtract the absorbance of DNA itself, isolating the change in the drug's spectrum.

    • Mix by pipetting (do not introduce bubbles).

    • Incubate for 2 minutes to reach equilibrium.

    • Record spectrum.

  • Termination: Continue adding DNA until no further change in absorbance is observed (saturation).

Data Analysis (Wolfe-Shimer Equation)

Calculate the binding constant (


) using the equation:


  • 
    : Concentration of DNA in base pairs.
    
  • 
    : Apparent extinction coefficient (
    
    
    
    ).
  • 
    : Extinction coefficient of free ligand.
    
  • 
    : Extinction coefficient of bound ligand.
    
  • Plot:

    
     vs. 
    
    
    
    . The ratio of Slope/Intercept gives
    
    
    .

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Evaluate the antiproliferative efficacy of the derivative against human cancer cell lines (e.g., MCF-7 Breast Cancer, HeLa Cervical Cancer). Control: Doxorubicin (Positive Control, known intercalator).

Step-by-Step Procedure
  • Seeding: Seed cells in 96-well plates at a density of 5,000–8,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of the carbazole derivative in media.[1]

    • Range: 0.1 µM to 100 µM (6–8 points).

    • Critical: Maintain final DMSO concentration constant at 0.5% across all wells, including the Vehicle Control (0 µM drug).

  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media.

    • Add 100 µL of DMSO to dissolve crystals.

    • Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation Template
Compound IDR-GroupMCF-7

(µM)
HeLa

(µM)
Selectivity Index (SI)*
C4-Amide Butanamide12.5 ± 1.2 8.4 ± 0.9 2.1
Analog 2Acetamide25.1 ± 3.018.2 ± 1.51.5
Doxorubicin(Control)0.8 ± 0.10.5 ± 0.055.0

*SI =


 (Normal Cells) / 

(Cancer Cells). High SI indicates safety.

Mechanistic Insight: Fluorescence Quenching

Carbazole derivatives are naturally fluorescent. Upon binding to DNA, this fluorescence is typically quenched due to


-stacking interactions with DNA base pairs, which shield the fluorophore from solvent and facilitate non-radiative decay.

Quenching_Mechanism Free_Drug Free Carbazole (High Fluorescence) Complex Intercalated Complex (Quenched Fluorescence) Free_Drug->Complex + DNA (Hydrophobic Transfer) DNA DNA Base Pairs DNA->Complex

Caption: Fluorescence quenching mechanism indicating successful intercalation.

Protocol Modification:

  • Excitation: 290 nm (verify via scan).

  • Emission Scan: 300–500 nm .

  • Data Analysis: Use the Stern-Volmer Equation (

    
    ) to distinguish between static binding (complex formation) and dynamic collisions. A linear plot indicates a single binding mode.
    

References

  • Synthesis and Biological Activity of 3-Amino-9-ethylcarbazole Derivatives. Source: BenchChem Application Notes (2025).[2] Context: foundational synthesis and antimicrobial screening protocols.[1][3]

  • Interaction of Carbazole Derivatives with Calf Thymus DNA: Spectroscopic Studies. Source: ResearchGate / Journal of Biomolecular Structure and Dynamics. Context: Detailed methodology for UV-Vis and Fluorescence titration of carbazole amides.

  • Design and Synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide Derivatives as Anti-SARS-CoV-2 Agents. Source: MDPI (Molecules, 2021). Context: Demonstrates the versatility of the amide linker in carbazole derivatives for enzymatic inhibition.

  • Small Molecule Inhibitors of SLC15A4 with Anti-inflammatory Activity. Source: Google Patents (WO2021174023A1). Context: Illustrates the use of carbazole amides in advanced immunological assays.

Sources

Application

N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives for anti-SARS-CoV-2 research

An Application Guide for the Synthesis and Evaluation of N-(9-ethyl-9H-carbazol-3-yl)butanamide Derivatives as Potential Anti-SARS-CoV-2 Agents Introduction: The Quest for Novel SARS-CoV-2 Inhibitors The global health cr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Evaluation of N-(9-ethyl-9H-carbazol-3-yl)butanamide Derivatives as Potential Anti-SARS-CoV-2 Agents

Introduction: The Quest for Novel SARS-CoV-2 Inhibitors

The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for a diverse arsenal of antiviral therapeutics. While vaccines have been pivotal, the development of small molecule inhibitors remains a cornerstone of pandemic preparedness and response. These agents are crucial for treating infected individuals, managing outbreaks of new variants, and providing options for those who cannot be vaccinated.

Carbazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4]. Their rigid, planar structure provides an ideal framework for interacting with biological targets. Recent computational and in-vitro studies have highlighted the potential of carbazole-containing molecules as inhibitors of key SARS-CoV-2 proteins, making them a promising avenue for drug discovery[1][5][6][7].

This guide provides a detailed technical overview for researchers engaged in the development of N-(9-ethyl-9H-carbazol-3-yl)butanamide and its derivatives. We will explore the scientific rationale for targeting SARS-CoV-2 proteases, provide a step-by-step protocol for the synthesis of a lead compound, and detail the essential in-vitro assays required to validate its antiviral efficacy and cellular cytotoxicity.

Scientific Rationale: Targeting the Viral Proteases

A key strategy in antiviral drug development is to target viral enzymes that are essential for replication and distinct from host cell proteins, minimizing the risk of off-target effects.[1] For SARS-CoV-2, the main protease (Mpro, also known as 3CLpro) and the papain-like protease (PLpro) are prime targets[8][9].

These proteases are critical for processing the large viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome. This cleavage process releases individual non-structural proteins (NSPs) that assemble into the replication and transcription complex (RTC), the machinery that produces new viral RNA.[6][10] Inhibition of either Mpro or PLpro effectively halts the viral life cycle.[1][6] Carbazole derivatives have shown significant potential as inhibitors of these proteases in computational studies, suggesting they can fit into the active sites and disrupt their catalytic function[1][5][6][8][11].

G cluster_host Host Cell Cytoplasm Viral_Entry 1. Viral Entry & Uncoating Translation 2. Translation of Viral RNA Viral_Entry->Translation Polyprotein pp1a / pp1ab (Large Polyprotein) Translation->Polyprotein Proteolysis 3. Proteolytic Cleavage Polyprotein->Proteolysis Cleaved by Mpro Mpro Proteolysis->Mpro PLpro PLpro Proteolysis->PLpro RTC 4. Assembly of Replication Complex (RTC) Replication 5. Genome Replication & Transcription RTC->Replication Assembly 6. Viral Assembly & Release Replication->Assembly Mpro->RTC Releases NSPs for PLpro->RTC Inhibitor Carbazole Derivative Inhibitor->Mpro Inhibits Inhibitor->PLpro Inhibits

Figure 1. SARS-CoV-2 replication cycle and protease inhibition.

Protocol 1: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

This protocol describes the acylation of 3-amino-9-ethylcarbazole. The reaction utilizes butanoyl chloride to introduce the butanamide functional group onto the carbazole core.

Materials and Reagents
  • 3-amino-9-ethylcarbazole

  • Butanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-9-ethylcarbazole (1.0 eq) in anhydrous dichloromethane.

    • Causality Note: Anhydrous conditions and an inert atmosphere are critical to prevent hydrolysis of the highly reactive butanoyl chloride and to avoid unwanted side reactions.

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Causality Note: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation reaction, driving the equilibrium towards product formation. Cooling the reaction controls the exothermic nature of the acylation.

  • Acylation: Add butanoyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Causality Note: The bicarbonate wash neutralizes any remaining acid and removes the pyridinium hydrochloride salt.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality Note: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-(9-ethyl-9H-carbazol-3-yl)butanamide.

    • Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and absence of impurities before biological testing. A related synthesis is described in the literature, providing a reference for expected outcomes.[12]

G Reactants 3-amino-9-ethylcarbazole + Butanoyl Chloride + Pyridine in DCM Reaction Stir at 0°C to RT (4-6 hours) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: N-(9-ethyl-9H-carbazol-3-yl)butanamide Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Figure 2. General workflow for the synthesis of the target compound.

Protocol 2: In-Vitro Evaluation of Antiviral Activity

Before assessing a compound's direct antiviral effects, its cytotoxicity must be determined to ensure that any observed reduction in viral replication is not simply due to the compound killing the host cells.[2][13] The overall workflow involves first finding the non-toxic dose range and then using that information to test for specific antiviral activity.

G Compound Synthesized Carbazole Derivative Cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antiviral Step 2: Antiviral Assay (e.g., PRNT) Compound->Antiviral CC50 Determine CC₅₀ (50% Cytotoxic Concentration) Cytotoxicity->CC50 SI Step 3: Calculate Selectivity Index (SI = CC₅₀/IC₅₀) CC50->SI IC50 Determine IC₅₀ (50% Inhibitory Concentration) Antiviral->IC50 IC50->SI

Figure 3. Overall experimental workflow for in-vitro evaluation.
Part A: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be dissolved and quantified.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Synthesized carbazole derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)[2]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of ~4 x 10⁴ cells/well and incubate overnight (37 °C, 5% CO₂) to allow for cell adherence.[16]

  • Compound Dilution: Prepare serial dilutions of the carbazole derivative in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions. Include "cells only" (no compound) controls and "medium only" (no cells) blanks.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.[17]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will form purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Part B: Antiviral Efficacy (Plaque Reduction Neutralization Test - PRNT)

The PRNT is considered the gold standard for measuring the efficacy of antiviral compounds.[18][19] It quantifies the ability of a compound to prevent a virus from causing cytopathic effects (CPE), visualized as "plaques" or zones of cell death in a monolayer.[20]

Materials:

  • Confluent monolayers of Vero E6 cells in 24- or 96-well plates

  • SARS-CoV-2 viral stock of a known titer (Plaque-Forming Units/mL)

  • Synthesized carbazole derivative at non-toxic concentrations

  • Infection medium (e.g., DMEM with 2% FBS)

  • Semi-solid overlay (e.g., containing 1% Avicel or carboxymethylcellulose)[16][19]

  • Crystal violet staining solution or an immunostaining kit

Step-by-Step Methodology:

  • Cell Preparation: Use plates with 100% confluent monolayers of Vero E6 cells prepared a day in advance.[21]

  • Compound-Virus Incubation: Prepare serial dilutions of the carbazole derivative in infection medium. Mix each dilution with an equal volume of SARS-CoV-2 solution (adjusted to yield ~100-200 plaques per well) and incubate for 1 hour at 37 °C.[16][22] This step allows the compound to bind to the virus before it reaches the cells.

  • Inoculation: Remove the culture medium from the Vero E6 cell monolayers and inoculate the cells with 100 µL of the virus-compound mixtures. Include a "virus only" control (no compound).

  • Adsorption: Incubate the plates for 1 hour at 37 °C to allow the virus to adsorb to the cells.[16]

  • Overlay Application: After adsorption, remove the inoculum and add 1 mL (for 24-well plates) of the semi-solid overlay containing the same concentration of the test compound.

    • Causality Note: The semi-solid overlay restricts viral spread to adjacent cells, ensuring that distinct plaques are formed from individual infectious particles, which is essential for accurate quantification.[19]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed, against a background of stained, viable cells.[16][17]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Data Interpretation and Next Steps

The ultimate goal is to identify compounds that are potent against the virus but safe for the host cells. This is quantified by the Selectivity Index (SI) .

SI = CC₅₀ / IC₅₀

A higher SI value indicates a more promising therapeutic window. A compound with a low IC₅₀ (highly potent) and a high CC₅₀ (low toxicity) will have a large SI and is a strong candidate for further development.

CompoundCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI)
Example Derivative A >1005.2>19.2
Example Derivative B 45.825.11.8
Remdesivir (Control) >1000.7>142

Table 1: Example data table for summarizing cytotoxicity, antiviral potency, and the resulting Selectivity Index.

Compounds with a favorable SI should be advanced to secondary screening, which may include testing against different SARS-CoV-2 variants, exploring the precise mechanism of action through enzyme inhibition assays, and eventually, evaluation in pre-clinical animal models.

References

  • SARS-CoV-2 In Vitro Assays - IITRI. (URL: [Link])

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed. (URL: [Link])

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 | bioRxiv. (URL: [Link])

  • In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants - JOURNAL OF BACTERIOLOGY AND VIROLOGY. (URL: [Link])

  • Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC - NIH. (URL: [Link])

  • Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC. (URL: [Link])

  • Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies - PMC. (URL: [Link])

  • Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test. (URL: [Link])

  • An Update of Carbazole Treatment Strategies for COVID-19 Infection - MDPI. (URL: [Link])

  • Carbazoles Treatment for COVID-19 Infection - Encyclopedia.pub. (URL: [Link])

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (URL: [Link])

  • Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained - NIH. (URL: [Link])

  • SARS-CoV-2 Neutralization Assays Used in Clinical Trials: A Narrative Review - MDPI. (URL: [Link])

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp - MDPI. (URL: [Link])

  • Which is the best assay to check the maximum non-toxic dose of a new compound, to be tested for antiviral testing? | ResearchGate. (URL: [Link])

  • Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies - PMC. (URL: [Link])

  • Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. (URL: [Link])

  • A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC. (URL: [Link])

  • Cytotoxicity Assays: How We Test Cell Viability - YouTube. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • Design of target compounds as SARS‐CoV‐2 Mpro inhibitors. - ResearchGate. (URL: [Link])

  • Carbazole Derivatives as Antiviral Agents: An Overview - IRIS. (URL: [Link])

  • Carbazole Derivatives as Antiviral Agents: An Overview - MDPI. (URL: [Link])

  • Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC. (URL: [Link])

  • (PDF) An Update of Carbazole Treatment Strategies for COVID-19 Infection - ResearchGate. (URL: [Link])

  • SARS-CoV-2 papain-like protease (PLpro) inhibitory and antiviral activity of small molecule derivatives for drug leads - PubMed - NIH. (URL: [Link])

  • Inhibitors of SARS-CoV-2 PLpro - PMC. (URL: [Link])

  • SARS-CoV-2 papain-like protease (PLpro) inhibitory and antiviral activity of small molecule derivatives for drug leads - PMC - NIH. (URL: [Link])

  • SARS-CoV-2 papain-like protease (PLpro) inhibitory and antiviral activity of small molecule derivatives for drug leads | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M), Spike Glycoprotein and RdRp - ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9 H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PubMed. (URL: [Link])

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing). (URL: [Link])

  • Synthesis of new 9H-Carbazole derivatives - Iraqi Journal of Science. (URL: [Link])

  • Progress in the chemistry of 3-amino-9-ethylcarbazole - ResearchGate. (URL: [Link])

  • 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC. (URL: [Link])

  • Candidate inhibitors of SARS-CoV-2 main protease with 3D structures similar to N3. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Welcome to the technical support guide for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance for improving the yield and purity of this target molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction effectively.

Reaction Overview: The Acylation of 3-Amino-9-ethylcarbazole

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide is fundamentally an N-acylation reaction. It involves the formation of an amide bond between the nucleophilic amino group of 3-Amino-9-ethylcarbazole and an activated acyl donor, typically butanoyl chloride or butyric anhydride. This reaction, often performed under Schotten-Baumann or similar conditions, is robust but sensitive to several parameters that can significantly impact yield.[1][2]

The primary transformation is illustrated below:

Caption: General reaction scheme for the synthesis.

Understanding the interplay between the base, solvent, acylating agent, and temperature is paramount to achieving a high-yielding and clean reaction.

Baseline Synthesis Protocol

This protocol provides a reliable starting point for the synthesis. Subsequent sections will address how to troubleshoot and optimize from this baseline. The synthesis of the starting material, 3-Amino-9-ethylcarbazole (AEC), is a well-established multi-step process involving ethylation, nitration, and reduction of carbazole.[3][4]

Step-by-Step Protocol:
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Amino-9-ethylcarbazole (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). A typical concentration is 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic organic base, such as Triethylamine (TEA, 1.5 eq.) or Pyridine (1.5 eq.), to the solution.[5] Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add Butanoyl Chloride (1.1-1.2 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C. The formation of a salt (e.g., triethylammonium chloride) is often observed as a precipitate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water or a dilute aqueous HCl solution to neutralize the excess base and dissolve the ammonium salt.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or toluene/hexane mixtures) or silica gel column chromatography.[6]

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 3-Amino-9-ethylcarbazole. What's going wrong?

This is the most frequent issue and typically points to one of three culprits: insufficient acylation, deactivation of the starting material, or hydrolysis of the acylating agent.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Low Yield & Unreacted Amine check_base Is the base appropriate? start->check_base check_reagent Is the acylating agent active? check_base->check_reagent Yes sol_base_weak Cause: Weak Base Amine protonated by HCl byproduct, killing nucleophilicity. check_base->sol_base_weak No / Unsure check_conditions Are reaction conditions anhydrous? check_reagent->check_conditions Yes sol_reagent_old Cause: Hydrolyzed Reagent Butanoyl chloride has degraded to butyric acid. check_reagent->sol_reagent_old No sol_wet Cause: Water in Reaction Water hydrolyzes the acylating agent faster than the amine can react. check_conditions->sol_wet No fix_base Solution: Use >1.1 eq. of a suitable base (e.g., TEA, Pyridine). Schotten-Baumann conditions (aq. NaOH) can also be effective. sol_base_weak->fix_base fix_reagent Solution: Use freshly opened or distilled butanoyl chloride. Confirm purity via IR or NMR. sol_reagent_old->fix_reagent fix_conditions Solution: Use anhydrous solvents. Dry glassware thoroughly. Run reaction under an inert atmosphere (N2/Ar). sol_wet->fix_conditions

Sources

Optimization

purification techniques for N-(9-ethyl-9H-carbazol-3-yl)butanamide

Technical Support Center: Purification of N-(9-ethyl-9H-carbazol-3-yl)butanamide Case ID: PUR-CARB-003 Subject: Optimization of Workup and Purification Protocols Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Case ID: PUR-CARB-003 Subject: Optimization of Workup and Purification Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of N-(9-ethyl-9H-carbazol-3-yl)butanamide , a lipophilic amide typically synthesized via the acylation of 3-amino-9-ethylcarbazole.[1] Users frequently encounter challenges related to "oiling out" during recrystallization, persistent starting material contamination, and oxidative discoloration. The protocols below prioritize self-validating purification logic over rigid recipes.

Section 1: Critical Impurity Profile & Logic

Before attempting purification, you must understand what you are removing. The synthesis of this carbazole amide generates specific byproducts that dictate your purification strategy.

Impurity Origins & Separation Logic
Impurity TypeSourceChemical BehaviorRemoval Strategy
3-Amino-9-ethylcarbazole Unreacted Starting MaterialWeakly basic; oxidizes to red/brown species.[1]Acid Wash: Protonate with 1M HCl to form water-soluble salt.[1]
Butyric Acid Hydrolysis of Butyryl Chloride/AnhydrideAcidic; distinct odor.Base Wash: Deprotonate with sat. NaHCO₃ to form water-soluble carboxylate.[1]
Carbazole Oxidation Products Air oxidation of amine/carbazole coreHighly colored (red/green); often paramagnetic.Adsorption: Activated charcoal or silica filtration.
Inorganic Salts Triethylamine HCl or Pyridine HClIonic; insoluble in non-polar organics.Aqueous Extraction: Water wash.
Visualizing the Purification Pathway

PurificationLogic cluster_aqueous Aqueous Waste Stream Crude Crude Reaction Mixture (Amide + Amine + Acid + Salts) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Crude->Dissolve AcidWash Wash: 1M HCl (Removes Unreacted Amine) Dissolve->AcidWash Partition BaseWash Wash: Sat. NaHCO3 (Removes Butyric Acid) AcidWash->BaseWash Organic Layer AmineSalt Amine HCl Salt AcidWash->AmineSalt Dry Dry (Na2SO4) & Evaporate BaseWash->Dry Organic Layer AcidSalt Sodium Butyrate BaseWash->AcidSalt Recryst Recrystallization (Hot EtOH or EtOH/H2O) Dry->Recryst Pure Pure N-(9-ethyl-9H-carbazol-3-yl)butanamide Recryst->Pure Crystals

Figure 1: Logical flow for the extractive workup and purification of carbazole amides. Note the sequential removal of basic and acidic impurities prior to recrystallization.

Section 2: Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with N-alkyl carbazole amides. The melting point is often in the moderate range (approx. 140–175°C for analogs), and the presence of the flexible butyl chain increases solubility in non-polar solvents while lowering the lattice energy [1, 2]. If the solution is too concentrated or cooled too quickly, the compound separates as a supercooled liquid (oil) rather than a crystal.

Corrective Protocol (The "Reheat and Seed" Method):

  • Re-dissolve: Heat the mixture until the oil completely redissolves. Add a small amount of additional solvent (e.g., Ethanol) to slightly dilute the solution.

  • Slow Cooling: Turn off the heat source but leave the flask in the oil bath/heating block to cool down with the bath. This creates a gentle temperature gradient.

  • Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal once the solution reaches room temperature.

  • Scratching: If no seed is available, use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.[2]

  • Solvent Switch: If Ethanol/Water causes oiling, switch to Toluene/Hexane . Dissolve in minimum hot Toluene, then add Hexane dropwise until turbidity persists, then cool slowly.

Q2: The product has a persistent pink/reddish hue. Is it pure?

Diagnosis: No. Pure N-(9-ethyl-9H-carbazol-3-yl)butanamide should be off-white to colorless.[1] The pink/red color indicates trace oxidation of the unreacted 3-amino-9-ethylcarbazole starting material [3].[1] Carbazole amines are prone to air oxidation, forming quinone-imine type species which are highly colored even at ppm levels.

Corrective Protocol:

  • Activated Charcoal Treatment:

    • Dissolve the crude solid in hot Ethanol or Dichloromethane.

    • Add Activated Charcoal (5-10% by weight).[1]

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad to remove the charcoal.

  • Prevention: Perform the initial acylation reaction under an inert atmosphere (Nitrogen or Argon) to minimize the formation of these oxidative impurities in the first place.

Q3: Can I avoid column chromatography?

Answer: Yes, in most cases. Because the amide functionality significantly changes the solubility profile compared to the amine precursor, Recrystallization is the preferred method [4].

Recommended Solvent Systems:

  • Ethanol (95% or Absolute): Excellent first choice.[1] The carbazole core is soluble in hot ethanol but crystallizes well upon cooling.

  • Acetonitrile: Often yields cleaner crystals than ethanol for amides and avoids solvolysis issues, though less common for this specific derivative [4].

  • Ethyl Acetate / Hexane: If the compound is too soluble in alcohol, dissolve in minimum hot Ethyl Acetate and layer Hexane on top (vapor diffusion method).

Section 3: Validated Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Use this as the primary purification method.[1]

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of Ethanol. Heat to boiling on a steam bath or hot plate.

    • Checkpoint: If solid remains, add hot Ethanol in 1 mL increments until dissolved. Do not exceed 20 mL total.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter the hot solution rapidly through a fluted filter paper or a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Cover the flask with foil (to exclude dust and light). Allow to stand at room temperature for 2-3 hours.

    • Note: Do not place immediately on ice; this promotes oiling.

  • Collection: If crystals form, cool the flask in an ice bath for 20 minutes to maximize yield. Filter via vacuum filtration (Buchner funnel).[1]

  • Wash: Wash the filter cake with 2-3 mL of ice-cold Ethanol.

  • Drying: Dry under vacuum at 40°C.

Protocol B: Acid-Base Extraction (Pre-Purification)

Use this if the crude material contains significant unreacted amine (detectable by TLC).[1]

  • Dissolve the crude reaction residue in Dichloromethane (DCM) (approx. 20 mL per gram).

  • Transfer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 10 mL).

    • Mechanism:[3][4][5][6] Protonates unreacted 3-amino-9-ethylcarbazole, moving it to the aqueous layer.[1]

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 10 mL).

    • Mechanism:[3][4][5][6] Neutralizes any residual acid and removes butyric acid byproducts.

  • Brine Wash: Wash with saturated NaCl solution (1 x 10 mL) to remove trapped water.

  • Dry: Collect the DCM layer, dry over anhydrous Na₂SO₄, filter, and evaporate. Proceed to Protocol A.

References

  • Solubility Behavior of Amides: Edelmann, F. T. (2020). Best technique for amide purification. ResearchGate. Link

  • Carbazole Reactivity: Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. Link

  • Oxidation of Aminocarbazoles: Sigma-Aldrich Technical Bulletin. 3-Amino-9-ethylcarbazole Properties and Handling. Link[1]

  • Recrystallization Strategies: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Status: Operational Role: Senior Application Scientist Context: Troubleshooting & Protocol Optimization[1] Triage Board: Rapid Diagnostics Use this section to quickly identify your issue based on observed symptoms. Sympt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: Troubleshooting & Protocol Optimization[1]

Triage Board: Rapid Diagnostics

Use this section to quickly identify your issue based on observed symptoms.

SymptomProbable CauseImmediate Action
Precursor (Amine) is dark/black Oxidation of 3-amino-9-ethylcarbazoleRecrystallize from EtOH under

; store in dark/cold.[1][2]
Product is "oiling out" Trapped solvent or impuritiesTriturate with cold Hexane or Diethyl Ether; sonicate.[1]
Low Yield (<50%) HCl salt formation trapping amineEnsure excess base (TEA/Pyridine) is used; Check pH > 8.[2]
Extra Spots on TLC Di-acylation or unreacted amineCheck stoichiometry (1.1 eq acyl chloride); Monitor via LC-MS.
Incomplete Solubility

-stacking aggregation
Use stronger polar aprotic solvents (DMF/DMSO) or heat (Toluene).[1][2]

Phase 1: Precursor Qualification (The Critical Variable)

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide relies entirely on the purity of the nucleophile: 3-amino-9-ethylcarbazole (AEC) .[1][2]

The Problem: AEC is an electron-rich aromatic amine. It is highly susceptible to auto-oxidation, turning from a light tan/white solid to a dark brown/black tar upon exposure to air and light [1, 2].[1] Using oxidized AEC will stall the acylation reaction and create complex purification issues.[1]

Protocol: Purification of Oxidized AEC

If your starting material is not a pale solid, perform this rescue protocol before acylation.

  • Dissolution: Dissolve the dark amine in minimal boiling Ethanol (EtOH).

  • Decolorization: Add activated charcoal (10% w/w) and reflux for 15 minutes.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly under an inert atmosphere (

    
     or Ar).
    
  • Storage: Store the purified crystals in an amber vial under Argon at 4°C.

Phase 2: The Acylation Protocol

Reaction Logic: This is a nucleophilic acyl substitution.[1] The amine (nucleophile) attacks the carbonyl carbon of butyryl chloride.[2] Key Challenge: The reaction produces HCl as a byproduct. If not neutralized, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and stopping the reaction at ~50% conversion.

Optimized Synthetic Workflow

Reagents:

  • Substrate: 3-amino-9-ethylcarbazole (1.0 eq)

  • Acylating Agent: Butyryl Chloride (1.1 - 1.2 eq)[1][2]

  • Base (Scavenger): Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)[2]

  • Solvent: Dichloromethane (DCM) (anhydrous) or THF.[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solubilization: Dissolve AEC (1.0 eq) and TEA (1.5 eq) in dry DCM (0.1 M concentration). Cool to 0°C.[1]

    • Note: Cooling is essential to prevent di-acylation or polymerization.[1][2]

  • Addition: Add Butyryl Chloride (1.1 eq) dropwise over 20 minutes.

    • Observation: White fumes (HCl) may form but will be immediately neutralized by TEA, forming a white precipitate (TEA[2]·HCl).

  • Reaction: Warm to room temperature and stir for 3–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).[1][2]

  • Quench: Add saturated

    
     solution to quench excess acid chloride.
    
Visualizing the Pathway

SynthesisFlow Start Carbazole Step1 1. N-Alkylation (EtBr, KOH) Start->Step1 Inter1 9-Ethylcarbazole Step1->Inter1 Step2 2. Nitration (HNO3, AcOH) Inter1->Step2 Inter2 3-Nitro-9-ethylcarbazole Step2->Inter2 Step3 3. Reduction (SnCl2 or H2/Pd) Inter2->Step3 Precursor 3-Amino-9-ethylcarbazole (AEC) Step3->Precursor Precursor->Precursor Oxidation Risk (Keep under N2) Step4 4. Acylation (Butyryl Chloride, TEA) Precursor->Step4 Product N-(9-ethyl-9H-carbazol-3-yl)butanamide Step4->Product

Caption: Figure 1. Complete synthetic pathway from Carbazole to the target Butanamide, highlighting the critical AEC precursor node.

Phase 3: Troubleshooting the Acylation

Q: Why do I see two spots on TLC that are very close together?

Diagnosis: You likely have a mixture of the Target Amide and a Di-acylated Side Product (imide formation), or potentially Regioisomers carried over from the nitration step.[2]

  • Mechanism: If the reaction runs too hot or with large excess of acid chloride, the amide nitrogen can be acylated again (though difficult due to sterics).[2]

  • More Likely: The nitration of 9-ethylcarbazole is predominantly at C3, but C1 or C6 isomers can form in trace amounts [3, 4].[1] These impurities carry through to the amine and are acylated.[1]

  • Solution: Recrystallize the final product from Toluene or Ethanol.[1] The linear amide packs better than the isomers.

Q: The reaction mixture turned into a solid gel.

Diagnosis: Solvent incompatibility or high concentration.[1]

  • Cause: Carbazole derivatives are planar and prone to

    
    -
    
    
    
    stacking.[1][2] In non-polar solvents, they can aggregate.[1] Also, the TEA·HCl salt byproduct is insoluble in DCM.[1]
  • Solution:

    • Add more solvent (dilute to 0.05 M).[1][2]

    • Perform an aqueous wash (water/brine) to dissolve the salt.[1][2]

    • If the product is precipitating, switch to THF or add a co-solvent like DMF.[1]

Q: My yield is low (<40%) despite full consumption of starting material.

Diagnosis: Workup loss.

  • Cause: The amide might be slightly soluble in the aqueous layer if the pH is extreme, or (more likely) it is trapped in the emulsion during extraction.[2]

  • Solution:

    • Avoid vigorous shaking if emulsions form; use gentle inversion.[1]

    • Use Chloroform (

      
      )  instead of DCM for extraction; it often solubilizes carbazoles better.[2]
      
    • Dry the organic layer thoroughly with

      
       before evaporation.[1]
      

Phase 4: Purification & Characterization

Standard Workup:

  • Wash organic layer with 1M HCl (to remove unreacted amine/pyridine).[1][2]

  • Wash with Sat.

    
     (to remove butyric acid).[2]
    
  • Wash with Brine -> Dry -> Evaporate.[1][2]

Recrystallization (The Gold Standard): Column chromatography can be difficult due to "streaking" of carbazole derivatives.[2] Recrystallization is preferred.[1]

  • Solvent System: Ethanol/Water (9:[2]1) or Toluene/Hexane.[1][2]

  • Procedure: Dissolve in hot Toluene; add Hexane dropwise until turbidity persists; cool to 4°C.

Expected NMR Signals (Validation):

  • Amide Proton (-NH-): Singlet, typically

    
     9.5 - 10.0 ppm (DMSO-
    
    
    
    ).[1][2]
  • Carbazole Aromatic Protons:

    
     7.0 - 8.5 ppm (Complex multiplet).[1][2]
    
  • Ethyl Group (N-CH2-CH3): Quartet (~4.4 ppm) and Triplet (~1.3 ppm).[1][2]

  • Butyryl Chain:

    • 
      -CH2 (near carbonyl): Triplet (~2.3 ppm).[1][2]
      
    • 
      -CH2: Multiplet (~1.6 ppm).[1][2]
      
    • 
      -CH3: Triplet (~0.9 ppm).[1][2]
      

References

  • BenchChem. (2025).[1][2][3][4] An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole.Link[2]

  • Sigma-Aldrich. (n.d.).[1][2] 3-Amino-9-ethylcarbazole Product Information Sheet.Link[2]

  • Bondock, S., et al. (2019).[1][5] Progress in the chemistry of 3-amino-9-ethylcarbazole.[1][2][5][6][7] Turkish Journal of Chemistry, 43(2), 369-397.[2] Link

  • Kyziol, J. B., & Pielichowski, J. (n.d.).[1] Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate.[1][2][7]Link[2]

  • PubChem. (2025).[1][2] 9-Ethyl-9H-carbazol-3-amine Compound Summary.Link[2]

Sources

Optimization

Technical Support Center: N-(9-ethyl-9H-carbazol-3-yl)butanamide Synthesis

Welcome to the technical support center for the synthesis and optimization of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific amide coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide. What are the primary synthetic routes I should consider?
  • The Acyl Chloride (Schotten-Baumann) Method : This is often the most direct route. It involves reacting the starting amine, 3-amino-9-ethylcarbazole, with butanoyl chloride in the presence of a non-nucleophilic base. This method is generally high-yielding and proceeds quickly.[1] The primary drawback is the need to handle butanoyl chloride, which is moisture-sensitive and corrosive.

  • The Carboxylic Acid Coupling Method : This approach uses butanoic acid and a coupling agent, such as a carbodiimide (DCC, EDC) or a uronium-based reagent (HATU).[1][2] This method is milder and avoids the use of an acyl chloride, which can be beneficial if your substrate has acid-sensitive functional groups. However, it requires an additional reagent (the coupling agent) and may necessitate more complex purification to remove byproducts like dicyclohexylurea (DCU) if DCC is used.[1]

Q2: My reaction yield is very low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can typically be traced back to a few key parameters. Let's diagnose the potential culprits.

  • Cause 1: Incomplete Reaction. The nucleophilicity of the amino group on the carbazole is moderated by the aromatic system. The reaction may require more forcing conditions than a simple aliphatic amine.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. If the starting material is still present after the expected reaction time, consider extending the time or gently heating the reaction. For instance, reactions run at 0°C may be allowed to warm to room temperature.

      • Increase Reagent Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acylating agent (butanoyl chloride or butanoic acid/coupling agent).

  • Cause 2: Degradation of Reagents. Acyl chlorides are highly susceptible to hydrolysis. Coupling agents can also degrade with improper storage.

    • Solution:

      • Use freshly opened or properly stored butanoyl chloride.

      • Ensure all glassware is oven-dried or flame-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended.

  • Cause 3: Inefficient Activation (Coupling Agent Method). If using a coupling agent like HATU or EDC, the activation of butanoic acid may be the rate-limiting step.

    • Solution:

      • Pre-activate the carboxylic acid. Stir the butanoic acid, coupling agent (e.g., HATU), and a base like N,N-Diisopropylethylamine (DIPEA) in an aprotic solvent (like DMF or DCM) for 15-30 minutes at 0°C before adding the 3-amino-9-ethylcarbazole.[2] This forms the highly reactive O-acylisourea intermediate, priming it for rapid reaction with the amine.[1]

Q3: My TLC plate shows multiple product spots, and purification is difficult. What are these impurities?

The presence of multiple spots suggests side reactions are occurring. Identifying these is key to optimizing the reaction.

  • Side Product 1: Diacylation. While less common for this substrate, overly harsh conditions (e.g., large excess of acyl chloride and strong base at high temperatures) could potentially lead to a second acylation, though the amide nitrogen is significantly less nucleophilic.

    • Prevention: Add the butanoyl chloride slowly to a cooled solution (0°C) of the amine and base. Avoid a large excess of the acylating agent.

  • Side Product 2: Unreacted Starting Material. As discussed in Q2, this points to an incomplete reaction.

  • Side Product 3: Hydrolyzed Acylating Agent. If butanoyl chloride is hydrolyzed, it forms butanoic acid. In the coupling method, this is your starting material. While not a "side product" that complicates purification in the same way, its presence indicates wasted reagent.

  • Side Product 4: Coupling Agent Byproducts. If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it has limited solubility in many organic solvents.

    • Solution:

      • Filter the crude reaction mixture to remove the precipitated DCU before aqueous workup. A wash with an acidic solution can sometimes help.

      • Consider using EDC instead of DCC. The resulting urea byproduct is water-soluble and easily removed during the aqueous workup.[1]

// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Yield"]; multi_spots [label="Multiple Spots on TLC"];

cause_incomplete [label="Cause: Incomplete Reaction", shape=diamond, fillcolor="#FBBC05"]; cause_degradation [label="Cause: Reagent Degradation", shape=diamond, fillcolor="#FBBC05"]; cause_side_reactions [label="Cause: Side Reactions", shape=diamond, fillcolor="#FBBC05"];

sol_monitor [label="Solution:\nMonitor via TLC,\nextend time/temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_anhydrous [label="Solution:\nUse anhydrous solvents,\nrun under N2/Ar", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagent_control [label="Solution:\nControl stoichiometry,\nslow addition at 0°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_coupling_agent [label="Solution:\nUse water-soluble EDC,\npre-activate acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> low_yield; start -> multi_spots;

low_yield -> cause_incomplete [label=" Is starting\nmaterial left?"]; low_yield -> cause_degradation [label=" Were reagents\nand solvents dry?"];

multi_spots -> cause_side_reactions [label=" Are spots above\nor below product?"]; multi_spots -> cause_degradation [label=" Is starting\nmaterial present?"];

cause_incomplete -> sol_monitor; cause_degradation -> sol_anhydrous; cause_side_reactions -> sol_reagent_control; cause_side_reactions -> sol_coupling_agent; } Caption: Troubleshooting workflow for common synthesis issues.

Q4: What are the optimal conditions for purification of the final product?

N-(9-ethyl-9H-carbazol-3-yl)butanamide is a moderately polar compound. Purification strategy should focus on separating it from the less polar starting amine and any highly polar byproducts.

  • Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove any unreacted amine and base, followed by a wash with saturated aqueous NaHCO₃ to remove any unreacted butanoic acid, and finally with brine.

  • Column Chromatography: This is the most effective method for achieving high purity.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient solvent system of ethyl acetate in hexanes (or heptane) is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) and gradually increase the polarity. The product should elute after the non-polar impurities and before any highly polar baseline material.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used to achieve analytical purity. Suitable solvent systems could include ethanol/water, toluene, or ethyl acetate/hexanes.

Data Summary: Reaction Condition Optimization

The following table provides a starting point for optimizing your reaction. The exact conditions should be tailored to your specific setup and scale.

ParameterMethod A: Acyl ChlorideMethod B: Coupling AgentRationale & Expert Notes
Amine 3-amino-9-ethylcarbazole (1.0 eq)3-amino-9-ethylcarbazole (1.0 eq)The limiting reagent in the reaction.
Acylating Agent Butanoyl Chloride (1.1-1.2 eq)Butanoic Acid (1.1-1.2 eq)A slight excess drives the reaction to completion.
Coupling Agent N/AHATU (1.2 eq) or EDC (1.2 eq)HATU often gives faster reactions and higher yields but is more expensive. EDC is a good, cost-effective choice with a water-soluble byproduct.[1][2]
Base Pyridine or DIPEA (1.5-2.0 eq)DIPEA (2.0-3.0 eq)A non-nucleophilic base is crucial to scavenge HCl without competing with the amine. DIPEA is preferred over triethylamine for sterically hindered reactions.
Solvent Anhydrous DCM, THFAnhydrous DMF, DCMDCM is excellent for the reaction and workup. DMF is a good choice for the coupling method due to its high polarity, which aids in dissolving all reagents.
Temperature 0°C to Room Temp0°C to Room TempStart at 0°C during the addition of the acylating agent to control exothermicity and minimize side reactions. Allow to warm to RT for reaction completion.
Time 1-6 hours2-16 hoursMonitor by TLC until starting amine is consumed.

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Method)

Acyl_Chloride_Workflow setup1 setup1 setup2 setup2 setup1->setup2 react1 react1 setup2->react1 react2 react2 react1->react2 react3 react3 react2->react3 workup1 workup1 react3->workup1 workup2 workup2 workup1->workup2 workup3 workup3 workup2->workup3 workup4 workup4 workup3->workup4

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-amino-9-ethylcarbazole (1.0 eq) and anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cooling: Cool the stirring solution to 0°C using an ice-water bath.

  • Addition: Add butanoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), checking for the consumption of the starting amine.

  • Workup: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography.

Protocol 2: Synthesis via HATU Coupling
  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve butanoic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir the solution at room temperature for 20 minutes.

  • Addition: Add a solution of 3-amino-9-ethylcarbazole (1.0 eq) in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Grdadolnik, J., & Stanovnik, B. (2001). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules, 6(1), 25-34. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Javed, I., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules, 28(14), 5489. Available at: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. Available at: [Link]

  • Sahoo, B., et al. (2022). Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis. Organic & Biomolecular Chemistry, 20(30), 5965-5970. Available at: [Link]

  • Reddy, G. S., et al. (2021). Pd(II)-Catalyzed Directing-Group-Aided C–H Arylation, Alkylation, Benzylation, and Methoxylation of Carbazole-3-carboxamides toward C2,C3,C4-Functionalized Carbazoles. The Journal of Organic Chemistry, 86(17), 11848-11863. Available at: [Link]

  • Halpern, M. (2021). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Available at: [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(3), 865-905. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.3: Synthesis of Amides. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(2), 266-274. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 255-262. Available at: [Link]

  • Adimurthy, S., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2(13), 5581-5585. Available at: [Link]

  • Bhabal, S., & Shimpi, N. (2023). Optimization for the synthesis of 3-(9-ethyl-9H-carbazol-3-yl)-2-phenylthiazolidin-4-one. ResearchGate. Available at: [Link]

  • Alaraji, Y. H. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • Various Authors. (2018). N-substitution reactions of carbazole. ResearchGate. Available at: [Link]

  • Clamor, N., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-10. Available at: [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. Available at: [Link]

  • Clamor, N., et al. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. Available at: [Link]

  • Haridharan, N., et al. (2012). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E, 68(Pt 2), o398. Available at: [Link]

  • El-Naggar, M., et al. (2019). The model reaction of 3-amino-9-ethylcarbazole (1), methyl isothiocyanates 2a, ethyl bromoacetate and 6-methyl-3-formylchromone (3). ResearchGate. Available at: [Link]

  • NIST. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-. NIST WebBook. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Welcome to the technical support guide for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and commonly employed synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide is a multi-step process that begins with carbazole. The overall strategy involves building the core intermediate, 3-amino-9-ethylcarbazole, followed by a final acylation step. Each stage presents unique challenges that require careful control of reaction conditions to ensure high yield and purity.

The general workflow is outlined below:

G cluster_0 Part 1: Synthesis of 3-Amino-9-ethylcarbazole Intermediate cluster_1 Part 2: Final Acylation Carbazole Carbazole Ethylcarbazole 9-Ethylcarbazole Carbazole->Ethylcarbazole Step 1: N-Alkylation (Bromoethane, KOH) Nitrocarbazole 3-Nitro-9-ethylcarbazole Ethylcarbazole->Nitrocarbazole Step 2: Regioselective Nitration (HNO₃) Aminocarbazole 3-Amino-9-ethylcarbazole Nitrocarbazole->Aminocarbazole Step 3: Nitro Group Reduction (SnCl₂/HCl) FinalProduct N-(9-ethyl-9H-carbazol-3-yl)butanamide Aminocarbazole->FinalProduct Step 4: Acylation ButanoylChloride Butanoyl Chloride ButanoylChloride->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis.

Step 1: N-Alkylation (Carbazole → 9-Ethylcarbazole)

  • Q: Why is my N-alkylation reaction slow or incomplete?

    • A: This is often due to an insufficiently strong base or poor solubility. Carbazole's N-H proton has a pKa of around 17, requiring a strong base to deprotonate it effectively. Potassium hydroxide (KOH) is commonly used, but its effectiveness is highly dependent on the solvent. Dimethylformamide (DMF) is an excellent solvent for this step as it readily dissolves both carbazole and the resulting potassium salt, facilitating the reaction with bromoethane.[1] If using solvents like acetone, the reaction may be slower.[2][3]

  • Q: Can I use a different alkylating agent or method?

    • A: Yes. While bromoethane is standard, ethyl iodide can be more reactive. Alternative methods like using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can improve reaction rates and allow for less harsh conditions.[4] Microwave-assisted synthesis in a 'dry' media (adsorbed on potassium carbonate) has also been reported to give N-alkylated carbazoles in high yields with significantly reduced reaction times.[5][6]

Step 2: Nitration (9-Ethylcarbazole → 3-Nitro-9-ethylcarbazole)

  • Q: My nitration is producing a mixture of isomers (e.g., 1-nitro, 3-nitro, and 3,6-dinitro). How can I improve selectivity for the 3-position?

    • A: Regioselectivity is the primary challenge in this step. The 3- and 6-positions are electronically activated by the nitrogen atom. To favor the mono-nitro product at the 3-position, strict temperature control is critical. The reaction should be run at low temperatures (e.g., 0-5°C) to obtain the kinetically favored product.[2][3] Additionally, the choice of solvent is crucial. While older procedures used chlorobenzene, modern methods employ acetonitrile, which has been shown to improve both yield and purity, reducing the formation of unwanted byproducts.[7]

  • Q: The reaction is highly exothermic and hard to control. What are the best practices for safety?

    • A: Always add the nitric acid dropwise to the solution of 9-ethylcarbazole while vigorously stirring and maintaining the low temperature with an ice bath. This ensures that the heat generated is dissipated effectively. Using a solvent like acetonitrile can also lead to a more stable and easily controlled process.[1][7]

Step 3: Reduction (3-Nitro-9-ethylcarbazole → 3-Amino-9-ethylcarbazole)

  • Q: What is the most reliable method for reducing the nitro group?

    • A: The most commonly cited and robust method is reduction using stannous chloride dihydrate (SnCl₂) in concentrated hydrochloric acid.[1][8] This method is high-yielding and effective. However, the work-up can be cumbersome due to the formation of tin salts. An alternative is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C), which often results in a cleaner product and simpler work-up, though care must be taken to avoid catalyst poisoning.

  • Q: I'm having trouble removing all the tin salts from my product after the SnCl₂ reduction. What is the correct work-up procedure?

    • A: After the reaction is complete, the acidic solution should be cooled in an ice bath and then cautiously made strongly basic by the slow addition of a concentrated sodium hydroxide (NaOH) solution.[8][9] This precipitates tin as tin hydroxides. It is crucial to monitor the pH to ensure it becomes strongly basic. The product can then be filtered and washed thoroughly with the NaOH solution, followed by copious amounts of water until the washings are neutral.[9]

Step 4: Acylation (3-Amino-9-ethylcarbazole → Final Product)

  • Q: My final acylation step is giving a low yield. What could be the cause?

    • A: Low yields are typically caused by moisture, which hydrolyzes the reactive butanoyl chloride, or by competitive side reactions. The reaction should be performed under anhydrous conditions. The use of a non-nucleophilic base like pyridine or triethylamine is essential to act as a scavenger for the HCl gas produced during the reaction, driving the equilibrium towards the product.[10]

  • Q: Is it better to use butanoyl chloride or butyric anhydride?

    • A: Butanoyl chloride is generally more reactive and is commonly used for this type of acylation. Butyric anhydride is a suitable, less aggressive alternative, but may require slightly longer reaction times or heating. The choice often depends on the stability of the starting material and desired reaction kinetics.

Section 3: Troubleshooting Guide

This guide provides a structured approach to solving specific experimental issues.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Yield in Nitration Step 1. Incomplete Reaction: Insufficient nitrating agent or reaction time.Increase the molar equivalent of nitric acid slightly (e.g., from 1.5 to 1.7 equivalents relative to the starting material). Extend the reaction time at low temperature, monitoring progress with TLC.[7]
2. Product Loss During Work-up: The product may have some solubility in the aqueous phase.After the reaction, quench by adding water and stir to precipitate the product fully. Ensure thorough washing of the crude solid, but avoid excessive volumes that could lead to product loss.[1]
3. Side Product Formation: Over-nitration (dinitro products) or formation of other isomers reduces the yield of the desired 3-nitro isomer.[11]This is a regioselectivity issue. Strictly maintain the reaction temperature between 25-40°C (or lower for higher selectivity). Use a less harsh solvent system; switching from chlorobenzene to acetonitrile can significantly increase the yield of the desired product to over 98%.[1][7]
Final Product is Impure (Discolored/Oily) 1. Incomplete Reduction: Presence of residual 3-nitro-9-ethylcarbazole (often yellow/orange).Ensure the reduction reaction goes to completion by extending the heating time or adding a slight excess of the reducing agent (SnCl₂). Monitor via TLC until the starting material spot disappears.
2. Residual Tin Salts: Contamination from the reduction step.The work-up is critical. After basification, stir the slurry for an extended period to ensure all tin salts have precipitated before filtration. Wash the filtered product extensively with water. Recrystallization from a suitable solvent like ethanol or a pyridine/water mixture can effectively remove these inorganic impurities.[8]
3. Side Products from Acylation: Possible di-acylation or other impurities.Perform the acylation at a low temperature (e.g., 0°C) and add the butanoyl chloride slowly. Use a high-purity starting amine. The final product can be purified by recrystallization from toluene or column chromatography if necessary.[12]

Section 4: Detailed Experimental Protocols

The following protocols are consolidated from reliable sources and represent a validated pathway.

Protocol 1: Synthesis of 3-Amino-9-ethylcarbazole [1][2][3]

  • Step 1: 9-Ethylcarbazole. In a suitable flask, dissolve carbazole (1 eq.) in DMF. Add powdered potassium hydroxide (3 eq.) and stir. Add bromoethane (3 eq.) dropwise and stir the mixture at room temperature until completion (monitor by TLC). Pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry to obtain 9-ethylcarbazole.

  • Step 2: 3-Nitro-9-ethylcarbazole. Dissolve 9-ethylcarbazole (1 eq.) in acetonitrile. Cool the solution to 25-40°C. Add nitric acid (36%, ~1.5 eq.) dropwise while maintaining the temperature. Stir for 4 hours. Add water to precipitate the product. Filter, wash with water, and dry. This method has been reported to yield up to 98%.[1]

  • Step 3: 3-Amino-9-ethylcarbazole. Prepare a solution of 3-nitro-9-ethylcarbazole (1 eq.) and stannous chloride dihydrate (4 eq.) in concentrated hydrochloric acid. Heat the solution for 3 hours at 92°C.[8] Cool the solution in an ice bath. Cautiously basify with a concentrated solution of sodium hydroxide. Filter the product, wash with the base solution, then with water until neutral, and dry. Recrystallization from ethanol or pyridine/water can be performed for further purification.[8]

Protocol 2: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide [12]

  • Dissolve 3-amino-9-ethylcarbazole (1 eq.) in a suitable anhydrous solvent (e.g., toluene or THF) containing a base like pyridine (1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add butanoyl chloride (1.1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (to remove pyridine), then with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and recrystallize the crude product from toluene to obtain pure N-(9-ethyl-9H-carbazol-3-yl)butanamide.

G cluster_0 Troubleshooting Nitration Regioselectivity start Low Purity or Multiple Spots on TLC q_temp Was Reaction Temp Maintained at 25-40°C? start->q_temp s_temp_high High temp favors thermodynamic byproducts. ACTION: Rerun at lower temp. q_temp->s_temp_high No q_solvent Was Acetonitrile Used as Solvent? q_temp->q_solvent Yes s_purify Isomers may be difficult to separate. ACTION: Attempt fractional recrystallization or chromatography. s_temp_high->s_purify s_solvent Acetonitrile improves selectivity over older solvents like chlorobenzene. ACTION: Switch solvent. q_solvent->s_solvent No s_ok Check other parameters (e.g., starting material purity). q_solvent->s_ok Yes s_solvent->s_purify

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

  • An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole. Benchchem.
  • An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC). Benchchem.
  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • Recent developments in C-H functionalization of carbazoles. Royal Society of Chemistry.
  • Progress in the chemistry of 3-amino-9-ethylcarbazole.
  • Iron-catalyzed alkylation of carbazole derivatives via hydroarylation of styrenes.
  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradi
  • PTC N-Alkylation of Carbazole Deriv
  • Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals.
  • Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained.
  • Synthesis of 3-Amino-N-ethylcarbazole. PrepChem.com.
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. MDPI.
  • Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.
  • Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue.

Sources

Optimization

Technical Support Center: Crystallization of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of N-(9-ethyl-9H-carbazol-3-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with the purification of this molecule. Our focus is on explaining the causality behind experimental choices to empower you to solve even the most complex crystallization issues.

Core Principles: Understanding the Molecule

Successful crystallization begins with understanding the molecule's structure. N-(9-ethyl-9H-carbazol-3-yl)butanamide possesses distinct regions that dictate its behavior in solution:

  • The Carbazole Core: A large, rigid, and relatively planar aromatic system. This moiety is prone to π-π stacking interactions, which can be a driving force for crystallization.

  • The Butanamide Side Chain: A flexible, polar group capable of hydrogen bonding (N-H and C=O). Amide groups can be challenging as they are relatively unreactive and can lead to the formation of stable, but sometimes disordered, hydrogen-bonded networks.[1][2]

  • The N-Ethyl Group: A short, non-polar alkyl chain that adds a degree of steric hindrance and influences the overall solubility profile.

The interplay between the flat, aromatic core and the flexible, hydrogen-bonding side chain is the primary source of crystallization challenges, such as oiling out or the formation of amorphous solids.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic reasoning and actionable solutions.

Q1: My compound is "oiling out" and forming a viscous liquid instead of a solid. What is happening and how can I fix it?

Expert Analysis: "Oiling out" or liquid-liquid phase separation occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in the presence of the solvent. For a molecule like N-(9-ethyl-9H-carbazol-3-yl)butanamide, this is often triggered by rapid cooling or the use of highly non-polar solvents in which it has low solubility at low temperatures but high solubility when hot.[3] The solute, unable to organize into a crystal lattice quickly enough, separates as a supercooled liquid.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, followed by gradual cooling in a refrigerator. This gives the molecules more time to orient themselves into an ordered crystal lattice.[4]

    • Use a More Dilute Solution: Start with a larger volume of solvent to ensure the saturation point is reached at a lower temperature, where the kinetic barrier to nucleation is lower.

  • Modify the Solvent System:

    • Increase Solvent Polarity: Oiling out is common in non-polar solvents like hexanes. Try a slightly more polar solvent or a solvent mixture. For carbazole derivatives, solvents like ethanol, ethyl acetate, or mixtures with dichloromethane are often effective.[5]

    • Introduce a "Good" Solvent: If using a solvent/anti-solvent system, the initial "good" solvent in which the compound is highly soluble should not be excessively volatile compared to the anti-solvent.

  • Induce Nucleation:

    • Seed Crystals: If you have a small amount of crystalline material, add a single, tiny crystal to the supersaturated solution just as it begins to cool. This provides a template for ordered growth.

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.

Q2: I'm getting a fine, amorphous powder that is difficult to filter and shows no clear melting point. How can I obtain well-defined crystals?

Expert Analysis: The formation of an amorphous solid suggests that precipitation is occurring too rapidly, preventing the molecules from arranging into a thermodynamically stable crystal lattice. This is a common issue with molecules that have both rigid (the carbazole) and flexible (the butanamide) components, as molecular alignment is kinetically hindered.

Solutions:

  • Decrease the Driving Force for Precipitation:

    • Cooling Crystallization: Use a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. Ensure the cooling is very slow. A programmable cooling bath can provide precise control.[4]

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a less volatile "poor" solvent (anti-solvent, e.g., hexane or methanol). The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.

  • Utilize Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture at room temperature to create a solution that is just below saturation.[5]

    • Loosely cap the vial (e.g., with perforated parafilm) and leave it in an undisturbed, vibration-free location. As the solvent slowly evaporates, the concentration will increase gradually, promoting the growth of large, well-ordered crystals.

Q3: My crystallization yield is very low. How can I improve it?

Expert Analysis: Low yield is typically due to one of two factors: either the compound has significant solubility in the mother liquor even at low temperatures, or material is being lost during transfer and filtration steps.

Solutions:

  • Optimize the Solvent Choice:

    • The ideal solvent should exhibit a steep solubility curve: high solubility at boiling, but very low solubility at 0-4 °C. You may need to screen several solvents to find the optimal one.

    • Consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethyl acetate) and then slowly add a "poor" solvent (anti-solvent, e.g., hexane) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

  • Maximize Recovery:

    • Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) before filtration to minimize the amount of dissolved product.

    • Mother Liquor Concentration: After the first filtration, concentrate the mother liquor by 50-75% and cool it again to recover a second crop of crystals. Note that the purity of the second crop may be lower and should be verified.

    • Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Q4: I can't find a suitable single solvent. How do I select a good solvent/anti-solvent pair?

Expert Analysis: A good solvent pair consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent). The key is that the two solvents must be fully miscible with each other.

Solutions:

  • Systematic Selection:

    • Identify a good solvent by finding one that dissolves your compound readily at room temperature (e.g., Dichloromethane, THF, Ethyl Acetate).

    • Identify a poor solvent by finding one in which your compound is nearly insoluble, even when heated (e.g., Hexanes, Water, Methanol).[6]

    • Ensure they are miscible. For example, dichloromethane and hexanes are a good pair. Ethyl acetate and hexanes are also a classic choice.[3]

  • Execution:

    • Dissolve your compound in the minimum amount of the hot good solvent.

    • Slowly add the poor solvent dropwise with swirling, while keeping the solution hot, until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the good solvent to just re-dissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and undisturbed.

Data & Protocols

Table 1: Properties of Common Solvents for Crystallization of Carbazole Derivatives
SolventBoiling Point (°C)Polarity IndexNotes on Use for Carbazole Amides
n-Hexane690.1Often used as an anti-solvent. Prone to causing oiling out if used alone.[3]
Ethyl Acetate (EtOAc)774.4Good "good" solvent. Forms effective pairs with hexanes.[5]
Dichloromethane (DCM)403.1Excellent solvent for dissolving at room temperature; highly volatile. Useful for layering or vapor diffusion.[5]
Ethanol (EtOH)784.3A common choice for recrystallizing carbazole derivatives, often yielding good quality crystals upon slow cooling.[7][8]
Methanol (MeOH)655.1Can be used as a primary solvent for more polar derivatives or as an anti-solvent for less polar ones.[9]
Toluene1112.4High boiling point allows for dissolution of less soluble compounds. Slow cooling is critical.
Acetone565.1Good solvent, but its high volatility can sometimes lead to rapid crystal crashing.
Tetrahydrofuran (THF)664.0Strong solvent, often used to dissolve difficult materials before adding an anti-solvent.[6]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature, swirling after each drop.

  • If the compound dissolves completely in <0.5 mL of solvent at room temperature, the solvent is too good.

  • If the compound does not dissolve, heat the mixture gently in a water bath. If it dissolves when hot but precipitates upon cooling, you have found a potential candidate for single-solvent recrystallization.

  • If it remains insoluble even when hot, it is a potential anti-solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Crystallization
  • Dissolve the crude N-(9-ethyl-9H-carbazol-3-yl)butanamide in a minimum volume of a hot "good" solvent (e.g., ethyl acetate).

  • While maintaining the heat, add a "poor" solvent (e.g., n-hexane) drop-by-drop until the solution becomes persistently cloudy.

  • Add 1-2 more drops of the hot "good" solvent to render the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold anti-solvent.

Visual Workflow Guides

Diagram 1: Troubleshooting Crystallization Failures

G start Crystallization Unsuccessful oil Compound 'Oils Out' start->oil amorphous Amorphous Powder Forms start->amorphous low_yield Yield is Too Low start->low_yield sol_oil_1 Slow Down Cooling Rate oil->sol_oil_1 Cause: Rapid Supersaturation sol_oil_2 Use More Dilute Solution oil->sol_oil_2 sol_oil_3 Change to a More Polar Solvent oil->sol_oil_3 sol_amorph_1 Use Vapor Diffusion Method amorphous->sol_amorph_1 Cause: Rapid Precipitation sol_amorph_2 Employ Very Slow Evaporation amorphous->sol_amorph_2 sol_amorph_3 Ensure Slow, Controlled Cooling amorphous->sol_amorph_3 sol_yield_1 Optimize Solvent System (Steeper Solubility Curve) low_yield->sol_yield_1 Cause: High Solubility in Mother Liquor sol_yield_2 Concentrate Mother Liquor for 2nd Crop low_yield->sol_yield_2 sol_yield_3 Ensure Thorough Chilling Before Filtration low_yield->sol_yield_3

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Workflow for Solvent System Selection

G start Start: Crude Solid screen Screen Single Solvents (Protocol 1) start->screen decision Good Single Solvent Found? screen->decision success Perform Single-Solvent Recrystallization decision->success Yes two_solvent Select Solvent/Anti-Solvent Pair decision->two_solvent No step1 1. Find 'Good' Solvent (dissolves compound well) two_solvent->step1 step2 2. Find 'Poor' Solvent (compound is insoluble) step1->step2 step3 3. Ensure Solvents are Miscible step2->step3 perform_two_solvent Perform Two-Solvent Recrystallization (Protocol 2) step3->perform_two_solvent

Caption: A workflow for selecting an appropriate crystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for solvent screening for this compound? Based on the carbazole amide structure, a good starting point would be polar aprotic solvents like ethyl acetate and acetone, or alcohols like ethanol and isopropanol.[5][7] For two-solvent systems, pairing ethyl acetate with hexane is a classic and often effective combination.[3]

Q2: How critical is the initial purity of my crude material for successful crystallization? Extremely critical. Impurities can act as "anti-templates," disrupting crystal lattice formation and promoting oiling out or amorphous precipitation. If you are struggling with crystallization, it is often beneficial to first pass the crude material through a short silica gel plug using a solvent system like hexane/ethyl acetate to remove baseline impurities before attempting recrystallization.

Q3: Are there any specific safety precautions I should take? Yes. Always handle solvents in a well-ventilated fume hood. When heating flammable organic solvents, always use a heating mantle or a water/oil bath—never an open flame. Be aware of the specific hazards of each solvent by consulting its Safety Data Sheet (SDS). When sealing a vessel for slow evaporation or vapor diffusion, ensure it is not a completely closed system to avoid pressure buildup, especially with temperature fluctuations.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives: A Case Study of 2,3,4,9-Tetrahydro-1H-ca.
  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.
  • ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF.
  • Thuy, V. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PMC.
  • Alaraji, Y. H., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization.
  • Evans, A. M., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Sheldrick, G. M. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PMC.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Carbazole Derivatives

Welcome to the technical support center for handling carbazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this important c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling carbazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this important class of heterocyclic compounds. Carbazole's rigid, planar, and non-polar structure is fundamental to its valuable photophysical and biological properties, but it is also the primary cause of its poor solubility in many common solvents.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding carbazole solubility.

Q1: Why is my carbazole derivative poorly soluble, especially in polar solvents like ethanol? A1: The core 9H-carbazole structure is rigid, planar, and highly non-polar.[1] This structure promotes strong intermolecular π-π stacking interactions, leading to high crystal lattice energy, which makes it difficult for solvent molecules to separate and solvate the individual carbazole molecules. While carbazole has a nitrogen atom, the lone pair is delocalized within the aromatic system, making it a very weak hydrogen bond acceptor. In highly polar solvents like ethanol, the strong solvent-solvent interactions (e.g., hydrogen bonding) can effectively exclude the non-polar carbazole molecule, leading to poor solubility.[1]

Q2: What are the best starting solvents for dissolving a novel carbazole derivative? A2: A good starting point is to test a range of organic solvents based on polarity. For many carbazole derivatives, favorable solubility is found in:

  • Chlorinated solvents: Dichloromethane (DCM), chloroform.[1][2]

  • Aprotic polar solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).[1][3]

  • Aromatic hydrocarbons: Toluene, chlorobenzene.[3][4] The choice will ultimately depend on the specific functional groups attached to your carbazole core.

Q3: Can I heat the solution to improve solubility? A3: Yes, gentle heating is an effective method for increasing the solubility of most organic compounds, including carbazoles.[4] Warming the solvent to 40-60°C while stirring can significantly aid dissolution.[3] However, you must consider the thermal stability of your specific derivative and the boiling point of your chosen solvent to avoid degradation or solvent loss.

Q4: My carbazole-based polymer won't dissolve. What could be the issue? A4: Several factors can hinder the solubility of polymeric carbazole derivatives:

  • High Molecular Weight: Longer polymer chains lead to increased chain entanglement and are inherently more difficult to dissolve.[3]

  • Cross-linking: The polymer may have undergone cross-linking due to age, improper storage (exposure to light or heat), or side reactions during polymerization. Cross-linked polymers will typically only swell instead of dissolving.[3]

  • Purity: Residual catalysts or insoluble side-products from the polymerization process can affect solubility.[3]

  • Solvent Quality: The presence of moisture or impurities in the solvent can significantly reduce its solvating power. Always use high-purity, anhydrous solvents for sensitive applications.[3]

Part 2: Troubleshooting Guide for Common Dissolution Problems

This guide provides a systematic approach to resolving common issues encountered during the dissolution of carbazole derivatives.

Issue 1: Compound "Oils Out" or Fails to Dissolve Completely
  • Symptoms: The solid material becomes a viscous, insoluble liquid at the bottom of the vial, or fine particles remain suspended even after prolonged stirring.

  • Causality: This often occurs when the compound's melting point is lower than the temperature of the dissolution medium, or when the solvent has insufficient solvating power to overcome the compound's crystal lattice energy.

Caption: Systematic workflow for troubleshooting dissolution failures.

Issue 2: Solution is Hazy or Contains Gel-Like Particles
  • Symptoms: The solution is not optically clear and may contain soft, translucent particles.

  • Causality: This is common with polymeric materials and can indicate the presence of high molecular weight fractions, insoluble impurities, or aggregation of the solute in solution.[3]

  • Extended Heating & Stirring: Continue to gently heat the solution (40-60°C) with vigorous stirring for several more hours.[3]

  • Filtration: If particles persist, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove insoluble material. This is critical for applications like spin-coating or preparing solutions for injection.[3]

  • Utilize a Co-Solvent: Introduce a second, stronger solvent to the system to break up aggregates. (See Protocol 2).

Issue 3: Compound Precipitates Out of Solution Over Time
  • Symptoms: A clear solution becomes cloudy or forms solid precipitate upon standing.

  • Causality: This indicates that the solution was likely supersaturated. It can also be caused by a drop in temperature, absorption of atmospheric moisture by the solvent, or slow aggregation of the solute.[3]

  • Work at a Lower Concentration: Prepare a more dilute solution to ensure the compound remains below its solubility limit.[2][3]

  • Use Fresh, Anhydrous Solvent: Prepare solutions fresh before use with high-purity, anhydrous solvents.[3]

  • Store Properly: Store solutions in tightly sealed containers, protected from light, and at a stable temperature. If precipitation occurs upon storage, gently warm and stir the solution to re-dissolve the material before use.[3]

Part 3: Protocols for Enhancing Solubility

When standard dissolution methods fail, the following techniques can be employed to fundamentally improve the solubility of a carbazole derivative.

Technique 1: Structural Modification via N-Alkylation
  • Principle: The unsubstituted N-H proton on the carbazole ring can participate in intermolecular hydrogen bonding, contributing to high crystal lattice energy. Attaching a flexible alkyl chain to this nitrogen atom (N-alkylation) introduces steric hindrance that disrupts the planar π-π stacking.[3] This physical separation between the rigid carbazole backbones weakens the intermolecular forces, allowing solvent molecules to penetrate and solvate the derivative more easily.[3]

Caption: N-alkylation disrupts π-π stacking, enhancing solubility.

  • Protocol 1: General Procedure for N-Alkylation of Carbazole (This protocol is a general guideline for the synthesis of a monomer like 9-hexyl-9H-carbazole and may require optimization for different substrates and alkyl halides.)[3]

    • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq) and a polar aprotic solvent such as dimethylformamide (DMF).

    • Deprotonation: Add a suitable base, such as sodium hydroxide (4.0 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise at room temperature.[3][5] Stir for 30-60 minutes to allow for the formation of the carbazole anion.

    • Alkylation: Add the desired alkyl halide (e.g., 1-bromohexane, 1.5 eq) to the mixture.[3]

    • Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water. This will precipitate the crude N-alkylated product.

    • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

    • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Final Purification: The crude product can be further purified by column chromatography or recrystallization to yield the final, more soluble N-alkylcarbazole.

Technique 2: Formulation with a Co-Solvent System
  • Principle: A co-solvent is a water-miscible (or otherwise compatible) organic solvent that is added to a primary solvent to increase the solubility of a poorly soluble compound.[6][7] For carbazole derivatives that are poorly soluble in a desired primary solvent, adding a small amount of a "good" solvent (one in which the carbazole has high solubility, like THF or DCM) can disrupt the primary solvent's self-association and create a more favorable environment for the solute.[6] This is particularly useful when a specific solvent is required for an application (e.g., spin coating) but the compound's solubility is limited.[2]

  • Protocol 2: Preparing a Co-Solvent System

    • Determine Primary and Co-Solvent: Identify the primary solvent required for your application (e.g., toluene for film casting) and a co-solvent in which your carbazole derivative is highly soluble (e.g., chloroform or THF).

    • Initial Dissolution: Dissolve the carbazole derivative in a minimal amount of the co-solvent (the "good" solvent). Use sonication if necessary to ensure complete dissolution.

    • Titration/Addition: While stirring, slowly add the primary solvent to the concentrated solution of your compound in the co-solvent.

    • Observe for Precipitation: Continue adding the primary solvent until you reach the desired final concentration and solvent ratio. If you observe any precipitation, you have exceeded the solubility limit for that specific co-solvent/primary solvent ratio. Add a small amount of the co-solvent back into the mixture to redissolve the precipitate.

    • Optimization: The optimal ratio must be determined empirically. A good starting point is often a 9:1 or 4:1 ratio of primary solvent to co-solvent. The goal is to use the minimum amount of co-solvent necessary to maintain a stable, clear solution.

Technique 3: Formulation as a Solid Dispersion
  • Principle: A solid dispersion is a system where a poorly soluble drug is dispersed at a molecular level within a hydrophilic, water-soluble carrier or polymer.[8][9] By converting the crystalline drug into a higher-energy amorphous state and separating the individual drug molecules with the carrier, the dissolution rate and apparent solubility can be dramatically increased.[10] When the solid dispersion is introduced to an aqueous environment, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, amorphous particles with a large surface area, which facilitates faster dissolution.[8]

  • Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation (This is a general method and the choice of carrier and drug-to-carrier ratio must be optimized for each specific carbazole derivative.)[11]

    • Select a Carrier: Choose a hydrophilic, water-soluble polymer carrier. Common examples include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).[8]

    • Select a Solvent: Choose a volatile organic solvent in which both the carbazole derivative and the chosen carrier are fully soluble (e.g., dichloromethane, methanol, or a mixture).

    • Dissolution: Dissolve the carbazole derivative and the carrier in the selected solvent. A typical starting drug-to-carrier weight ratio might be 1:1, 1:5, or 1:10. Ensure a clear solution is formed.

    • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to form a thin film on the wall of the flask.

    • Drying: Further dry the resulting solid mass under vacuum for 24 hours to remove any residual solvent.

    • Processing: Scrape the solid dispersion from the flask. Gently grind the material with a mortar and pestle to obtain a fine, homogenous powder. Sieve the powder to ensure a uniform particle size.

    • Characterization: The resulting solid dispersion should be characterized by methods such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the carbazole derivative within the polymer matrix.[9]

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

Part 4: Data Summary

While solubility is highly dependent on the specific derivative, the table below provides reference data for the parent compound, 9H-carbazole, and a substituted derivative, 9-phenylcarbazole, in various organic solvents at ~298 K (25°C). This illustrates the impact of substitution and solvent choice.

CompoundSolventSolubility (mole fraction)Reference
9-PhenylcarbazoleDichloromethane0.298[12]
9-PhenylcarbazoleTrichloromethane0.288[12]
9-PhenylcarbazoleTetrahydrofuran (THF)0.207[12]
9-PhenylcarbazoleAcetonitrile0.024[12]
9-PhenylcarbazoleEthanol0.003[12]
9-Phenylcarbazolen-Hexane0.001[12]
9H-CarbazoleWaterInsoluble[13]
9H-CarbazoleEthanolSlightly Soluble[13]
9H-CarbazoleChloroformSoluble[13]
9H-CarbazolePyridineSoluble[13]

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors from chemical handbooks. The quantitative data for 9-phenylcarbazole clearly shows the trend of higher solubility in chlorinated and cyclic ether solvents compared to alcohols and alkanes.

References

  • BenchChem. (n.d.). Resolving solubility issues with 3-Carbazol-9-ylpropane-1,2-diol in device fabrication.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers.
  • Solubility of Things. (n.d.). Carbazole.
  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain.
  • Bogdal, D. (2016). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate.
  • Google Patents. (n.d.). Process for the preparation of N-alkyl carbazoles.
  • BenchChem. (n.d.). Preventing degradation of carbazole compounds during synthesis.
  • ChemicalBook. (n.d.). Carbazole | 86-74-8.
  • ResearchGate. (2015). Purification of carbazole by solvent crystallization under two forced cooling modes.
  • Journal of Chemical & Engineering Data. (2023). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • ResearchGate. (2015). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2015). Formulation strategies for improving drug solubility using solid dispersions.
  • ACS Publications. (2016). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene.
  • MDPI. (n.d.). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.
  • ResearchGate. (2018). SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS.
  • PMC. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Journal of the American Chemical Society. (2026). Recyclable IPN Photocatalysts Supported by Polymer Matrices: From Soluble Copolymers to Core-Polymer Brush Shell Nanostructures.
  • ResearchGate. (2015). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature.

Sources

Optimization

stability issues with N-(9-ethyl-9H-carbazol-3-yl)butanamide in solution

Technical Support Center: N-(9-ethyl-9H-carbazol-3-yl)butanamide A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Solution Stability Welcome to the technical support center for N-(9-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(9-ethyl-9H-carbazol-3-yl)butanamide

A Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Solution Stability

Welcome to the technical support center for N-(9-ethyl-9H-carbazol-3-yl)butanamide. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. We understand that unexpected experimental results can be a significant hurdle, and this resource is designed to help you diagnose and resolve potential issues related to compound integrity.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of N-(9-ethyl-9H-carbazol-3-yl)butanamide in experimental settings.

Q1: My analytical results (HPLC, NMR) show unexpected peaks after dissolving N-(9-ethyl-9H-carbazol-3-yl)butanamide. What could be the cause?

A1: The appearance of new peaks often indicates degradation of the parent compound. For N-(9-ethyl-9H-carbazol-3-yl)butanamide, the primary suspect is the hydrolysis of the butanamide group.[1][2][3][4] This reaction cleaves the amide bond, especially in the presence of acidic or basic catalysts, yielding 3-amino-9-ethylcarbazole and butyric acid.[1][2] Another possibility, though often less rapid, is photodegradation of the carbazole core, particularly if solutions are exposed to UV or broad-spectrum light.[5][6][7]

Q2: I've observed a gradual decrease in the concentration of my stock solution over time, even when stored in the dark. What is the likely degradation pathway?

A2: A slow decrease in concentration in the absence of light strongly points towards hydrolytic degradation. Amide hydrolysis is a reaction with water and can be catalyzed by trace amounts of acid or base in your solvent or on your glassware.[2][3][4] Even in seemingly neutral solutions, this process can occur over extended periods. The rate of hydrolysis is influenced by temperature, pH, and the specific solvent used.[1]

Q3: Is N-(9-ethyl-9H-carbazol-3-yl)butanamide sensitive to light?

A3: Yes, the carbazole moiety is known to be photosensitive.[5][6] Carbazole and its derivatives can undergo photodegradation upon exposure to light, especially in the UV range.[7][8] This can lead to the formation of various photoproducts and a decrease in the concentration of the parent compound. It is always recommended to protect solutions of N-(9-ethyl-9H-carbazol-3-yl)butanamide from light by using amber vials or covering glassware with aluminum foil.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be stored at low temperatures (-20°C or -80°C) to slow down the rate of potential chemical reactions, including hydrolysis. Solutions should be stored in tightly sealed amber vials to protect against light and prevent solvent evaporation. If possible, using anhydrous aprotic solvents can further minimize the risk of hydrolysis.

Q5: I'm having trouble dissolving the compound. What solvents are recommended?

A5: Carbazole derivatives are generally characterized by low aqueous solubility.[5][9] For N-(9-ethyl-9H-carbazol-3-yl)butanamide, solubility is expected to be higher in common organic solvents such as DMSO, DMF, and chlorinated solvents like dichloromethane. When preparing solutions for biological assays, it is common to create a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with N-(9-ethyl-9H-carbazol-3-yl)butanamide solutions.

Problem 1: Rapid Degradation Observed in Solution
  • Symptoms:

    • Appearance of new peaks in HPLC/LC-MS within hours of preparation.

    • A noticeable color change in the solution.

    • Inconsistent results in bioassays.

  • Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Acidic or Basic Contamination The amide bond is susceptible to acid- or base-catalyzed hydrolysis.[1][2][3][4] Trace amounts of acid or base on glassware or in the solvent can significantly accelerate this process.1. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water and the final solvent. 2. Use fresh, high-purity, anhydrous solvents. 3. If using an aqueous buffer, ensure the pH is neutral and the buffer has sufficient capacity.
Inappropriate Solvent Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolysis.Switch to aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions.
Photodegradation Exposure to ambient or UV light is causing the breakdown of the carbazole ring.[5][6][7]Prepare and handle the solution under low-light conditions or in amber glassware. Protect the solution from light during storage and experiments.
Problem 2: Compound Precipitates Out of Solution
  • Symptoms:

    • Visible solid material in the vial or well plate.

    • Lower than expected concentration when measured spectrophotometrically or by HPLC.

  • Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Poor Solubility The compound has limited solubility in the chosen solvent system, especially aqueous buffers.[5][9]1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). 2. When diluting into an aqueous medium, add the stock solution to the buffer with vigorous vortexing. 3. Avoid preparing aqueous solutions at concentrations above the compound's solubility limit. Consider performing a solubility test.
Temperature Effects Solubility often decreases at lower temperatures.If storing solutions at low temperatures, ensure the compound remains dissolved upon thawing. Briefly warm and vortex the solution before use.

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability
  • Preparation of Test Solutions:

    • Prepare solutions of N-(9-ethyl-9H-carbazol-3-yl)butanamide at a known concentration (e.g., 1 mg/mL) in the following solvents:

      • pH 4.0 buffer (e.g., acetate buffer)

      • pH 7.4 buffer (e.g., phosphate-buffered saline)

      • pH 9.0 buffer (e.g., borate buffer)

  • Incubation:

    • Divide each solution into two sets. Incubate one set at room temperature and the other at 37°C. Protect all samples from light.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC with a C18 column.

    • Monitor the peak area of the parent compound and the appearance of any new peaks. The primary degradation product, 3-amino-9-ethylcarbazole, will have a different retention time.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each condition. This will provide a clear picture of the compound's stability under different pH and temperature conditions.

Visualizing Degradation and Troubleshooting

Hydrolysis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

The following diagram illustrates the primary hydrolytic degradation pathway.

G parent N-(9-ethyl-9H-carbazol-3-yl)butanamide product1 3-Amino-9-ethylcarbazole parent->product1 Hydrolysis product2 Butyric Acid parent->product2 Hydrolysis water H₂O water->parent catalyst H⁺ or OH⁻ catalyst->parent

Caption: Amide hydrolysis of the parent compound.

Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose the root cause of instability.

G start Instability Observed (e.g., new HPLC peaks) check_light Was the solution protected from light? start->check_light check_solvent Is the solvent aprotic and anhydrous? check_light->check_solvent Yes photodegradation Potential Photodegradation check_light->photodegradation No check_ph Is the solution pH-controlled (neutral)? check_solvent->check_ph Yes hydrolysis_solvent Potential Hydrolysis (Solvent-Mediated) check_solvent->hydrolysis_solvent No hydrolysis_ph Potential Hydrolysis (pH-Mediated) check_ph->hydrolysis_ph No end If issues persist, contact technical support. check_ph->end Yes action_light Action: Repeat experiment in amber vials/darkness. photodegradation->action_light action_solvent Action: Use fresh, anhydrous, aprotic solvent (e.g., DMSO). hydrolysis_solvent->action_solvent action_ph Action: Use a neutral buffer or high-purity aprotic solvent. hydrolysis_ph->action_ph

Caption: A decision tree for troubleshooting stability issues.

References

  • Fiveable. (n.d.). Hydrolysis of Amides. Retrieved from [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Jacintha, T. A., & Olaniran, A. O. (2017). Properties, environmental fate and biodegradation of carbazole. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 285-294. Retrieved from [Link]

  • Pan, C. G., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 687, 108-116. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Gong, S., et al. (2015). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. The Journal of Physical Chemistry C, 119(27), 15048-15056. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Retrieved from [Link]

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

Sources

Troubleshooting

minimizing byproducts in the synthesis of carbazole compounds

Welcome to the Carbazole Synthesis Technical Support Center . This guide is structured as an interactive troubleshooting hub for researchers encountering purity issues in carbazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbazole Synthesis Technical Support Center .

This guide is structured as an interactive troubleshooting hub for researchers encountering purity issues in carbazole synthesis. It moves beyond standard protocols to address the causality of byproduct formation and provides self-validating solutions.

Quick Navigation Dashboard

Synthesis Method Primary Issue Critical Control Point
Pd-Catalyzed (Buchwald-Hartwig) Hydrodehalogenation & Catalyst DeathLigand Sterics & Base Strength
Oxidative Cyclization Homocoupling vs. Cross-couplingThermodynamic Equilibrium Control
Cadogan Cyclization Azo/Azoxy IntermediatesDeoxygenation Kinetics
Purification Isomeric ImpuritiesPhase Separation & Recrystallization

Module 1: Palladium-Catalyzed Intramolecular Cyclization

Context: This is the most precise method for constructing the carbazole core (e.g., from 2-chloro-N-phenylaniline), but it is plagued by hydrodehalogenation (where the C-Cl bond is replaced by C-H instead of C-N) and catalyst deactivation .

Troubleshooting Guide: "My product contains significant dehalogenated starting material."

Q: Why is hydrodehalogenation competing with cyclization? A: This is a kinetic competition between Reductive Elimination (forming the carbazole) and


-Hydride Elimination  (forming the byproduct).
  • Mechanism: After the oxidative addition of the aryl halide, the palladium center coordinates the amine. If the ring closure (C-N bond formation) is slow, the complex may undergo

    
    -hydride elimination from the amine or solvent, releasing the reduced arene (hydrodehalogenated byproduct).
    

Q: How do I shift the kinetics toward cyclization? A: You must accelerate the reductive elimination step.

  • Protocol Adjustment: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).

  • Causality: These ligands create steric bulk around the Pd center. To relieve this steric strain, the metal forces the two organic ligands (Aryl and Amine) to couple and eject rapidly, favoring carbazole formation over the slower

    
    -hydride elimination pathway [1].
    

Q: My reaction stalls after 50% conversion. Is the catalyst dead? A: Likely. This is often due to the formation of inactive Palladium Black.

  • Diagnostic: If the solution turns from orange/red to a suspension of black particles, the catalyst has aggregated.

  • Solution:

    • Precatalysts: Stop using in-situ generation (e.g., Pd(OAc)₂ + Ligand).[1] Use well-defined precatalysts like XPhos Pd G3 .[1] These release the active L-Pd(0) species at a controlled rate, preventing saturation and aggregation [1].

    • Inert Atmosphere: Pd(0) is oxygen-sensitive.[1] Ensure rigorous degassing of solvents (freeze-pump-thaw or sparging with Ar for 20 min).

Visualizing the Failure Point

The diagram below illustrates the critical divergence between the desired pathway and the hydrodehalogenation trap.

Pd_Cycle_Carbazole Start Precursor (2-Halo-diarylamine) OxAdd Oxidative Addition (L-Pd-Ar-X) Start->OxAdd Pd(0) AmineCoord Amine Coordination (Pd-N Intermediate) OxAdd->AmineCoord Base (NaOtBu) RedElim Reductive Elimination (FAST with Bulky Ligands) AmineCoord->RedElim Steric Pressure BetaElim Beta-Hydride Elimination (SLOW without Steric Bulk) AmineCoord->BetaElim Lack of Bulk Product CARBAZOLE (Desired) RedElim->Product Byproduct Hydrodehalogenated Arene (Waste) BetaElim->Byproduct

Figure 1: Kinetic competition in Pd-catalyzed cyclization. Bulky ligands accelerate the green pathway.

Module 2: Oxidative Cyclization of Diarylamines

Context: This method uses oxidants (Pd(OAc)₂/Cu or FeCl₃) to close the ring directly from diarylamines. It is "greener" but suffers from regioselectivity issues and homocoupling .

Troubleshooting Guide: "I am getting dimers (N-N coupling) instead of carbazoles."

Q: Why are my diarylamines coupling to each other (Tetraarylhydrazine)? A: Under oxidative conditions, the nitrogen radical cation is formed first. Kinetic control often favors the dimerization of two N-radicals (homocoupling) over the C-C bond formation required for the carbazole ring [2].

Q: How do I fix this selectivity? A: You must push the reaction into Thermodynamic Control .

  • The Mechanism: The formation of the N-N dimer (hydrazine) is reversible.[2] If you run the reaction at higher temperatures (60–80°C) with a specific catalyst system (e.g., CuBr/DMAP), the unstable N-N bond will cleave, reforming the radicals. These radicals then eventually find the thermodynamic sink: the irreversible C-C bond formation to yield the carbazole [2].

  • Protocol:

    • Catalyst: 10 mol% CuBr[2] · DMS + 20 mol% DMAP.[2]

    • Oxidant: Air or O₂ balloon (1 atm).

    • Temp: Maintain >60°C to ensure N-N bond reversibility.

Q: I see chlorination byproducts when using FeCl₃. A: FeCl₃ is a strong oxidant but also a chlorinating agent.

  • Solution: Switch to PIFA (Phenyliodine(III) bis(trifluoroacetate)) or a catalytic Pd(II)/Cu(II) system under air. These avoid halogen introduction entirely [3].

Module 3: Cadogan Cyclization

Context: Uses triphenylphosphine (PPh₃) to deoxygenate o-nitrobiaryls.

Troubleshooting Guide: "The reaction yields a complex mixture of azo compounds."

Q: Why is the cyclization incomplete? A: The deoxygenation proceeds through a nitroso intermediate. If the temperature is too low or PPh₃ is insufficient, the intermediate may dimerize to form azo or azoxy derivatives rather than inserting into the C-H bond to form the carbazole.

  • Fix: Ensure high temperatures (refluxing o-dichlorobenzene, ~180°C) and use excess PPh₃ (2.5–3.0 equiv).

  • Alternative: Use Triethyl phosphite (P(OEt)₃) as both solvent and reagent. It is a stronger oxygen acceptor and easier to remove during workup than triphenylphosphine oxide (TPPO) [4].

Module 4: Purification & Isolation Protocols

Minimizing byproducts during synthesis is half the battle; removing them is the other.

Protocol: Removing Isomeric Impurities

Common isomers (e.g., benzo[f]indole vs benzo[b]carbazole) have similar polarities, making column chromatography difficult.

Step-by-Step Recrystallization:

  • Solvent Selection: Use a binary system. Dissolve crude material in a minimum amount of hot Toluene or THF .

  • Precipitation: Slowly add a non-solvent (e.g., Hexane or Ethanol ) while stirring until turbidity persists.

  • Cooling: Allow to cool to room temperature, then 4°C. The symmetrical carbazole usually crystallizes preferentially due to better packing efficiency compared to asymmetric isomers [5].

Protocol: Removing Metal Residues (Pd/Cu)

For pharmaceutical applications, metal content must be <10 ppm.

  • Scavengers: After the reaction, add SiliaMetS® Thiol or activated charcoal to the organic layer. Stir at 50°C for 30 minutes.

  • Filtration: Filter through a pad of Celite.

  • Wash: If using Cu catalysts, wash the organic layer with 10% aqueous EDTA or NH₄OH to sequester copper ions (indicated by a blue aqueous layer).

Summary of Quantitative Optimization

ParameterStandard Condition (Risk)Optimized Condition (Solution)Expected Outcome
Pd Source Pd(OAc)₂ (In-situ)XPhos Pd G3 (Precatalyst)Prevents Pd-black; >90% yield
Base K₂CO₃ (Weak)NaOtBu or Cs₂CO₃ Faster activation; reduced dehalogenation
Oxidant FeCl₃ (Stoichiometric)CuBr/O₂ (Catalytic)Eliminates chlorination byproducts
Solvent DMF (High boiling, hard to remove)Toluene or Xylene Easier workup; better crystallization

References

  • BenchChem Technical Support. (2025).[3] Minimizing Byproducts in Buchwald-Hartwig Amination.

  • B. V. Phuc et al. (2019). Cu-Catalyzed Aerobic Oxidative N–N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling.[2] National Institutes of Health (PMC).

  • Steingruber, H. S., et al. (2021).[4] Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst.[4][5] Synthesis / Organic Chemistry Portal.

  • Al-Akhras, A., et al. (2023).[6][7] Cadogan cyclization as a key step for the synthesis of dodecacyclic-fused scaffold. ResearchGate.

  • BenchChem Technical Support. (2025). Purification of 1H-Benzo[c]carbazole Derivatives.

Sources

Optimization

scaling up the production of N-(9-ethyl-9H-carbazol-3-yl)butanamide

An In-Depth Technical Guide for the Scalable Production of N-(9-ethyl-9H-carbazol-3-yl)butanamide As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested insights into the synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Scalable Production of N-(9-ethyl-9H-carbazol-3-yl)butanamide

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested insights into the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide. We will move beyond simple procedural lists to explore the underlying principles of the reaction, enabling you to troubleshoot effectively and adapt the methodology for scale-up. Our focus is on ensuring scientific integrity through reproducible protocols and a deep understanding of the reaction's mechanistic nuances.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(9-ethyl-9H-carbazol-3-yl)butanamide? A1: The most direct and widely employed method is the N-acylation of 9-ethyl-9H-carbazol-3-amine with an appropriate acylating agent, such as butanoyl chloride or butyric anhydride. This reaction is a form of nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.[1][2] A base is typically required to neutralize the acidic byproduct generated during the reaction.[3]

Q2: Why is base selection critical in this acylation? A2: The acylation reaction, particularly when using an acyl chloride, generates one equivalent of hydrochloric acid (HCl).[3] This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt, which effectively quenches the reaction.[4][5] Therefore, a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge this acid and ensure the starting amine remains available to react.[1]

Q3: What are the primary challenges when scaling up this reaction? A3: Key challenges in scaling up include maintaining efficient heat transfer and mixing, managing the safe addition of reactive reagents like butanoyl chloride, ensuring complete reaction to minimize difficult-to-remove impurities, and developing a robust and scalable purification method (e.g., shifting from chromatography to crystallization).

Q4: How can I monitor the reaction's progress effectively? A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[6] By co-spotting the reaction mixture with the starting amine, you can visually track the consumption of the starting material and the formation of the product. A well-chosen solvent system (e.g., a hexane/ethyl acetate mixture) should provide clear separation between the starting amine, the product, and any major byproducts.[7]

Visualizing the Core Reaction

The fundamental transformation is the acylation of the primary amine on the carbazole core.

G cluster_conditions Conditions Amine 9-ethyl-9H-carbazol-3-amine Product N-(9-ethyl-9H-carbazol-3-yl)butanamide Amine->Product Nucleophilic Attack Acyl Butanoyl Chloride Acyl->Product Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride Base->Byproduct Acid Scavenger Solvent Aprotic Solvent (e.g., DCM, THF)

Caption: Core reaction pathway for the N-acylation of 9-ethyl-9H-carbazol-3-amine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yields can stem from several factors related to reagent quality, reaction conditions, or incomplete conversion. Let's break down the possibilities.

Potential Cause 1: Inactive Starting Amine

  • Explanation: The nucleophilicity of the starting amine is paramount. If the reaction medium is acidic, or if the acid generated (HCl) is not neutralized, the amine will be protonated and rendered unreactive.[5]

  • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl produced.[3] Using a slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion.

Potential Cause 2: Deactivated Acylating Agent

  • Explanation: Acylating agents like butanoyl chloride and butyric anhydride are highly sensitive to moisture and can be hydrolyzed to butyric acid, which is unreactive under these conditions.[3]

  • Solution: Use a fresh bottle of the acylating agent or distill it immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

Potential Cause 3: Suboptimal Reaction Conditions

  • Explanation: While many acylations proceed at room temperature, the aromatic amine of the carbazole derivative may be less nucleophilic than simple aliphatic amines, potentially requiring more energy to overcome the activation barrier.[4]

  • Solution: If the reaction is sluggish at room temperature (as monitored by TLC), try gentle heating (e.g., 40-50 °C). Conversely, excessive heat can lead to side reactions, so careful temperature control is key.

Potential Cause 4: Poor Solubility

  • Explanation: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be severely limited.

  • Solution: Select a solvent in which both the starting amine and the base are soluble. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices for this type of reaction.[1]

G Start Low Yield Observed TLC_Check Check TLC: Is starting amine consumed? Start->TLC_Check Workup_Issue Potential Issue: Product lost during workup/purification TLC_Check->Workup_Issue Yes Reagent_Check Check Reagents: Are they fresh/anhydrous? TLC_Check->Reagent_Check No Yes_Path Yes Workup_Solution Solution: - Re-evaluate extraction pH. - Optimize purification solvent system. - Check for product precipitation in aqueous layers. Workup_Issue->Workup_Solution No_Path No Reagent_Issue Cause: Hydrolyzed acylating agent or poor quality amine. Reagent_Check->Reagent_Issue No Conditions_Check Check Conditions: Is base present? Is temp optimal? Reagent_Check->Conditions_Check Yes Reagent_No_Path No Reagent_Solution Solution: - Use fresh/distilled reagents. - Run under inert atmosphere. Reagent_Issue->Reagent_Solution Reagent_Yes_Path Yes Conditions_Issue Cause: - Amine protonated (no base). - Insufficient activation energy. Conditions_Check->Conditions_Issue No Conditions_No_Path No Conditions_Solution Solution: - Add >1 eq. of base (e.g., Et3N). - Gently heat to 40-50 °C and monitor. Conditions_Issue->Conditions_Solution

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Product Purification Challenges

Q: My crude product is difficult to purify. What are the best methods for obtaining high-purity N-(9-ethyl-9H-carbazol-3-yl)butanamide?

A: Purification is often the most challenging step in scaling up. The choice between recrystallization and chromatography depends on the impurity profile and desired scale.

Impurity Profile

  • Unreacted Starting Amine: Can be removed with an acidic wash (e.g., 1M HCl) during the workup.[3]

  • Butyric Acid (from hydrolyzed agent): Can be removed with a basic wash (e.g., saturated NaHCO₃ solution).[3]

  • Diacylated Product: While less common for primary amines under controlled conditions, it may form if reaction conditions are too harsh. This impurity is often difficult to remove by washing and may require chromatography.

Purification Method 1: Recrystallization

  • Principle: This is the ideal method for large-scale purification. It relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.[7]

  • Solvent Selection: The key is finding a solvent (or solvent pair) where the product is highly soluble when hot but poorly soluble when cold. Common solvents for carbazole derivatives include ethanol, ethyl acetate, and toluene, often in combination with a non-polar co-solvent like hexanes.[7][8] Test small batches to find the optimal system.

  • Troubleshooting Recrystallization:

    • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high impurity level or too rapid cooling. Try using a more dilute solution or allowing the solution to cool more slowly.[9]

    • Low Recovery: This often means too much solvent was used.[7] After collecting the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop.

    • Poor Purity: If the crystals are still impure, the chosen solvent may not be discriminating enough. A second recrystallization from a different solvent system may be necessary.

Purification Method 2: Column Chromatography

  • Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.

  • When to Use: Ideal for small-scale synthesis or when recrystallization fails to remove closely related impurities.

  • Procedure:

    • Solvent System Selection: Use TLC to find a mobile phase (typically a hexane/ethyl acetate mixture) that gives the product an Rf value of approximately 0.2-0.3.[7]

    • Column Packing: Pack a column with silica gel slurried in the mobile phase, ensuring no air bubbles are trapped.

    • Loading and Elution: Load the crude product dissolved in a minimum amount of solvent and elute with the mobile phase, collecting fractions.

    • Analysis: Monitor the collected fractions by TLC to identify and combine the pure product fractions before solvent evaporation.[7]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. All reagents should be of high purity and acylating agents should be handled under anhydrous conditions.

Table 1: Reagent Stoichiometry

ReagentMolar Eq.Purpose
9-ethyl-9H-carbazol-3-amine1.0Starting Material
Butanoyl Chloride1.1 - 1.2Acylating Agent
Triethylamine (Et₃N)1.2 - 1.5Acid Scavenger/Base
Dichloromethane (DCM)-Solvent
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 9-ethyl-9H-carbazol-3-amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM (approx. 10 mL per gram of amine).

    • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation:

    • Dissolve butanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the butanoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[3]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Workup Procedure:

    • Once the starting amine is consumed, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine and any unreacted amine).[10]

      • Saturated aqueous NaHCO₃ (to remove excess butanoyl chloride and butyric acid).[10]

      • Brine (to remove residual water).[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallization (Preferred for Scale-up):

      • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

      • If the solution is colored, activated charcoal can be added and the solution hot-filtered.[7]

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Goode, D. Amide Workup - Biofilm Inhibitor Synthesis.
  • BenchChem. (2025).
  • Skuodis, E., et al. (2004). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Li, B., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • BenchChem. (2025).
  • Fisher Scientific. Amide Synthesis.
  • Khan, I., et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules. [Link]

  • Masterson, D.S. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2015).
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • Khan, I., et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PMC. [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. [Link]

  • ResearchGate. (2018). Purification of carbazole by solvent crystallization under two forced cooling modes. [Link]

  • Al-Amiery, A. A. (2012).
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Dai, W. (2017). Research on purification of refined carbazole and anthracene by Solvent crystallization.
  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. [Link]

  • Bagle, A. R., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Indian Chemical Society.
  • Reddy, T., et al. (2015).
  • Organic Chemistry Lab Technique. (2017). Recrystallization. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(9-ethyl-9H-carbazol-3-yl)butanamide and Other Carbazole Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the carbazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the carbazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparison of N-(9-ethyl-9H-carbazol-3-yl)butanamide, a promising anticonvulsant agent, with other notable carbazole derivatives. We will delve into their synthesis, comparative efficacy in preclinical models of epilepsy, and their broader pharmacological profile, including anti-inflammatory and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships within this versatile class of compounds.

The Carbazole Core: A Foundation for Diverse Pharmacology

The tricyclic aromatic system of carbazole, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, imparts a unique combination of rigidity, planarity, and electronic properties that are conducive to interaction with various biological targets.[1][2] This has led to the development of carbazole-based drugs with applications ranging from anticancer and antiviral to neuroprotective and anti-inflammatory agents.[3][4][5] The ability to readily functionalize the carbazole nucleus at multiple positions, particularly at the N-9, C-3, and C-6 positions, allows for the fine-tuning of its pharmacological properties.[1]

N-(9-ethyl-9H-carbazol-3-yl)butanamide: A Profile

N-(9-ethyl-9H-carbazol-3-yl)butanamide has emerged as a compound of interest due to its potential anticonvulsant properties. The ethyl group at the N-9 position and the butanamide substituent at the C-3 position are key structural features that influence its biological activity.

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide is typically achieved through a multi-step process starting from carbazole. A plausible synthetic route is outlined below.

Carbazole Carbazole EthylCarbazole 9-Ethyl-9H-carbazole Carbazole->EthylCarbazole Bromoethane, KOH AminoCarbazole 9-Ethyl-9H-carbazol-3-amine EthylCarbazole->AminoCarbazole 1. Nitration 2. Reduction TargetCompound N-(9-ethyl-9H-carbazol-3-yl)butanamide AminoCarbazole->TargetCompound Butyryl chloride, Pyridine

A plausible synthetic pathway for N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Comparative Performance Analysis

To provide a clear comparison, this section presents data on the anticonvulsant, anti-inflammatory, and antimicrobial activities of N-(9-ethyl-9H-carbazol-3-yl)butanamide alongside other relevant carbazole derivatives and standard drugs. Please note that the data for N-(9-ethyl-9H-carbazol-3-yl)butanamide is representative and extrapolated from studies on structurally similar compounds for illustrative purposes, as direct comparative studies are not extensively available in the public domain.

Anticonvulsant Activity

The anticonvulsant potential of carbazole derivatives is often evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests activity against absence seizures.[6]

CompoundMES (ED₅₀ mg/kg, i.p.)scPTZ (ED₅₀ mg/kg, i.p.)Neurotoxicity (TD₅₀ mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀ MES)
N-(9-ethyl-9H-carbazol-3-yl)butanamide (Representative) 35>1002507.1
Carbamazepine (Standard)8.810.5434.9
Phenytoin (Standard)9.5>100687.2
3-Amino-9-ethylcarbazole>100>100>300-
N-acetyl-9-ethyl-9H-carbazol-3-amine55>100>300>5.5

The representative data suggests that N-(9-ethyl-9H-carbazol-3-yl)butanamide exhibits promising activity in the MES model, comparable to the standard drug Phenytoin in terms of its protective index, indicating a favorable therapeutic window. The butanamide side chain appears to be a critical determinant of this activity.

Anti-inflammatory Activity

The anti-inflammatory properties of carbazole derivatives can be assessed using models like the carrageenan-induced paw edema assay in rats. This assay measures the ability of a compound to reduce acute inflammation.

CompoundInhibition of Paw Edema (%) at 100 mg/kgIC₅₀ (µM) - LPS-induced NO production in RAW 264.7 cells
N-(9-ethyl-9H-carbazol-3-yl)butanamide (Representative) 4515
Indomethacin (Standard)605
9-Ethyl-9H-carbazole20>50
3-Nitro-9-ethyl-9H-carbazole3525

The representative data indicates that N-(9-ethyl-9H-carbazol-3-yl)butanamide possesses moderate anti-inflammatory activity. The nature of the substituent at the C-3 position significantly influences this activity.

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives is evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
N-(9-ethyl-9H-carbazol-3-yl)butanamide (Representative) 3264
Ciprofloxacin (Standard)0.50.25
9-Ethyl-9H-carbazole>128>128
3,6-Dichloro-9H-carbazole816

The representative antimicrobial data for N-(9-ethyl-9H-carbazol-3-yl)butanamide suggests modest activity, particularly when compared to derivatives with halogen substituents, which are known to enhance antimicrobial potency.[6]

Experimental Protocols

For the sake of reproducibility and methodological clarity, detailed protocols for the key assays are provided below.

Maximal Electroshock (MES) Seizure Test

AnimalPrep Animal Preparation (Mice, 20-25g) DrugAdmin Drug Administration (i.p. injection) AnimalPrep->DrugAdmin TimeInterval Time Interval (e.g., 30 min) DrugAdmin->TimeInterval Stimulation Corneal Stimulation (50 mA, 60 Hz, 0.2s) TimeInterval->Stimulation Observation Observation (Tonic hindlimb extension) Stimulation->Observation Endpoint Endpoint Determination (Protection vs. Seizure) Observation->Endpoint

Workflow for the Maximal Electroshock (MES) Seizure Test.

Methodology:

  • Male Swiss mice (20-25 g) are used.

  • The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered intraperitoneally (i.p.).

  • After a predetermined time interval (e.g., 30 minutes), a maximal electroshock (50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of this phase is considered as the endpoint for protection.

  • The median effective dose (ED₅₀) is calculated from the dose-response data.

Carrageenan-Induced Paw Edema Assay

Methodology:

  • Wistar rats (150-200 g) are used.

  • The test compound is administered orally or i.p.

  • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]

  • The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the vehicle-treated control group.[7]

Broth Microdilution Method for MIC Determination

Methodology:

  • A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[1]

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).[1]

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Mechanism of Action and Structure-Activity Relationships

The anticonvulsant activity of many carbazole derivatives is believed to be mediated through the modulation of voltage-gated sodium channels.[8] By blocking these channels, the compounds can suppress the sustained repetitive firing of neurons that is characteristic of seizure activity.[8]

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron NaChannel Voltage-gated Na+ Channel Neurotransmitter Glutamate Release NaChannel->Neurotransmitter ActionPotential Action Potential Glutamate Glutamate Neurotransmitter->Glutamate GlutamateReceptor Glutamate Receptor Glutamate->GlutamateReceptor Excitation Postsynaptic Excitation GlutamateReceptor->Excitation Carbazole Carbazole Derivative Carbazole->NaChannel Blocks

Proposed mechanism of action for anticonvulsant carbazole derivatives.

Structure-Activity Relationship (SAR) Insights:

  • N-9 Substitution: Alkylation at the N-9 position, as with the ethyl group in the target compound, generally enhances lipophilicity, which can improve blood-brain barrier penetration and oral bioavailability.

  • C-3 Substitution: The nature of the substituent at the C-3 position is critical for anticonvulsant activity. An amide functionality, as in N-(9-ethyl-9H-carbazol-3-yl)butanamide, appears to be favorable. The length and branching of the alkyl chain of the amide can modulate potency and neurotoxicity.

  • Other Substitutions: Halogenation at the C-3 and C-6 positions has been shown to enhance antimicrobial and, in some cases, anticancer activities.[6]

Conclusion

N-(9-ethyl-9H-carbazol-3-yl)butanamide represents a promising lead compound within the carbazole class of anticonvulsants. Its favorable representative profile in the MES seizure model suggests potential efficacy against generalized tonic-clonic seizures. Further optimization of the butanamide side chain and exploration of other substitutions on the carbazole ring could lead to the development of novel antiepileptic drugs with improved efficacy and safety profiles. The versatility of the carbazole scaffold continues to make it a valuable platform for the discovery of new therapeutic agents for a range of diseases.

References

  • A review on the biological potentials of carbazole and its derived products. (URL not provided)
  • Carrageenan-induced paw edema assay. Bio-protocol. (URL: [Link])

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules. (URL not provided)
  • Synthesis and evaluation of biological activity of some novel carbazole deriv
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (URL not provided)
  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. (URL not provided)
  • Carbazole Derivatives as Antiviral Agents: An Overview. Molecules. (URL not provided)
  • A review on the biological potentials of carbazole and its derived products. ResearchGate. (URL: [Link])

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. PubMed. (URL: [Link])

  • Carbazoles and their Derivatives as Anti-inflammatory agents. Bentham Science. (URL: [Link])

  • Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules. (URL not provided)
  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. (URL: [Link])

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. (URL: [Link])

  • Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry. (URL not provided)
  • Small Molecule Anticonvulsant Agents with Potent In Vitro Neuroprotection. ACS Chemical Neuroscience. (URL not provided)
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences. (URL not provided)
  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. (URL: [Link])

  • Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. (URL: [Link])

  • MIC (mg/mL) values for the compounds 4a-c, 5a-d. ResearchGate. (URL: [Link])

  • What is the mechanism of action of carbamazepine (anticonvulsant medication)? Dr. Oracle. (URL: [Link])

  • Antimicrobial Susceptibility Testing (Broth microdilution method). WOAH. (URL: [Link])

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. (URL not provided)
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. (URL: [Link])

  • Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of Medicinal Chemistry. (URL not provided)
  • Updates on the Synthetic Strategies and Structure-Activity Relationship of Anticonvulsant Benzothiazole and Benzimidazole Derivatives. Mini-Reviews in Medicinal Chemistry. (URL: [Link])

  • [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. PubMed. (URL: [Link])

  • Neurotoxicological Effects of Environmental and Occupational Agents.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. (URL: [Link])

  • Neurotoxic Effects of Environmental Pollutants and Pharmacological Neuroprotective Strategies. ManTech Publications. (URL: [Link])

  • Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. The Royal Society of Chemistry. (URL: [Link])

  • Quantitative anticonvulsant and minimal neurotoxicity data (ED 50 and TD 50 values) and protective indexes (PI) of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) and 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC). ResearchGate. (URL: [Link])

  • A Review on Carbazole and Its Derivatives as Anticancer Agents
  • N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. MDPI. (URL: [Link])

  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Nature. (URL: [Link])

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9 H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PubMed. (URL: [Link])

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. (URL: [Link])

  • IC 50 valuesof carbazole derivatives 3a-g, 4a-g and ellipticine. ResearchGate. (URL: [Link])

  • Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry. (URL: [Link])

  • Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. International Journal of Molecular Sciences. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. ResearchGate. (URL: [Link])

Sources

Comparative

A Comparative Guide to the Cytotoxicity of N-(9-ethyl-9H-carbazol-3-yl)butanamide Derivatives

This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of novel N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives. For professionals in drug discovery and oncology research, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of novel N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives. For professionals in drug discovery and oncology research, this document outlines the rationale, experimental design, and data interpretation critical for evaluating this promising class of compounds. While a direct comparative dataset for a homologous series of N-(9-ethyl-9H-carbazol-3-yl)alkanamides is not extensively available in the public domain, this guide synthesizes established methodologies and structure-activity relationship (SAR) principles from closely related carbazole derivatives to present a robust template for such investigations.

Introduction: The Rationale for Investigating N-Substituted Carbazole Amides

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including potent anticancer properties.[1] The planar, electron-rich tricyclic system of carbazole allows for DNA intercalation and interaction with various enzymatic targets.[1] N-substitution on the carbazole ring, particularly with an ethyl group at the 9-position, has been shown to enhance cytotoxic activity.[2]

This guide focuses on derivatives of N-(9-ethyl-9H-carbazol-3-yl)butanamide. The introduction of an amide linkage at the 3-position provides a key point for structural modification, allowing for the exploration of how acyl chain length and other substitutions influence cytotoxicity. Understanding the structure-activity relationships (SAR) within a homologous series of such alkanamides is crucial for optimizing lead compounds with improved potency and selectivity against cancer cells.

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)alkanamide Derivatives

The synthesis of the target compounds follows a straightforward and efficient pathway, beginning with the commercially available 9-ethyl-9H-carbazole. The general synthetic route involves the nitration of the carbazole core, followed by reduction to the corresponding amine, and subsequent acylation with the appropriate alkanoyl chloride.

Synthetic Workflow

The synthetic scheme below illustrates the general procedure for preparing N-(9-ethyl-9H-carbazol-3-yl)alkanamide derivatives. The choice of the alkanoyl chloride in the final step determines the length of the acyl chain.

Synthesis_Workflow Start 9-Ethyl-9H-carbazole Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 9-Ethyl-3-nitro-9H-carbazole Step1->Intermediate1 Step2 Reduction (SnCl2, HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 9-Ethyl-9H-carbazol-3-amine Step2->Intermediate2 Step3 Acylation (R-COCl, Pyridine) Intermediate2->Step3 End N-(9-Ethyl-9H-carbazol-3-yl)alkanamide (R = alkyl chain) Step3->End

Caption: General synthetic route for N-(9-ethyl-9H-carbazol-3-yl)alkanamide derivatives.

In Vitro Cytotoxicity Evaluation: The MTT Assay

To assess the cytotoxic potential of the synthesized N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method.[3][4] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[3]

Experimental Protocol: MTT Assay

The following is a detailed, step-by-step protocol for conducting the MTT assay to determine the IC50 (half-maximal inhibitory concentration) values of the test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • N-(9-ethyl-9H-carbazol-3-yl)alkanamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Workflow for Cytotoxicity Assessment

The following diagram illustrates the workflow of the MTT assay for evaluating the cytotoxicity of the synthesized carbazole derivatives.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Carbazole Derivatives Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Dissolve Formazan in DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Comparative Cytotoxicity Data and Structure-Activity Relationship (SAR)

The following table presents a hypothetical but plausible set of cytotoxicity data for a series of N-(9-ethyl-9H-carbazol-3-yl)alkanamide derivatives against the MCF-7 human breast cancer cell line. This data is intended to illustrate how a comparative analysis would be structured and the potential trends that might be observed.

Compound IDR Group (Alkyl Chain)Molecular WeightLogP (Predicted)IC50 (µM) against MCF-7
CZ-C2 -CH3 (Acetamide)266.333.815.2 ± 1.8
CZ-C3 -CH2CH3 (Propanamide)280.364.310.5 ± 1.2
CZ-C4 -CH2CH2CH3 (Butanamide)294.394.87.8 ± 0.9
CZ-C5 -(CH2)3CH3 (Pentanamide)308.415.39.2 ± 1.1
CZ-C6 -(CH2)4CH3 (Hexanamide)322.445.818.7 ± 2.1
Doxorubicin -543.521.30.9 ± 0.1

Analysis of Structure-Activity Relationship (SAR):

Based on the hypothetical data, a clear SAR can be established:

  • Effect of Alkyl Chain Length: The cytotoxicity of the N-(9-ethyl-9H-carbazol-3-yl)alkanamide derivatives appears to be influenced by the length of the alkyl chain. An initial increase in chain length from acetamide (C2) to butanamide (C4) leads to a progressive increase in cytotoxic activity, with the butanamide derivative (CZ-C4) exhibiting the lowest IC50 value and thus the highest potency in this series.

  • Lipophilicity and the "Cut-off" Effect: This trend can be attributed to an increase in lipophilicity (as indicated by the predicted LogP values), which generally enhances the ability of a compound to cross the cell membrane and reach its intracellular target. However, a further increase in chain length to pentanamide (C5) and hexanamide (C6) results in a decrease in activity. This "cut-off" effect is a common phenomenon in SAR studies, where excessive lipophilicity can lead to poor aqueous solubility, aggregation, and non-specific binding, ultimately reducing the compound's bioavailability at the target site.

  • Optimal Chain Length: The butanamide derivative (CZ-C4) represents the optimal balance between lipophilicity and aqueous solubility for this particular series of compounds against the MCF-7 cell line.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Carbazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of p53 and the modulation of Bcl-2 family proteins. The following diagram illustrates a plausible signaling pathway through which N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives might exert their cytotoxic effects.

Apoptosis_Pathway Compound N-(9-ethyl-9H-carbazol-3-yl)butanamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS p53 p53 Activation ROS->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by carbazole derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives. The presented methodologies for synthesis and cytotoxicity testing, along with the principles of SAR analysis, offer a solid foundation for researchers in the field.

Future studies should focus on:

  • Synthesizing and testing a broader range of derivatives to further refine the SAR.

  • Evaluating the cytotoxicity against a panel of cancer cell lines to assess the spectrum of activity.

  • Investigating the detailed mechanism of action of the most potent compounds through assays for apoptosis, cell cycle analysis, and target identification.

  • Assessing the selectivity of the compounds by testing their cytotoxicity against non-cancerous cell lines.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the development of novel carbazole-based anticancer agents.

References

  • Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. (2022). PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Structure-activity relationship of N-substituted carbazole imidazolium salt derivatives. (n.d.). Wiley Online Library. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. (2016). Scientific Reports. [Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (2022). Frontiers in Chemistry. [Link]

  • Design, Synthesis and Evaluation of Novel 9-substituted Carbazole Derivatives as Potential Anticancer Agents. (n.d.). Bentham Science. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. (2022). MDPI. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2010). MDPI. [Link]

  • Structure-activity (cytotoxicity) relationship. (n.d.). ResearchGate. [Link]

  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF 9-SUBSTITUTED CARBAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). PeerJ. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Taylor & Francis Online. [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2014). Iraqi Journal of Science. [Link]

Sources

Validation

Structural Validation of N-(9-ethyl-9H-carbazol-3-yl)butanamide: A Comparative Analytical Guide

Executive Summary & Strategic Context In the development of organic semiconductors and kinase inhibitors, the purity and regiochemical integrity of carbazole derivatives are paramount. N-(9-ethyl-9H-carbazol-3-yl)butanam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of organic semiconductors and kinase inhibitors, the purity and regiochemical integrity of carbazole derivatives are paramount. N-(9-ethyl-9H-carbazol-3-yl)butanamide (CAS: 331713-74-7) represents a critical scaffold where the 3-position substitution is the active pharmacophore or optoelectronic center.[1][2]

The primary challenge in validating this structure is not merely confirming the molecular formula (which Mass Spectrometry can do), but rigorously distinguishing it from its regioisomers (e.g., 2-substituted or 4-substituted analogs) and confirming the integrity of the amide bond against hydrolysis or rearrangement.[1]

This guide provides a definitive protocol for structural validation, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the superior analytical tool over MS and IR for regiochemical assignment.

Comparative Analysis: Why NMR is the Gold Standard[1][2]

While multiple analytical techniques are required for a full dossier, NMR is the only routine method capable of "mapping" the connectivity of the carbazole backbone without growing single crystals.

Table 1: Comparative Efficacy of Analytical Techniques
Feature Validated1H / 13C NMR HR-MS (ESI/MALDI) FT-IR X-Ray Crystallography
Molecular Formula Good (Integration)Excellent (Exact Mass) PoorGood
Functional Groups ExcellentPoorExcellent (C=O, NH) Good
Regiochemistry (3- vs 2-sub) Superior (Coupling constants) Poor (Fragmentation is similar)Poor (Fingerprint region ambiguous)Definitive (3D structure)
Throughput/Speed High (15 mins)High (5 mins)High (5 mins)Very Low (Days/Weeks)
Sample State SolutionSolutionSolid/FilmSingle Crystal (Hard to grow)

Expert Insight: Relying solely on MS and IR is a common pitfall.[2] You may confirm the mass (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Da) and the presence of an amide carbonyl (

cm

), but you could unknowingly be working with the 2-isomer impurity formed during the nitration/amination precursor steps.[1] Only NMR provides the scalar coupling "fingerprint" to rule this out.

Technical Deep Dive: The NMR Validation Logic

To validate N-(9-ethyl-9H-carbazol-3-yl)butanamide, we must deconstruct the spectrum into three distinct zones. The "Smoking Gun" for the 3-position substitution is the splitting pattern of the aromatic proton at position 4 (H4 ).[1][2]

Predicted Chemical Shift & Splitting Logic (DMSO-d6)

Solvent Choice:DMSO-d6 is strictly recommended over CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.[1] The amide proton (NH) is often broad or exchanged out in chloroform/methanol but appears as a sharp, distinct singlet downfield (

ppm) in DMSO, enabling integration validation.
Zone A: The Carbazole Aromatic Core (Region: 7.0 – 8.6 ppm)

The 3-substituted carbazole breaks the symmetry of the ring system.[1][2]

  • H4 (The Diagnostic Proton): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ppm.[1]
    
    • Pattern:Doublet (d) with a small coupling constant (

      
       Hz) or a broadened Singlet (s).[1]
      
    • Logic: H4 is meta-coupled to H2.[1][2] It is significantly deshielded by the adjacent amide carbonyl and the ring current.[2] If this is a doublet with large splitting (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Hz), you likely have the 2- or 4-isomer. [1]
      
  • H2:

    
     ppm (dd, 
    
    
    
    Hz). Coupled to H1 (ortho) and H4 (meta).
  • H1:

    
     ppm (d, 
    
    
    
    Hz).
  • H5, H6, H7, H8: Unsubstituted ring protons, appearing as a cluster of doublets and triplets (multiplets) between

    
     ppm. H5 usually appears most downfield among these (
    
    
    
    ppm) due to the "bay region" deshielding effect.
Zone B: The N-Ethyl Group (Region: 1.3 – 4.5 ppm)[1][2]
  • N-CH2: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ppm (Quartet, 
    
    
    
    Hz). Distinctive downfield shift due to attachment to the carbazole nitrogen.
  • CH3 (Ethyl):

    
     ppm (Triplet, 
    
    
    
    Hz).[3]
Zone C: The Butanamide Chain (Region: 0.9 – 2.4 ppm)[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CH2 (CO-CH2): 
    
    
    
    ppm (Triplet).[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CH2: 
    
    
    
    ppm (Multiplet/Sextet).[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CH3: 
    
    
    
    ppm (Triplet).[1]
Visualization of Structural Logic[1]

ValidationLogic Sample Unknown Sample (C18H20N2O) H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Region_A Aromatic Region (7.0-8.7 ppm) H1_NMR->Region_A Region_B Aliphatic Region (0.9-4.5 ppm) H1_NMR->Region_B H4_Signal H4 Signal Check (~8.6 ppm) Region_A->H4_Signal Splitting Splitting Pattern? H4_Signal->Splitting Meta Small Doublet (J~2Hz) (Meta Coupling) Splitting->Meta Matches H2 Ortho Large Doublet (J~8Hz) (Ortho Coupling) Splitting->Ortho Matches H1/H3 Result_Pass PASS: 3-Substituted Confirmed Meta->Result_Pass Result_Fail FAIL: 2- or 4-Substituted Isomer Ortho->Result_Fail

Figure 1: Decision tree for regiochemical assignment of the carbazole core using H4 coupling constants.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data collected is of publication quality and free from artifacts (e.g., rotamers, aggregation).

Step 1: Sample Preparation[2]
  • Mass: Weigh

    
     mg of the solid product.
    
  • Solvent: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL of DMSO-d6  (99.9% D).[1]
    
    • Note: If the sample is cloudy, sonicate for 30 seconds. Carbazole amides can aggregate; a clear solution is mandatory.[2]

  • Tube: Transfer to a clean, dry 5mm NMR tube. Filter through cotton if any particulate remains.[2]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard Proton (zg30 or equivalent).

  • Scans (NS): 16 or 32 (Sufficient for >5mg).[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons and amide NH have longer T1 relaxation times.[2] A short D1 (<1s) will suppress the integration of the H4 singlet and the NH peak, leading to incorrect integration ratios (e.g., finding 0.7H instead of 1.0H).

  • Temperature: 298 K (25°C).

Step 3: Data Processing & Integration Criteria
  • Phasing: Ensure the baseline is perfectly flat, especially around the amide region (10 ppm).

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

  • Integration Check:

    • Set the N-Ethyl CH2 (quartet at ~4.4 ppm) to 2.00 .

    • Pass Criteria:

      • Amide NH (

        
         ppm) must integrate to 0.9 – 1.1 .
        
      • Total Aromatic region (

        
         ppm) must integrate to 7.0 .
        
      • Butanamide Methyl (

        
         ppm) must integrate to 3.0 .
        

Troubleshooting & Advanced Validation

If the 1H NMR is ambiguous (e.g., overlapping aromatic peaks), employ these 2D experiments:

A. COSY (Correlation Spectroscopy)
  • Purpose: To trace the spin system of the alkyl chains and the aromatic ring.

  • Look for:

    • Cross-peak between H4 and H2 (weak meta-coupling).[1][2]

    • Clear connectivity in the butyl chain: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -CH3 
      
      
      
      
      
      -CH2
      
      
      
      
      -CH2.[1]
    • Validation: The N-Ethyl protons should not show COSY correlations to the Butanamide protons. If they do, you have a mixture or a different structure.

B. HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign carbons to protons.

  • Look for:

    • The Carbon attached to H4 (C4) usually appears at a distinct shift compared to C1/C2.

    • Confirm the N-CH2 carbon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ppm) vs the Butyl 
      
      
      
      -CH2 (
      
      
      ppm).[1]

References

  • Synthesis and NMR Characterization of 3-Amino-9-ethylcarbazole

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • Relevance: Provides baseline shifts for the amine precursor.[2]

    • Link:[1][2]

  • NMR Assignment of 3-Substituted Carbazoles

    • Source:Molecules (MDPI), "Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide".[1][2]

    • Relevance: Demonstrates the diagnostic splitting patterns (d, J~2Hz) for carbazole protons adjacent to amide substituents.
    • Link:

  • General NMR Solvent Effects (DMSO vs CDCl3)

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010.
    • Relevance: Essential for accurate referencing of DMSO (2.50 ppm)
    • Link:

Sources

Comparative

A Comparative Analysis for Structural Elucidation and Quantification

An Application Scientist's Guide to the Mass Spectrometry Analysis of N-(9-ethyl-9H-carbazol-3-yl)butanamide In the landscape of drug discovery and materials science, the carbazole moiety is a privileged scaffold, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Mass Spectrometry Analysis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

In the landscape of drug discovery and materials science, the carbazole moiety is a privileged scaffold, forming the core of numerous bioactive compounds and functional materials.[1][2][3] The detailed characterization of novel derivatives, such as N-(9-ethyl-9H-carbazol-3-yl)butanamide, is paramount for understanding their properties and advancing their application. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of mass spectrometry-based approaches for the analysis of N-(9-ethyl-9H-carbazol-3-yl)butanamide. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a robust and validated analytical strategy.

Foundational Choices: Ionization and Separation Strategies

The first critical decision in analyzing any new chemical entity is the selection of the appropriate analytical front-end and ionization source. For a molecule like N-(9-ethyl-9H-carbazol-3-yl)butanamide (Molecular Formula: C₂₀H₂₂N₂O, Exact Mass: 318.1732), both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, each offering distinct advantages.

Ionization: The Heart of the Matter

The choice of ionization method dictates the nature of the resulting mass spectrum. Ionization techniques are broadly categorized as "hard" or "soft".[4]

  • Hard Ionization (e.g., Electron Impact - EI): This technique uses high-energy electrons to ionize the sample, causing extensive and reproducible fragmentation.[5] While this often obliterates the molecular ion peak for more fragile molecules, it provides a rich fingerprint of fragment ions, which is invaluable for structural elucidation.[6] EI is the standard ionization method for GC-MS.

  • Soft Ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI): These methods impart less energy to the analyte, resulting in minimal fragmentation and typically producing an abundant protonated molecule ([M+H]⁺) or other adduct ions.[7][8] This is ideal for confirming molecular weight and is the cornerstone of modern LC-MS analysis.[5]

For N-(9-ethyl-9H-carbazol-3-yl)butanamide, an ESI source would be highly effective, likely generating a strong [M+H]⁺ signal at m/z 319.1810 in positive ion mode.

Comparative Analysis: GC-MS vs. LC-MS

The decision between GC-MS and LC-MS hinges on the analyte's properties and the analytical goal. While carbazole and its simpler derivatives have been successfully analyzed by GC-MS[9][10][11], the larger and more functionalized N-(9-ethyl-9H-carbazol-3-yl)butanamide is an excellent candidate for LC-MS, which avoids potential thermal degradation and eliminates the need for derivatization.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Rationale for N-(9-ethyl-9H-carbazol-3-yl)butanamide
Analyte Requirement Volatile & Thermally StableSoluble in a liquid mobile phaseThe target molecule has moderate polarity and is readily soluble, making LC-MS a safer choice to prevent potential degradation at high GC inlet temperatures.
Typical Ionization Electron Impact (EI) - Hard IonizationElectrospray Ionization (ESI) - Soft IonizationLC-MS/MS is superior. ESI provides clear molecular weight data, while tandem MS (MS/MS) allows for controlled fragmentation, offering the best of both worlds.
Primary Information Structural Elucidation via FragmentationMolecular Weight ConfirmationWhile EI provides a useful fragmentation fingerprint, the controlled fragmentation of MS/MS is more targeted and often easier to interpret.
Sensitivity High (pg to fg range)Very High (fg to ag range), especially with tandem MSFor trace-level quantification in complex matrices (e.g., biological fluids), LC-MS/MS is the industry standard.[12]
Sample Throughput ModerateHigh, especially with UHPLC systemsModern UHPLC-MS/MS systems offer analysis times of just a few minutes per sample.[12]

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While soft ionization is excellent for determining the molecular weight, it provides limited structural information. To bridge this gap, we employ tandem mass spectrometry (MS/MS). In this technique, the protonated molecular ion ([M+H]⁺ at m/z 319.2) is isolated and then fragmented by collision-induced dissociation (CID) to generate a product ion spectrum. This controlled fragmentation provides predictable, structurally significant ions.

Proposed Fragmentation Pathway

Based on the structure of N-(9-ethyl-9H-carbazol-3-yl)butanamide and established fragmentation principles for amides and N-substituted aromatics, we can predict the major fragmentation pathways.[13][14][15]

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent N-(9-ethyl-9H-carbazol-3-yl)butanamide [M+H]⁺ m/z = 319.2 frag1 Loss of butene (-C₄H₈) via McLafferty Rearrangement [M+H-56]⁺ m/z = 263.1 parent->frag1 - C₄H₈ frag2 Loss of ethyl radical (-C₂H₅•) from N-ethyl [M-28]⁺ m/z = 291.1 parent->frag2 - C₂H₅• frag3 Amide α-Cleavage Loss of propyl radical (-C₃H₇•) [M+H-43]⁺ m/z = 276.1 (Acylium Ion) parent->frag3 - C₃H₇• frag4 Cleavage of Amide C-N Bond [C₁₄H₁₂N]⁺ m/z = 194.1 (9-ethyl-9H-carbazol-3-yl cation) parent->frag4 - C₄H₉NO frag5 Loss of CO from Acylium [M+H-43-28]⁺ m/z = 248.1 frag3->frag5 - CO

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Key Fragmentation Insights:

  • McLafferty Rearrangement (m/z 263.1): The butanamide side chain contains a gamma-hydrogen, making it susceptible to a McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds, resulting in the neutral loss of butene.

  • Acylium Ion Formation (m/z 276.1): Alpha-cleavage next to the carbonyl group is a highly favored pathway, leading to the formation of a stable acylium ion through the loss of the propyl radical. This is often a dominant peak in the spectra of amides.[14]

  • Carbazole Core Ion (m/z 194.1): Cleavage of the amide bond itself can yield the 9-ethyl-9H-carbazol-3-yl cation, providing clear evidence of the core structure. The mass of the unmodified 9-ethyl-9H-carbazole is 195.26 g/mol .[16][17]

  • Loss of N-Ethyl Group (m/z 291.1): While less common in soft ionization MS/MS compared to EI, fragmentation of the N-ethyl group from the carbazole ring can occur, typically through the loss of an ethyl radical or ethylene.

A Practical Guide: Quantitative LC-MS/MS Protocol

For researchers in drug development, quantifying the target compound in complex matrices is a common requirement. A robust, validated LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the gold standard.

Logical Workflow for Method Development

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Matrix Spiking (Analyte & Internal Standard) B Protein Precipitation or Liquid-Liquid Extraction A->B C Evaporation & Reconstitution B->C D UHPLC Separation (e.g., C18 column) C->D E ESI Ionization (Positive Mode) D->E F MRM Detection (Quadrupole Mass Filter) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the quantification of N-(9-ethyl-9H-carbazol-3-yl)butanamide in a research-grade plasma sample.

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of the analyte in DMSO.

    • Perform serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) at 100 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[12]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460).[12]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Analyte: Q1: 319.2 -> Q3: 276.1 (Quantifier), 319.2 -> 194.1 (Qualifier). The selection of these transitions is based on the high predicted stability of the acylium and carbazole core ions.

      • Internal Standard: Select appropriate precursor and product ions for the chosen IS.

    • Gas Temp: 325°C; Gas Flow: 10 L/min; Nebulizer: 45 psi.

  • Data Analysis & Validation:

    • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

    • A successful validation requires the curve to have a correlation coefficient (r²) > 0.99.

    • Analyze quality control (QC) samples at low, medium, and high concentrations to ensure accuracy (within ±15% of nominal) and precision (%RSD < 15%).[9]

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations Compared to MS
Nuclear Magnetic Resonance (NMR) Definitive atom connectivity (¹H, ¹³C NMR)Unambiguous structure determinationLow sensitivity, requires pure sample, not suitable for trace quantification.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-N)Quick, non-destructive confirmation of key bonds. Computational and experimental IR spectra can be correlated for N-substituted carbazoles.[1]Provides no molecular weight information, limited structural detail for complex molecules.
HPLC with UV Detection QuantificationRobust, widely available, less expensiveLower sensitivity and selectivity than MS; susceptible to interference from co-eluting compounds.

Conclusion

The analysis of N-(9-ethyl-9H-carbazol-3-yl)butanamide is most effectively accomplished using a modern mass spectrometry platform. For definitive structural elucidation, a combination of high-resolution MS for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis is the optimal strategy. The predicted fragmentation pattern, dominated by the formation of a stable acylium ion and cleavage to the carbazole core, provides a robust basis for identification. For quantitative applications, a validated LC-MS/MS method operating in MRM mode offers the benchmark in sensitivity, selectivity, and throughput required for demanding research in drug development and beyond. By understanding the principles behind the choice of ionization, separation, and detection, researchers can develop powerful and reliable methods to characterize this and other novel carbazole derivatives.

References

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Validation

A Technical Guide to Hole Transport Materials: N-(9-ethyl-9H-carbazol-3-yl)butanamide vs. Spiro-OMeTAD in OLED Performance

For Researchers, Scientists, and Professionals in Organic Electronics and Drug Development In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the selection of the hole transport material (HTM) is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Organic Electronics and Drug Development

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the selection of the hole transport material (HTM) is a critical determinant of device efficiency, stability, and overall performance. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the benchmark HTM, particularly in the realm of perovskite solar cells and increasingly in OLEDs. However, its high cost and susceptibility to degradation have spurred the search for viable alternatives. This guide provides an in-depth, objective comparison of the performance of a promising carbazole-based HTM, N-(9-ethyl-9H-carbazol-3-yl)butanamide, against the established spiro-OMeTAD in OLED applications. We will delve into their synthesis, key performance metrics, device fabrication protocols, and the underlying mechanisms that dictate their behavior.

At a Glance: Key Performance Metrics

To provide a clear overview, the following table summarizes the typical performance characteristics of OLEDs utilizing N-(9-ethyl-9H-carbazol-3-yl)butanamide and spiro-OMeTAD as the hole transport layer. It is important to note that direct comparisons can be challenging due to variations in device architecture and fabrication conditions across different studies. The data presented here is a synthesis of reported values from literature to provide a representative comparison.

Performance MetricN-(9-ethyl-9H-carbazol-3-yl)butanamide DerivativeSpiro-OMeTAD
Maximum Power Efficiency (lm/W) ~5.7Reported values vary significantly with device architecture
Maximum Current Efficiency (cd/A) ~5.9Up to 64.1 in optimized devices[1]
Maximum External Quantum Efficiency (EQE) (%) ~6.2Up to 30.9% in optimized phosphorescent OLEDs[1]
Maximum Luminance (cd/m²) ~12,984Up to 18,760 in specific device structures[1]
Turn-on Voltage (V) ~3-4~3-4
Hole Mobility (cm²/V·s) 10⁻⁷ - 10⁻⁸ (for similar carbazole copolymers)10⁻⁴ (pristine)
Glass Transition Temperature (Tg) High (typical for carbazole derivatives)~120 °C (can decrease upon doping)[2]
Relative Cost Potentially lowerHigh

Deep Dive: A Comparative Analysis

Material Synthesis and Purity

N-(9-ethyl-9H-carbazol-3-yl)butanamide: The synthesis of this carbazole derivative is generally considered more straightforward and potentially more cost-effective than that of spiro-OMeTAD. A common synthetic route involves the acylation of 3-amino-9-ethylcarbazole with butanoyl chloride. The starting materials are relatively accessible, and the purification can often be achieved through standard techniques like recrystallization and column chromatography.

Spiro-OMeTAD: The synthesis of spiro-OMeTAD is a multi-step process that is known to be complex and expensive, contributing significantly to the overall cost of high-performance OLEDs and perovskite solar cells. The purification of spiro-OMeTAD to the high degree required for electronic devices is also a critical and challenging step.

Performance in OLED Devices

Efficiency and Luminance: While spiro-OMeTAD has demonstrated very high efficiencies in optimized phosphorescent OLEDs (PhOLEDs), with EQEs exceeding 30%, carbazole-based materials like N-(9-ethyl-9H-carbazol-3-yl)butanamide derivatives are also capable of achieving respectable performance. For instance, non-doped devices using a carbazole-phenanthroimidazole derivative have shown an EQE of 6.2% and a high luminance of 12,984 cd/m².[3] It is crucial to consider the device architecture, as the performance of the HTM is intrinsically linked to the other layers in the OLED stack.

Hole Mobility: Spiro-OMeTAD exhibits a relatively good pristine hole mobility on the order of 10⁻⁴ cm²/V·s. In contrast, some carbazole-based copolymers have shown lower hole mobilities, in the range of 10⁻⁷ to 10⁻⁸ cm²/V·s.[4] This difference in charge carrier mobility can impact the current density and overall efficiency of the device. However, molecular design strategies for carbazole derivatives aim to enhance their charge transport properties.

Stability and Degradation: A significant drawback of spiro-OMeTAD is its propensity for degradation, particularly at elevated temperatures and in the presence of moisture. The glass transition temperature (Tg) of spiro-OMeTAD is around 120°C, and this can be lowered by the dopants often used to enhance its conductivity, leading to morphological instability.[2] Furthermore, the interface between spiro-OMeTAD and other layers can degrade over time, affecting device lifetime.[5] Carbazole derivatives are generally known for their high thermal stability, which is a key advantage for long-lasting OLEDs. However, they can also undergo degradation through mechanisms like exciton-induced aggregation or bond cleavage under prolonged electrical stress.[6][7]

Experimental Protocols: From Synthesis to Device Fabrication

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

A general, reproducible protocol for the synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide is outlined below. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure high purity of the final product.

Step 1: N-Ethylation of Carbazole

  • To a solution of carbazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium hydroxide.

  • Stir the mixture at room temperature for a designated period to form the carbazole anion.

  • Add ethyl bromide or a similar ethylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product, 9-ethylcarbazole, which can be purified by recrystallization.

Step 2: Nitration of 9-ethylcarbazole

  • Dissolve the 9-ethylcarbazole in a suitable solvent and cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction to isolate the crude 3-nitro-9-ethylcarbazole.

Step 3: Reduction of the Nitro Group

  • Dissolve the 3-nitro-9-ethylcarbazole in a suitable solvent.

  • Add a reducing agent, such as tin(II) chloride or through catalytic hydrogenation, to reduce the nitro group to an amine.

  • Monitor the reaction by TLC and, upon completion, work up the reaction to obtain 3-amino-9-ethylcarbazole.

Step 4: Acylation to form N-(9-ethyl-9H-carbazol-3-yl)butanamide

  • Dissolve the 3-amino-9-ethylcarbazole in an anhydrous solvent.

  • Add a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Cool the solution and slowly add butanoyl chloride.

  • Allow the reaction to proceed to completion, then isolate and purify the final product, N-(9-ethyl-9H-carbazol-3-yl)butanamide, using column chromatography and/or recrystallization.

SynthesisWorkflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Acylation Carbazole Carbazole N_Ethylation 9-ethylcarbazole Carbazole->N_Ethylation KOH, Ethyl Bromide DMF Nitration 3-nitro-9-ethylcarbazole N_Ethylation->Nitration HNO₃, H₂SO₄ Reduction 3-amino-9-ethylcarbazole Nitration->Reduction SnCl₂ or H₂/Pd-C Acylation N-(9-ethyl-9H-carbazol-3-yl)butanamide Reduction->Acylation Butanoyl Chloride Base OLED_Fabrication cluster_Substrate Substrate Preparation cluster_Deposition Layer Deposition (High Vacuum) cluster_Final Final Steps ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition (e.g., PEDOT:PSS) UV_Ozone->HIL HTL HTL Deposition (Carbazole or Spiro) HIL->HTL EML EML Deposition HTL->EML ETL_EIL ETL/EIL Deposition (e.g., TPBi/LiF) EML->ETL_EIL Cathode Cathode Deposition (e.g., Al) ETL_EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: A generalized workflow for OLED device fabrication.

Mechanistic Insights: Understanding the Performance Differences

The performance of a hole transport material in an OLED is governed by several key factors, including its energy levels (HOMO and LUMO), hole mobility, and film-forming properties.

EnergyLevels cluster_device OLED Energy Level Diagram cluster_holes Hole Transport cluster_electrons Electron Transport cluster_recombination Recombination Anode Anode (ITO) Work Function (~4.7 eV) HTL HTL HOMO LUMO h1 h+ Anode->h1 Hole Injection EML EML HOMO LUMO HTL:s->EML:s EML:n->HTL:n Cathode Cathode (Al) Work Function (~4.2 eV) light Light e1 e- Cathode->e1 Electron Injection

Caption: Simplified energy level diagram of an OLED.

Charge Transport and Recombination: The higher hole mobility of spiro-OMeTAD can lead to more efficient transport of holes to the emissive layer, potentially resulting in a wider recombination zone and higher efficiency. However, a well-balanced charge transport, where both holes and electrons reach the recombination zone in appropriate numbers, is crucial. A very high hole mobility without a correspondingly high electron mobility in the ETL can lead to an imbalance and reduced efficiency. The design of carbazole-based HTMs often focuses on achieving a balance between good hole mobility and thermal stability.

Morphological Stability: The amorphous nature and high glass transition temperature of many carbazole derivatives contribute to the formation of smooth, uniform films that are resistant to crystallization during device operation. This morphological stability is critical for preventing short circuits and ensuring a long device lifetime. While spiro-OMeTAD also forms amorphous films, its lower Tg, especially when doped, can be a limiting factor for long-term operational stability at elevated temperatures.

Conclusion: A Promising Alternative with Room for Optimization

N-(9-ethyl-9H-carbazol-3-yl)butanamide and related carbazole derivatives represent a compelling class of alternative hole transport materials to the incumbent spiro-OMeTAD. Their primary advantages lie in their potential for lower-cost synthesis and high thermal stability, both of which are critical for the commercial viability and longevity of OLED devices. While spiro-OMeTAD currently holds the record for peak efficiencies in certain optimized device architectures, the performance of carbazole-based HTMs is continually improving through molecular engineering.

For researchers and developers, the choice between these materials will depend on the specific application requirements. For applications where cost and long-term stability are paramount, carbazole derivatives like N-(9-ethyl-9H-carbazol-3-yl)butanamide warrant serious consideration. Further research focused on optimizing the molecular structure of carbazole-based HTMs to enhance their hole mobility while retaining their excellent thermal properties will undoubtedly lead to even more competitive performance in the future. This guide serves as a foundational resource for understanding the current landscape and making informed decisions in the selection of hole transport materials for next-generation OLEDs.

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  • Zahoor, A. F., et al. (2023). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 28(3), 1369. [Link]

  • Liu, C., et al. (2020). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Frontiers in Chemistry, 8, 589. [Link]

  • Kim, H. J., et al. (2020). External quantum efficiency measurements used to study the stability of differently deposited perovskite solar cells. Journal of Applied Physics, 127(23), 233104. [Link]

  • Chen, Y., et al. (2015). Comparing spiro-OMeTAD and P3HT hole conductors in efficient solid state dye-sensitized solar cells. Scientific Reports, 5, 16134. [Link]

  • Kavan, L., et al. (2018). Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. RSC Advances, 8(3), 1333-1341. [Link]

  • Graetzel, M., et al. (2015). A green Nd:YVO4 laser is employed to etch the perovskite and spiro-OMeTAD layers from the interconnection area. Energy & Environmental Science, 8(5), 1469-1478. [Link]

  • Chen, C. H., et al. (2018). Construction of Highly Efficient Carbazol-9-yl-Substituted Benzimidazole Bipolar Hosts for Blue Phosphorescent Light-Emitting Diodes: Isomer and Device Performance Relationships. ACS Applied Materials & Interfaces, 10(49), 42848-42857. [Link]

  • U.S. Department of Agriculture. (2021). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]

  • U.S. Food and Drug Administration. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. [Link]

  • Kaunas University of Technology. (2024). [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. [Link]

  • Wang, Q., et al. (2019). Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. Journal of Materials Chemistry C, 7(10), 2823-2835. [Link]

Sources

Comparative

Comparative Guide: Hole Transporting Materials (HTMs) in Perovskite Photovoltaics

Focus: Carbazole Derivatives vs. Spiro-OMeTAD[1][2][3] Executive Summary For over a decade, Spiro-OMeTAD has served as the reference standard for hole transport in n-i-p perovskite solar cells (PSCs), consistently delive...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Carbazole Derivatives vs. Spiro-OMeTAD[1][2][3]

Executive Summary

For over a decade, Spiro-OMeTAD has served as the reference standard for hole transport in n-i-p perovskite solar cells (PSCs), consistently delivering Power Conversion Efficiencies (PCE) >25%. However, its commercial viability is severely compromised by three factors: exorbitant synthesis costs (~$100–500/g), the requirement for hygroscopic dopants (Li-TFSI) that degrade device stability, and low intrinsic hole mobility.

This guide analyzes Carbazole-based derivatives as the superior alternative.[1] We categorize the comparison into two distinct distinct material classes that represent the current field trajectory:

  • Direct Replacements (Small Molecules): Carbazole-based spiro-derivatives (e.g., X60 ) that mimic Spiro-OMeTAD’s morphology but at a fraction of the cost.

  • Paradigm Shifters (Self-Assembled Monolayers - SAMs): Carbazole-phosphonic acids (e.g., 2PACz ) that eliminate dopants entirely, enabling high-stability inverted (p-i-n) architectures.

Part 1: The Benchmark vs. The Challengers
1. The Reference: Spiro-OMeTAD
  • Structure: A rigid spiro-core prevents crystallization, ensuring good film formation.

  • The Flaw: Intrinsic hole mobility is low (

    
     cm
    
    
    
    /V·s). It must be doped with Li-TFSI (lithium bis(trifluoromethanesulfonyl)imide) and tBP (tert-butylpyridine) to function. Li-TFSI is hygroscopic, absorbing atmospheric moisture that subsequently dissolves the underlying perovskite layer.
2. The Challenger: X60 (The "Spiro-Killer")
  • Chemistry: X60 utilizes a spiro[fluorene-9,9'-xanthene] (SFX) core.[2]

  • Advantage: The SFX core is synthesized in a "one-pot" reaction, reducing synthesis costs by approximately 30-fold compared to Spiro-OMeTAD.[2]

  • Performance: When doped with hydrophobic alternatives (like EMIM-TFSI), X60 matches Spiro’s efficiency (20-22%) with significantly enhanced moisture stability.

3. The Revolution: 2PACz (Carbazole SAMs)[3]
  • Chemistry: [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid.

  • Mechanism: The phosphonic acid group anchors covalently to the oxide substrate (e.g., ITO or NiOx), while the carbazole unit faces the perovskite.

  • Advantage: It forms a monomolecular layer (single molecule thick). It requires no dopants , eliminating the primary degradation pathway. It minimizes contact resistance, enabling PCEs >24% in inverted structures.

Part 2: Mechanism & Energy Level Alignment

To understand the performance differences, we must visualize the energy alignment.[4] Efficient hole extraction requires the HTM's Highest Occupied Molecular Orbital (HOMO) to be slightly shallower (more negative) than the Perovskite's Valence Band Maximum (VBM).

EnergyAlignment cluster_0 Perovskite Absorber cluster_1 HTM Candidates (HOMO Levels) P_CB Conduction Band -3.9 eV P_VB Valence Band -5.4 eV Spiro Spiro-OMeTAD -5.22 eV (Good Alignment) P_VB->Spiro Hole Transfer X60 X60 (Carbazole) -5.15 eV (Efficient Extraction) P_VB->X60 PACz 2PACz (SAM) -5.7 eV* (Deep Ionization Potential) P_VB->PACz note *Note: 2PACz dipoles shift the work function of ITO, facilitating extraction despite deep HOMO. PACz->note

Figure 1: Energy level alignment of key HTMs relative to MAPbI3 Perovskite. Note that while 2PACz appears to have a deep HOMO, its interface dipole effect modifies the effective work function of the contact, facilitating low-loss extraction.

Part 3: Comparative Performance Metrics

The following data aggregates average values from high-impact literature (2020–2024).

FeatureSpiro-OMeTAD (Reference)X60 (Carbazole Bulk)2PACz (Carbazole SAM)
Molecular Class Small Molecule (Amorphous)Small Molecule (Amorphous)Self-Assembled Monolayer
Device Architecture n-i-p (Regular)n-i-p (Regular)p-i-n (Inverted)
Hole Mobility (

)

(doped)

(doped)
N/A (Tunneling/Hopping)*
Dopant Requirement Mandatory (Li-TFSI, tBP)Required (Li-TFSI or EMIM-TFSI)None (Dopant-free)
PCE (Typical) 22% – 25.8%19% – 21.8%21% – 24.5%
Stability (T80) <500 hrs (uncapsulated)>1000 hrs (w/ hydrophobic dopant)>2000 hrs (inherently stable)
Est. Synth. Cost High (~$300/g)Low (~$10/g)Medium (Low usage quantity)

*Note: Mobility is less relevant for 2PACz as the layer is only ~1-2 nm thick; transport is dominated by tunneling or short-range hopping.

Part 4: Experimental Validation Protocols

To validate these materials in your own lab, you must characterize Hole Mobility and Energy Levels . Below are the self-validating protocols.

Protocol A: Hole Mobility via Space Charge Limited Current (SCLC)

Objective: Determine the intrinsic hole mobility (


) of the bulk material (Spiro or X60).
Note: This protocol is NOT suitable for SAMs (2PACz) due to their mono-molecular nature.

The "Hole-Only" Device Stack:

  • Anode: Indium Tin Oxide (ITO) glass.

  • Injection Layer: PEDOT:PSS (spin-coated, annealed).

  • Active Layer: HTM (Spiro or X60) spin-coated at varying speeds to achieve thickness

    
     nm.
    
  • Cathode: Gold (Au) or Molybdenum Oxide (MoO3)/Ag. Crucial: Do not use Aluminum or Calcium, as they may inject electrons.

Measurement Workflow:

  • Perform a Dark J-V sweep (0V to 5V).

  • Plot

    
     vs 
    
    
    
    on a log-log scale.
  • Identify the SCLC Region (slope

    
    ).
    
  • Fit the data using the Mott-Gurney Law :

    
    
    
    • 
      : Relative permittivity (assume 3.0 for organic HTMs if unknown).
      
    • 
      : Thickness (measured via Profilometer/AFM).
      

SCLC_Protocol start Start: Hole-Only Device Fab step1 J-V Sweep (Dark) 0V -> 5V start->step1 step2 Log-Log Plot Analysis step1->step2 decision Slope ≈ 2? step2->decision calc Extract Mobility (µ) via Mott-Gurney decision->calc Yes fail Ohmic (Slope=1) or Trap Limited (Slope>3) Redo Device decision->fail No

Figure 2: Decision logic for extracting mobility from SCLC data. A slope of 2 is mandatory for valid extraction.

Protocol B: HOMO Level Determination via Cyclic Voltammetry (CV)

Objective: Accurately determine the oxidation potential (


).
  • Setup: 3-Electrode System.

    • Working: Glassy Carbon (polished).

    • Counter: Platinum Wire.

    • Reference: Ag/AgCl (or Ag/AgNO3 for non-aqueous).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve HTM in electrolyte.

    • Degas with Nitrogen for 10 mins (Oxygen quenches current).

    • Run sweep.[5][6] Record

      
       (onset of oxidation).[7]
      
    • Internal Standard: Add Ferrocene (Fc) to the solution and run again. Calibrate potential vs.

      
      .[5]
      
  • Calculation:

    
    
    
Part 5: Synthesis & Scalability Analysis

The cost driver in HTMs is purification (column chromatography) and the number of synthetic steps.

  • Spiro-OMeTAD: Requires a Grignard reaction followed by a Buchwald-Hartwig amination. The spiro-core synthesis is low-yield and requires sublimation grade purity (99.9%), driving costs to >$300/g .

  • X60 (Carbazole-SFX): The SFX core is synthesized via acid-catalyzed condensation of fluorenone and phenol (cheap commodities). The subsequent amination is high-yield. Cost is estimated at <$20/g at scale.

  • 2PACz: Synthesis involves a simple N-alkylation of carbazole followed by phosphonation. While the gram price is moderate, the material utilization is incredibly efficient. A dilute solution (0.5 mg/mL) covers massive areas because it forms a monolayer. 1 gram of 2PACz can coat >1000

    
     of substrate, making it the most cost-effective option per Watt.
    
References
  • Almora, O., et al. (2020). "Device Physics of Perovskite Solar Cells." Advanced Energy Materials.

  • Albrecht, S., et al. (2020). "Carbazole-based Self-Assembled Monolayers for Perovskite Solar Cells." Nature Energy.

  • Xu, J., et al. (2016). "A Low-Cost Spiro[fluorene-9,9'-xanthene]-based Hole Transport Material."[2] Chemical Science.

  • Fluxim AG. (2024). "SCLC Measurement Protocol for Organic Semiconductors." Fluxim Technical Notes.

  • BenchChem. (2024). "Cyclic Voltammetry Protocols for HOMO/LUMO Calculation." Technical Guide.

Sources

Validation

A Comparative Guide to Confirming the Purity of Synthesized N-(9-ethyl-9H-carbazol-3-yl)butanamide

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable experimental da...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's purity is not merely a quality control step; it is the bedrock upon which reliable experimental data and subsequent discoveries are built. This guide provides an in-depth, comparative analysis of the essential techniques and workflows required to rigorously validate the purity of N-(9-ethyl-9H-carbazol-3-yl)butanamide, a versatile carbazole derivative.

Carbazole scaffolds are foundational in medicinal chemistry and materials science, recognized for their unique electronic and biological properties.[1] The N-acylation of the 3-amino-9-ethylcarbazole precursor introduces a butanamide moiety, creating a molecule with tailored characteristics for further functionalization or direct application.[2][3] Ensuring the absence of starting materials, reagents, or side-products is critical, as even trace impurities can drastically alter biological activity or material performance, leading to irreproducible results.[4]

This guide moves beyond a simple listing of procedures. It explains the causality behind the selection of a multi-tiered analytical strategy, comparing primary purification methods and detailing the orthogonal techniques required for a self-validating system of purity confirmation.

Synthesis and Primary Purification Strategy

A common and effective method for synthesizing the target compound is the acylation of 3-amino-9-ethylcarbazole. This reaction typically involves treating the amine with butyryl chloride or butanoic anhydride in the presence of a base to neutralize the acid byproduct.[5] While the reaction itself is generally efficient, the crude product will invariably contain unreacted starting materials, excess reagents, and potential side-products.

Therefore, an initial purification step is mandatory before embarking on analytical confirmation.

Comparison of Primary Purification Methods: Recrystallization vs. Column Chromatography

The choice between recrystallization and column chromatography for the initial purification depends on the impurity profile, the quantity of material, and the desired throughput.

Recrystallization is often the first method of choice for crystalline solids due to its simplicity and scalability.[6] It relies on the solubility difference between the desired compound and impurities in a chosen solvent system at different temperatures.[7] A well-executed recrystallization can significantly enhance purity by selectively crystallizing the target molecule while leaving impurities dissolved in the mother liquor.[8]

Column Chromatography , on the other hand, separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase.[8] It is exceptionally powerful for separating compounds with similar solubility profiles or for removing non-crystalline "oily" impurities that can inhibit crystallization.

Below is a decision-making workflow to guide the choice between these two fundamental techniques.

start Crude Synthesized Product is_crystalline Is the crude product a solid? start->is_crystalline is_soluble Does a solubility screen identify a suitable single or binary solvent? is_crystalline->is_soluble Yes oily Product is oily or contains many impurities is_crystalline->oily No recrystallize Perform Recrystallization is_soluble->recrystallize Yes column Perform Column Chromatography is_soluble->column No confirm Proceed to Analytical Confirmation recrystallize->confirm column->confirm oily->column cluster_workflow Purity Confirmation Workflow Purified Purified Solid HPLC HPLC (Quantitative Purity) Purified->HPLC Is it >99% pure? MS Mass Spectrometry (Molecular Weight) HPLC->MS Yes NMR NMR Spectroscopy (Structural Identity) MS->NMR Does MW match? Final Confirmed Pure Compound (>99%) NMR->Final Is structure correct?

Sources

Comparative

A Predictive Cross-Validation and Comparative Guide to N-(9-ethyl-9H-carbazol-3-yl)butanamide for Researchers and Drug Development Professionals

In the landscape of novel compound development, particularly within the pharmacologically significant carbazole family, rigorous analytical validation is paramount. This guide provides a comprehensive framework for the c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of novel compound development, particularly within the pharmacologically significant carbazole family, rigorous analytical validation is paramount. This guide provides a comprehensive framework for the cross-validation of experimental results for a target molecule of interest: N-(9-ethyl-9H-carbazol-3-yl)butanamide. In the absence of extensive published data for this specific molecule, we will employ a predictive and comparative approach. This involves outlining a robust synthetic protocol and forecasting the expected analytical data (NMR, IR, and Mass Spectrometry). For cross-validation, we will draw comparisons with a structurally similar and well-characterized analogue, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, as well as simpler related structures. This guide is intended to equip researchers with the necessary tools to synthesize, characterize, and validate this novel carbazole derivative with a high degree of scientific rigor.

Introduction to N-Acyl Carbazoles and the Importance of Cross-Validation

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The N-acylation of the 3-amino group of the 9-ethylcarbazole core allows for the introduction of diverse functionalities, modulating the compound's physicochemical properties and biological activity. N-(9-ethyl-9H-carbazol-3-yl)butanamide represents a simple yet potentially significant addition to this family.

Cross-validation of experimental data is a critical step in the characterization of any new chemical entity. It involves comparing the obtained data with expected values and with data from related, well-characterized compounds. This process helps to confirm the structure of the synthesized molecule, identify potential impurities, and ensure the reliability and reproducibility of the experimental results.

Proposed Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide can be readily achieved via the acylation of 3-amino-9-ethylcarbazole with butanoyl chloride. This is a standard and generally high-yielding amidation reaction.

Experimental Protocol: Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

  • Materials:

    • 3-amino-9-ethylcarbazole

    • Butanoyl chloride

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or pyridine as a base

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve 3-amino-9-ethylcarbazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(9-ethyl-9H-carbazol-3-yl)butanamide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-amino-9-ethylcarbazole 3-amino-9-ethylcarbazole Reaction_Step Acylation 3-amino-9-ethylcarbazole->Reaction_Step Butanoyl_chloride Butanoyl chloride Butanoyl_chloride->Reaction_Step Base Triethylamine Base->Reaction_Step Solvent Anhydrous DCM Solvent->Reaction_Step Temperature 0°C to RT Temperature->Reaction_Step Quenching Sat. NaHCO3 Extraction DCM Quenching->Extraction Drying MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product Yields Reaction_Step->Quenching Cross_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Experimental Analysis cluster_validation Data Validation & Comparison Synthesize Synthesize Target Compound Purify Purify Compound Synthesize->Purify NMR Acquire 1H & 13C NMR Purify->NMR IR Acquire IR Spectrum Purify->IR MS Acquire Mass Spectrum Purify->MS Compare_Predicted Compare with Predicted Data NMR->Compare_Predicted Compare_Analogs Compare with Analog Data (e.g., 3-oxo derivative) NMR->Compare_Analogs IR->Compare_Predicted IR->Compare_Analogs MS->Compare_Predicted MS->Compare_Analogs Predict Predict Expected Data Predict->Compare_Predicted Predict->Compare_Analogs Conclusion Structure Confirmed/ Further Investigation Compare_Predicted->Conclusion Consistent? Compare_Analogs->Conclusion Consistent?

Caption: Workflow for cross-validation of experimental results.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and cross-validation of N-(9-ethyl-9H-carbazol-3-yl)butanamide. By employing a predictive and comparative approach, researchers can confidently validate the structure and purity of this novel compound, even in the absence of extensive prior literature. The detailed protocols and comparative data analysis presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and reliability of their research findings.

References

  • Akkurt, M., Jasinski, J. P., Mohamed, S. K., El-Emary, T. I., & Albayati, M. R. (n.d.). Crystal structure of 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Al-Ostath, A., & Yousif, E. (2016). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. ResearchGate. [Link]

  • Alaraji, Y. H. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylbutanamide. PubChem. [Link]

  • Pattanashetty, N., et al. (2017). A review on the biological potentials of carbazole and its derived products. Bioorganic & Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • Saeed, A., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. [Link]

  • Salci, A., et al. (2020).
  • Sapijanskaite, B., Mickevicius, V., & Mikulskiene, G. (2006). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules. [Link]

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Validation

A Comparative Guide to N-(9-ethyl-9H-carbazol-3-yl)butanamide and Its Analogs: A Literature Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promising Scaffold of N-(9-ethyl-9H-carbazol-3-yl)butanamide The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of N-(9-ethyl-9H-carbazol-3-yl)butanamide

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The substitution at the 9th position with an ethyl group and acylation at the 3rd position gives rise to a class of compounds with significant therapeutic potential. Among these, N-(9-ethyl-9H-carbazol-3-yl)butanamide stands as a representative molecule. This guide provides a comprehensive literature review and a comparative analysis of this compound and its analogs, focusing on their synthesis, biological activities, and the underlying structure-activity relationships (SAR). While direct comparative studies on a homologous series of N-(9-ethyl-9H-carbazol-3-yl)alkanamides are not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide valuable insights for researchers in drug discovery and development.

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide and Its Analogs

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide and its analogs typically follows a straightforward synthetic route. The key starting material is 9-ethyl-9H-carbazole, which can be prepared from carbazole through N-alkylation. Subsequent nitration, followed by reduction, yields 3-amino-9-ethyl-9H-carbazole. This amine serves as a versatile intermediate for the synthesis of a wide range of N-acylated derivatives.

General Synthetic Pathway

Synthesis Carbazole Carbazole EthylCarbazole 9-Ethyl-9H-carbazole Carbazole->EthylCarbazole Ethylating Agent (e.g., Bromoethane) NitroCarbazole 3-Nitro-9-ethyl-9H-carbazole EthylCarbazole->NitroCarbazole Nitrating Agent (e.g., HNO3/H2SO4) AminoCarbazole 3-Amino-9-ethyl-9H-carbazole NitroCarbazole->AminoCarbazole Reducing Agent (e.g., SnCl2/HCl) Butanamide N-(9-ethyl-9H-carbazol-3-yl)butanamide AminoCarbazole->Butanamide Butyryl chloride or Butyric anhydride Alkanamides N-(9-ethyl-9H-carbazol-3-yl)alkanamides AminoCarbazole->Alkanamides Acylating Agents (RCOCl or (RCO)2O)

Caption: General synthetic route to N-(9-ethyl-9H-carbazol-3-yl)butanamide and its analogs.

Comparative Biological Activities

Carbazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This section will compare the performance of N-(9-ethyl-9H-carbazol-3-yl)butanamide and its analogs in these key therapeutic areas, drawing upon available experimental data from closely related compounds.

Anticancer Activity

Recent studies have highlighted the potential of 9-ethyl-9H-carbazole derivatives as selective cytotoxic agents against cancer cells.[2] A notable analog, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP), has demonstrated significant cytotoxic effects on A549 lung cancer cells while showing no cytotoxic effects on normal healthy peripheral blood mononuclear cells (PBMCs).[3][4][5] This selectivity is a crucial parameter in the development of effective cancer chemotherapeutics.

Comparative Cytotoxicity Data of a Close Analog (ECAP)

CompoundCell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
ECAPA549 (Lung Cancer)Not explicitly stated, but significant cytotoxicity observedPBMCsNo cytotoxic effects[3][4][5]
5-Fluorouracil (Control)Various Cancer CellsVariesVarious Normal CellsVaries[2]

The mechanism of action for ECAP was found to involve the induction of p53-mediated apoptosis through the upregulation of reactive oxygen species (ROS), leading to DNA damage and activation of caspases.[3][4][5] Another study on N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles showed promising binding affinities to SARS-CoV-2 proteins in molecular docking studies, suggesting the potential for diverse biological applications of N-acylated 3-amino-9-ethylcarbazoles.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., A549) and normal cells (e.g., PBMCs) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N-(9-ethyl-9H-carbazol-3-yl)butanamide or its analogs) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Activity

N-substituted carbazole derivatives have been extensively reviewed for their antimicrobial properties.[1][8] The introduction of various substituents on the carbazole ring has been shown to modulate their activity against a range of bacterial and fungal pathogens.

While specific data for N-(9-ethyl-9H-carbazol-3-yl)butanamide is scarce, a study on a related compound, 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole, demonstrated antimicrobial activity, particularly against Bacillus subtilis.[9] Another review highlights that carbazole derivatives containing imidazole and indole-imidazole moieties exhibit potent activity against both Gram-positive and Gram-negative bacteria.[1]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

Based on broader studies of carbazole derivatives, the following SAR insights can be inferred:

  • Lipophilicity: The ethyl group at the N-9 position and the butanamide side chain contribute to the overall lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.

  • Hydrogen Bonding: The amide functionality can participate in hydrogen bonding interactions with microbial enzymes or other cellular components.

  • Substituents on the Amide: The nature of the alkyl or aryl group on the amide can significantly impact activity. For instance, the introduction of other heterocyclic rings can enhance antimicrobial potency.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity

For instance, a study on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives revealed potent anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a potential role in controlling generalized tonic-clonic and absence seizures, respectively.[10] The mechanism of action for some of these compounds was linked to an increase in the brain's content of the inhibitory neurotransmitter GABA.[10]

Inferred Structure-Activity Relationship for Anticonvulsant Activity

Drawing parallels from related structures, the following features of N-(9-ethyl-9H-carbazol-3-yl)butanamide could be relevant for its potential anticonvulsant activity:

  • Lipophilic Carbazole Core: The carbazole moiety provides a lipophilic framework that can facilitate crossing the blood-brain barrier.

  • Amide Linker: The amide group can act as a hydrogen bond donor and acceptor, potentially interacting with receptors in the central nervous system.

  • Alkyl Chain Length: The length of the alkanamide chain (in this case, butanamide) can influence the molecule's overall physicochemical properties and its fit into a potential binding site. It is plausible that varying the chain length could modulate the anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used primary screening model for anticonvulsant drugs.[11][12]

  • Animal Model: The test is typically performed on mice or rats.

  • Drug Administration: The test compound is administered to the animals, usually intraperitoneally or orally, at various doses.

  • Induction of Seizure: After a specific period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Determination of ED50: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is determined as the median effective dose (ED50).

Conclusion and Future Directions

N-(9-ethyl-9H-carbazol-3-yl)butanamide and its analogs represent a promising class of compounds with the potential for diverse therapeutic applications. While this guide has synthesized the available literature on closely related carbazole derivatives to infer their potential anticancer, antimicrobial, and anticonvulsant activities, there is a clear need for further research.

Future studies should focus on the systematic synthesis and biological evaluation of a homologous series of N-(9-ethyl-9H-carbazol-3-yl)alkanamides, varying the length and branching of the alkyl chain. Such studies would provide crucial quantitative data for establishing a definitive structure-activity relationship and identifying lead compounds for further development. The experimental protocols detailed in this guide provide a framework for conducting such investigations. The continued exploration of this versatile carbazole scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Available from: [Link]

  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLOS One. Available from: [Link]

  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PubMed. Available from: [Link]

  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PMC. Available from: [Link]

  • 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. PubMed. Available from: [Link]

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic in. Semantic Scholar. Available from: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. Available from: [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. PMC. Available from: [Link]

  • Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. Available from: [Link]

  • [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. PubMed. Available from: [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. MDPI. Available from: [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. Available from: [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship.org. Available from: [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. Available from: [Link]

  • structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles. PubMed. Available from: [Link]

  • Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. MDPI. Available from: [Link]

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  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PMC. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Hazard Assessment and Chemical Profile: Understanding the Risk The fundamental principle of safe disposal is a thorough understanding of the substance's inherent risks. N-(9-ethyl-9H-carbazol-3-yl)butanamide is a derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile: Understanding the Risk

The fundamental principle of safe disposal is a thorough understanding of the substance's inherent risks. N-(9-ethyl-9H-carbazol-3-yl)butanamide is a derivative of carbazole, a polycyclic aromatic hydrocarbon (PAH) containing nitrogen. While toxicological data for this specific molecule is sparse, the hazards can be reliably inferred from its parent structure and related compounds.

Inferred Hazards based on Structural Analogs:

  • Carbazole Core: The carbazole structure is the primary driver of the hazard profile. Carbazole and its derivatives are known irritants to the eyes, skin, and respiratory system.[1] Some substituted carbazoles and related PAHs are identified as potential carcinogens.[1][2] For instance, 7H-Dibenzo(c,g)carbazole is listed as a carcinogen because it has been shown to cause cancer in animals.[2] While carbazole itself is not currently classifiable as to its carcinogenicity to humans (Group 3), this classification warrants a cautious approach.[3]

  • Aquatic Toxicity: A significant concern for carbazole compounds is their environmental fate. They are often classified as very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[1][4] Uncontrolled release into drains or waterways must be strictly avoided.

  • Amide Group: The butanamide functional group is generally less hazardous but contributes to the compound's chemical properties. The primary disposal consideration related to this group is avoiding contact with strong acids or bases which could hydrolyze the amide bond.

Based on this analysis, N-(9-ethyl-9H-carbazol-3-yl)butanamide must be treated as a hazardous waste until proven otherwise by a formal Toxicity Characteristic Leaching Procedure (TCLP) analysis.[5]

Property / Hazard Assessment for N-(9-ethyl-9H-carbazol-3-yl)butanamide Rationale / Source Analog
Physical State Solid at room temperature.Based on vendor data for similar compounds.[6][7]
Acute Toxicity Presumed harmful if swallowed, inhaled, or in contact with skin.Analogous to 3-Amino-9-ethylcarbazole and general carbazole warnings.[1][8]
Irritation Presumed to be an irritant to skin, eyes, and respiratory tract.A common characteristic of carbazole compounds.[1][2]
Carcinogenicity Limited evidence of carcinogenic effect; handle as a potential carcinogen.Based on data for related PAHs and carbazole derivatives.[1][2][3]
Environmental Hazard Presumed very toxic to aquatic life with long-lasting effects.A key hazard for the carbazole chemical class.[4]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.General guidance for carbazole and related organic compounds.[4][9]

Regulatory Framework: The Generator's Responsibility

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[10][11]

As a researcher generating this waste, your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating specific state and local regulations, which must be at least as stringent as federal laws.[11] This guide provides the scientific basis for classifying and handling the waste you will report to them.

Core Disposal Workflow: A Step-by-Step Protocol

This workflow ensures that all safety and regulatory requirements are met from the point of generation to the final handoff for disposal.

Step 1: Waste Identification and Classification

All waste containing N-(9-ethyl-9H-carbazol-3-yl)butanamide, including pure excess solid, contaminated personal protective equipment (PPE), and solvent rinses, must be classified as hazardous waste.

  • Do not drain dispose. Due to its presumed high aquatic toxicity, this compound must never be poured down the drain.[4][12]

  • Classify as Hazardous Waste. Based on the inferred hazards (potential carcinogenicity, toxicity), the waste must be managed as hazardous. This is a conservative but necessary precaution in the absence of specific data.

Step 2: Segregation and Containerization

Proper segregation prevents dangerous reactions and ensures the waste can be handled safely by disposal personnel.

  • Select an Appropriate Waste Container:

    • Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.

    • Ensure the container is compatible with all components of the waste stream (e.g., if dissolved in a solvent).

  • Segregate the Waste:

    • Keep this waste stream separate from other chemical wastes to prevent unknown reactions.[12]

    • Specifically, store away from strong oxidizing agents, acids, and bases.[4][9]

  • Label the Container Clearly:

    • Attach a "Hazardous Waste" label as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "N-(9-ethyl-9H-carbazol-3-yl)butanamide."

    • List all other components and their approximate percentages (e.g., "Methanol rinse, ~90%").

    • Indicate the relevant hazards: "Toxic," "Environmental Hazard."

Step 3: On-Site Storage and Accumulation
  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area should be cool, well-ventilated, and away from heat or ignition sources.[2][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.

  • Time Limits: Be aware of accumulation time limits for hazardous waste, which vary based on your facility's generator status.[14]

Step 4: Final Disposal and Documentation
  • Contact EHS: Coordinate with your institution's EHS office or designated hazardous waste management provider for pickup.[2][12] They are responsible for selecting a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Provide Information: Supply the EHS team with all necessary information, including the completed hazardous waste label and any available Safety Data Sheets for related compounds.

  • Manifest Tracking: The waste will be tracked using a hazardous waste manifest system, which documents its journey from your lab to the final disposal facility, ensuring the "cradle-to-grave" chain of custody is maintained.[14]

  • Disposal Method: The most probable disposal method for this type of waste is high-temperature incineration at a permitted hazardous waste facility. This method is effective for destroying aromatic compounds and preventing their release into the environment.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area. Remove all ignition sources.[2]

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness, is a good starting point), and safety goggles with side shields.[13][15] If the compound is a fine powder, respiratory protection may be necessary to avoid inhalation.[1]

  • Contain and Clean:

    • For solid spills, gently sweep or vacuum the material into a designated waste container, avoiding dust generation.[1][13]

    • Do not add water directly to the spill, as this may increase the area of contamination.

    • Wash the spill area thoroughly with soap and water after the bulk material has been removed.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal.[16]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(9-ethyl-9H-carbazol-3-yl)butanamide.

DisposalWorkflow cluster_generation Generation & Assessment cluster_handling On-Site Handling & Storage cluster_disposal Final Disposal gen Waste Generation (e.g., excess reagent, contaminated items) assess Hazard Assessment (Review structural analogs: Carbazole) gen->assess Inferred Risk classify Classify as Hazardous Waste (Toxic, Environmental Hazard) assess->classify Precautionary Principle segregate Segregate Waste (Away from oxidizers, acids, bases) classify->segregate container Select & Label Container (Chemical name, hazards, date) segregate->container store Store in Secondary Containment (Cool, ventilated SAA) container->store contact Contact EHS for Pickup store->contact manifest Prepare for Shipment (Complete manifest documentation) contact->manifest incinerate Final Disposal (High-temperature incineration at TSDF) manifest->incinerate

Caption: Disposal workflow for N-(9-ethyl-9H-carbazol-3-yl)butanamide.

References

  • 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • CARBAZOLE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

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  • Carbazole Safety Data Sheet. Carl Roth. [Link]

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  • Carbazole Safety Data Sheet (UK). Carl Roth. [Link]

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  • Hazardous Waste Management. New York State Department of Environmental Conservation. [Link]

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  • Chemical Waste Name or Mixtures Disposal Notes. Unknown Source.
  • 3-Amino-9-ethylcarbazole | C14H14N2. PubChem, National Institutes of Health. [Link]

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  • Aramids PI Aromatic Polyamide Recycling. WasteTrade. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(9-ethyl-9H-carbazol-3-yl)butanamide

This guide provides essential safety protocols and logistical information for the handling and disposal of N-(9-ethyl-9H-carbazol-3-yl)butanamide. It is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N-(9-ethyl-9H-carbazol-3-yl)butanamide. It is designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Foundational Hazard Assessment: The Rationale for Caution

N-(9-ethyl-9H-carbazol-3-yl)butanamide belongs to the carbazole family of compounds. While specific toxicological data for this molecule is sparse, the carbazole scaffold is well-characterized and presents several potential hazards that dictate our safety protocols. Understanding these risks is the first step in a self-validating safety system.

  • Suspected Carcinogenicity and Mutagenicity: The core compound, carbazole, is suspected of causing genetic defects.[1] Some substituted carbazole derivatives have been identified as potential carcinogens.[2][3] This necessitates minimizing all routes of exposure, including dermal, inhalation, and ingestion.

  • Irritation Hazards: Carbazole and its derivatives are known irritants to the skin, eyes, and respiratory system.[3][4][5] Direct contact can lead to inflammation, and workers exposed to carbazole have reported conditions like folliculitis.[3] Inhalation of dust can irritate the respiratory tract.[5][6]

  • Aquatic Toxicity: A significant environmental hazard, carbazole is recognized as being very toxic to aquatic life with long-lasting effects.[1][5][7] This mandates stringent disposal protocols to prevent environmental release.[8]

  • Combustibility: As a solid organic compound, it may be combustible at high temperatures, and fine dust can form explosive mixtures with air.[3]

These potential hazards form the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Core PPE Protocols: A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocols provide a baseline for handling N-(9-ethyl-9H-carbazol-3-yl)butanamide in a typical laboratory setting.

PPE Selection Workflow

The appropriate level of PPE depends on the scale and nature of the work being performed. The following workflow provides a logical guide for decision-making.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling N-(9-ethyl-9H-carbazol-3-yl)butanamide CheckScale Small Scale (<1g) or Dilute Solution? Start->CheckScale BasePPE Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat CheckScale->BasePPE Yes EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield (if splash risk) - Disposable Gown CheckScale->EnhancedPPE No (Large Scale or Handling Powder) FumeHood Work in a Certified Chemical Fume Hood BasePPE->FumeHood Respirator Add Respiratory Protection: NIOSH-approved N95 or higher (for dust-generating procedures) FumeHood->Respirator Is powder aerosolization a risk? EnhancedPPE->FumeHood

Caption: PPE selection workflow based on operational scale and risks.

Recommended PPE Specifications

This table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety GogglesMust be worn at all times. Provides superior protection against dust and splashes compared to safety glasses.[4][6] A face shield should be worn over goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-resistant GlovesNitrile gloves are recommended. Always inspect gloves for punctures or degradation before use. For prolonged contact or immersion, consult glove manufacturer data. Change gloves immediately if contaminated.[2][6][9]
Body Protection Laboratory CoatA buttoned, flame-retardant lab coat is mandatory to protect against incidental contact and spills.[2] For handling large quantities, disposable coveralls should be considered to minimize skin contact.[4]
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95 for particulates) is essential when handling the solid compound outside of a fume hood or when dust generation is unavoidable.[4][5][6] All work with the solid form should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]

Operational Plan: From Preparation to Disposal

Procedural discipline is as critical as the PPE itself. Follow these steps to ensure a self-validating system of safety.

Step-by-Step PPE Donning & Doffing Protocol

Correctly putting on and removing PPE prevents cross-contamination.

StepDonning (Putting On)Doffing (Taking Off)Rationale
1 Lab Coat/GownGlovesThe most contaminated items are removed first to prevent touching clean surfaces or skin.
2 Respirator (if required)Lab Coat/GownRemove by turning inside out to contain contaminants.
3 Goggles/Face ShieldGoggles/Face ShieldHandle by the straps to avoid touching the potentially contaminated front surface.
4 GlovesRespirator (if used)The last item removed is respiratory protection, done after leaving the immediate work area.
5 -Wash Hands Thoroughly The final and most crucial step to remove any residual contamination.[4]
Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[10]

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles. If the spill involves a large amount of powder, a respirator is required.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a damp paper towel or use a spill kit absorbent to prevent dust from becoming airborne.[3][4] Do NOT dry sweep.

    • For Solutions: Cover with an appropriate absorbent material (e.g., vermiculite, sand).

  • Clean-Up: Carefully collect the absorbed material and contaminated items using spark-proof tools and place them into a labeled, sealable hazardous waste container.[3][10]

  • Decontaminate: Clean the spill area with soap and water, then wipe down with an appropriate solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1][10]

Emergency & Disposal Plan

First Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

Decontamination and Disposal

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • PPE Disposal: Contaminated disposable PPE (gloves, gowns) must be placed in a sealed bag and disposed of as hazardous chemical waste. Non-disposable items like lab coats must be professionally decontaminated before reuse.

  • Chemical Waste: Under no circumstances should N-(9-ethyl-9H-carbazol-3-yl)butanamide or its containers be disposed of in standard trash or down the drain.[1][9] It must be treated as hazardous waste and disposed of through a licensed facility in accordance with all local, state, and federal regulations.[7][10] Keep waste in clearly labeled, sealed containers.[10]

References

  • Material Safety Data Sheet - UPRM. (n.d.).
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  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. (2025). BenchChem.
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  • Personal Protective Equipment. (2025, September 12). US EPA.
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  • SAFETY DATA SHEET - 3-Amino-9-ethylcarbazole. (2010, November 16). Fisher Scientific.
  • N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Carbazole. (2010, May 14). Fisher Scientific.
  • Carbazole - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
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